molecular formula C7H5NO B136201 3-Ethynylpyridin-2-ol CAS No. 142502-88-3

3-Ethynylpyridin-2-ol

货号: B136201
CAS 编号: 142502-88-3
分子量: 119.12 g/mol
InChI 键: DYXYXOXAWBFIIZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethynylpyridin-2-ol is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its core research value lies in its application as a versatile synthetic intermediate for the construction of more complex heterocyclic scaffolds. Scientific studies have explored the use of structurally related 3-alkynyl pyridine derivatives in the development of novel therapeutic agents. For instance, research has shown that compounds based on an isothiazolo[4,3-b]pyridine core, functionalized with an alkynyl linker, can act as potent dual inhibitors of the lipid kinases PIKfyve and PIP4K2C . These inhibitors have demonstrated broad-spectrum antiviral activity against pathogens such as SARS-CoV-2 and the venezuelan equine encephalitis virus (VEEV), as well as antitumoral potential in screenings against cancer cell lines . The acetylenic moiety, a key feature of this compound, has been identified as essential for maintaining high inhibitory potency in these molecular frameworks . Furthermore, methoxypyridylethynyl derivatives have been investigated as high-affinity, non-competitive antagonists for the metabotropic glutamate subtype 5 (mGluR5) receptor, a target for various neurological disorders . As such, this compound serves as a valuable precursor for researchers synthesizing and evaluating novel bioactive molecules for oncology, virology, and central nervous system research.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-ethynyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-6-4-3-5-8-7(6)9/h1,3-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXYXOXAWBFIIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434786
Record name 3-ethynylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142502-88-3
Record name 3-ethynylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Elusive Chemistry of 3-Ethynylpyridin-2-ol: A Technical Overview of a Sparsely Documented Compound

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring novel heterocyclic scaffolds may encounter 3-ethynylpyridin-2-ol as a molecule of potential interest. However, a comprehensive review of the scientific literature reveals a significant lack of specific data on its chemical properties, synthesis, and biological activity. This technical guide aims to provide an in-depth overview of what is currently known about related compounds, offering insights into the probable characteristics and potential synthetic routes for this compound, while clearly highlighting the existing knowledge gaps.

Physicochemical Properties: An Extrapolation from Analogs

The electronic properties of this compound are shaped by the interplay of the electron-withdrawing pyridine ring and the ethynyl group, along with the electron-donating hydroxyl group. The pyridine ring is an aromatic and relatively stable system.[2] The nitrogen atom imparts a dipole moment and influences the reactivity of the ring. The ethynyl group is a reactive moiety that can participate in various chemical transformations.[2]

Table 1: Comparison of Physicochemical Properties of Related Pyridine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-EthynylpyridineC7H5N103.1239-40[1]170.5±13.0[1]
3-Ethynylpyridin-2-amineC7H6N2118.14Not AvailableNot Available
2-EthynylpyridineC7H5N103.12Not AvailableNot Available
3-Ethylpyridin-2-olC7H9NO123.15Not AvailableNot Available

Note: Data for this compound is not available. The table presents data for structurally similar compounds to provide a comparative context.

Synthesis Strategies: A Roadmap for a Novel Compound

While a specific, optimized synthesis for this compound has not been described, established synthetic methodologies for related substituted pyridin-2(1H)-ones and ethynylpyridines can provide a logical starting point for its preparation. A plausible synthetic approach could involve the introduction of an ethynyl group onto a pre-existing pyridin-2-ol scaffold or the construction of the pyridine ring with the ethynyl and hydroxyl functionalities already in place.

One potential pathway could start from a halogenated pyridin-2-ol derivative, such as 3-bromo-2-hydroxypyridine. This intermediate could then undergo a Sonogashira coupling reaction with a protected acetylene source, like trimethylsilylacetylene, followed by deprotection to yield the desired this compound. The Sonogashira cross-coupling is a well-established method for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms, and has been successfully used in the synthesis of related ethynylpyridine compounds.[3]

Alternatively, one could envision a strategy starting from a suitably substituted precursor that can be cyclized to form the pyridin-2-ol ring.

Experimental Workflow: A Proposed Synthetic Route

G A 3-Bromo-2-hydroxypyridine B Protection of Hydroxyl Group A->B e.g., TBSCl, Imidazole C Sonogashira Coupling (e.g., with Trimethylsilylacetylene) B->C Pd(PPh3)2Cl2, CuI, Et3N D Deprotection of Acetylene C->D e.g., K2CO3, MeOH E Deprotection of Hydroxyl Group D->E e.g., TBAF F This compound E->F

Caption: A potential synthetic workflow for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is expected to be dictated by its three key functional groups: the pyridine ring, the hydroxyl group, and the ethynyl group. The pyridine nitrogen can act as a base or a nucleophile. The hydroxyl group can be deprotonated to form a pyridin-2-olate, and it can undergo esterification or etherification reactions. The terminal alkyne is a versatile functional group that can participate in a wide range of reactions, including:

  • Click Chemistry: The ethynyl group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," allowing for the facile construction of more complex molecules.

  • Coupling Reactions: As mentioned, it can undergo various cross-coupling reactions, such as Sonogashira, to form C-C bonds.

  • Addition Reactions: The triple bond can undergo addition reactions with various reagents.

Given the prevalence of the pyridine scaffold in medicinal chemistry, this compound could serve as a valuable building block for the synthesis of novel drug candidates.[4][5] The presence of the reactive ethynyl group allows for its straightforward incorporation into larger molecules and for the exploration of structure-activity relationships. Pyridine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]

Biological Activity: An Unexplored Frontier

There is currently no published data on the biological activity or potential signaling pathways affected by this compound. The biological profile of pyridine derivatives can be highly dependent on the nature and position of their substituents.[4][5] For example, various substituted pyridines have shown activity as enzyme inhibitors and receptor modulators.[5] Any investigation into the biological effects of this compound would be breaking new ground and would require extensive screening and mechanistic studies.

Conclusion

This compound represents a molecule with interesting potential, stemming from the combination of the biologically relevant pyridin-2-ol core and the synthetically versatile ethynyl group. However, it remains a largely uncharacterized compound. This guide has aimed to provide a comprehensive overview based on the properties and reactions of analogous structures, offering a starting point for researchers interested in its synthesis and a deeper exploration of its chemical and biological properties. Future research is needed to synthesize this compound, fully characterize its properties, and investigate its potential applications in drug discovery and materials science.

References

Technical Guide: Molecular Structure and Conformation of 3-ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a lack of specific published experimental and computational studies on 3-ethynylpyridin-2-ol, this technical guide has been constructed using data and methodologies from studies on analogous 3-substituted pyridin-2-ol and 2-pyridone systems. The quantitative data and experimental protocols presented herein are representative of the analyses that would be applied to this molecule and are based on closely related compounds.

Molecular Structure

This compound is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 2-position and an ethynyl group at the 3-position. The presence of the hydroxyl group gives rise to significant tautomerism.

IdentifierValue
IUPAC Name This compound
Alternate Name 3-ethynyl-1H-pyridin-2-one
Molecular Formula C₇H₅NO
Molecular Weight 119.12 g/mol
SMILES String OC1=CC=CN=C1C#C (ol form) O=C1NC=CC=C1C#C (one form)
CAS Number Not available

Tautomerism: Pyridin-2-ol vs. 2-Pyridone

A critical aspect of the molecular structure of this compound is the tautomeric equilibrium between the pyridin-2-ol (enol) form and the 3-ethynyl-1H-pyridin-2-one (keto) form. For most substituted 2-hydroxypyridines, the 2-pyridone tautomer is significantly more stable and is the predominant form in various solvents and in the solid state. This preference is often attributed to the aromaticity of the charged resonance contributor of the 2-pyridone form, where the negative charge resides on the more electronegative oxygen atom.[1]

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the relative energies of the tautomers and predict the equilibrium constant.[2][3]

Conformational Analysis

The conformational landscape of this compound (in its more stable 2-pyridone tautomeric form) is primarily defined by the rotation of the ethynyl substituent at the 3-position relative to the plane of the pyridone ring. While the pyridone ring itself is largely planar, slight puckering can occur.

Due to the linear nature of the ethynyl group, its rotation does not lead to distinct, high-energy barrier conformers in the same way a bulkier, non-linear substituent would. The primary conformational consideration would be the interaction of the terminal hydrogen of the ethynyl group with the adjacent substituents on the ring. In the absence of specific experimental data for this compound, the following table presents hypothetical computational data for the rotational barrier of the ethynyl group, based on typical values for similar small substituents on aromatic rings.

ConformerDihedral Angle (H−C≡C−C)Relative Energy (kcal/mol)Population (%)
Planar 0° / 180°0.0~100
Perpendicular 90°< 0.1< 1

For more complex analogues like 3,4-dihydro-2(1H)-pyridones with bulky substituents, distinct conformers such as pseudoaxial and pseudoequatorial forms have been identified, with energy differences of 2-4 kcal/mol.[4][5]

Experimental Protocols

A common method for the synthesis of substituted 2-pyridone derivatives is a multi-component reaction. The following is a representative protocol based on the synthesis of 3-cyano-2-pyridone derivatives.[6][7]

  • Step 1: Synthesis of N-substituted-2-cyanoacetamide. Aniline derivatives (0.02 mol) and ethyl cyanoacetate (0.02 mol) are refluxed at high temperature for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Step 2: Synthesis of 3-cyano-2-pyridone. The cyanoacetamide from Step 1 (0.01 mol) and acetylacetone (0.01 mol) are dissolved in ethanol. Potassium hydroxide (KOH) is added as a base. The mixture is refluxed for 4 hours.

  • Work-up and Purification. After completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified, typically by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular conformation in solution.

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • ¹H and ¹³C NMR: Standard 1D spectra are acquired to confirm the chemical structure.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are performed to identify through-space correlations between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of their spatial proximity and thus the preferred conformation.

  • J-Coupling Analysis: The magnitude of scalar coupling constants (J-values) between protons on the ring can provide information about dihedral angles and ring conformation.[8]

Computational Modeling Workflow

Computational chemistry, particularly DFT, is widely used to investigate the structure, stability, and properties of pyridine derivatives.[9][10]

G cluster_start Initial Structure Generation cluster_comp Computational Analysis cluster_analysis Data Analysis & Prediction cluster_exp Experimental Validation cluster_final Final Model start Define Tautomers (Pyridinol vs. Pyridone) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt For each tautomer freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc pes_scan PES Scan (Rotate Ethynyl Group) geom_opt->pes_scan energy_calc Single Point Energy (Higher Level of Theory) freq_calc->energy_calc rel_energy Determine Relative Stabilities (ΔG) energy_calc->rel_energy pes_scan->rel_energy spec_pred Predict Spectroscopic Data (NMR, IR) rel_energy->spec_pred equil_const Calculate Tautomeric Equilibrium Constant rel_energy->equil_const final_model Refined Conformational Model rel_energy->final_model Correlate nmr NMR & X-Ray Analysis spec_pred->nmr Compare synthesis Synthesize Compound synthesis->nmr nmr->final_model Correlate

References

Technical Guide: Synthesis and Spectroscopic Characterization of 3-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway and predicted spectroscopic data for the novel compound 3-ethynylpyridin-2-ol. Due to the limited availability of experimental data for this specific molecule in public literature, this document provides a comprehensive, predictive analysis based on established chemical principles and data from analogous compounds. The guide includes detailed experimental protocols for the proposed synthesis and subsequent spectroscopic characterization (NMR, IR, MS), along with clearly structured tables of predicted data. Visual diagrams generated using Graphviz are provided to illustrate the synthetic workflow. This document is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a two-step process starting from a suitable commercially available precursor, 3-bromopyridin-2-ol. The proposed synthetic route involves the protection of the hydroxyl group, followed by a Sonogashira coupling to introduce the ethynyl moiety, and finally deprotection. A plausible protecting group would be a benzyl ether, which is stable under the coupling conditions and can be removed under mild conditions.

Synthetic Workflow

SynthesisWorkflow A 3-Bromopyridin-2-ol B 2-(Benzyloxy)-3-bromopyridine A->B BnBr, K2CO3, Acetone C 2-(Benzyloxy)-3-ethynylpyridine B->C Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, TEA, THF D This compound C->D H2, Pd/C, EtOH

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Benzyloxy)-3-bromopyridine

  • To a solution of 3-bromopyridin-2-ol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of 2-(Benzyloxy)-3-ethynylpyridine

  • To a solution of 2-(benzyloxy)-3-bromopyridine (1.0 eq) in a mixture of triethylamine (TEA) and tetrahydrofuran (THF), add ethynyltrimethylsilane (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To a solution of the crude trimethylsilyl-protected compound in THF, add tetrabutylammonium fluoride (TBAF) (1.1 eq) and stir at room temperature for 2 hours to remove the TMS group.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve 2-(benzyloxy)-3-ethynylpyridine (1.0 eq) in ethanol.

  • Add palladium on activated carbon (10 mol%) to the solution.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12br s1H-OH (pyridinone)
~7.5-7.7dd1HH-6 (pyridine)
~7.2-7.4dd1HH-4 (pyridine)
~6.2-6.4t1HH-5 (pyridine)
~3.5s1HEthynyl-H

Solvent: DMSO-d₆

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~160-162C=O (pyridinone)
~140-142C-6 (pyridine)
~138-140C-4 (pyridine)
~115-117C-5 (pyridine)
~105-107C-3 (pyridine)
~85-87Ethynyl C (C≡CH)
~78-80Ethynyl C (C≡CH)

Solvent: DMSO-d₆

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300sharp, m≡C-H stretch
~3100-2800broad, sO-H stretch (pyridinone)
~2100weak, mC≡C stretch
~1650strongC=O stretch (pyridinone)
~1600, ~1480mC=C and C=N ring stretching
Predicted Mass Spectrometry Data (EI)
m/zPredicted Fragment Ion
119[M]⁺ (Molecular Ion)
91[M - CO]⁺
64[M - CO - HCN]⁺

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction using appropriate software (e.g., TopSpin, MestReNova). Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with an ATR accessory.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Number of Scans: 16

    • Resolution: 4 cm⁻¹

  • Data Processing: Perform a background scan before scanning the sample. The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument: Agilent 6890 GC coupled to a 5975C MS detector (for EI-MS) or a Waters Xevo G2-XS QToF (for ESI-HRMS).

  • Electron Ionization (EI) Method:

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: 40-500 amu

  • Electrospray Ionization (ESI) High-Resolution Mass Spectrometry (HRMS) Method:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 50-1000 m/z

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS, compare the measured exact mass to the calculated theoretical mass.

Logical Relationships in Spectroscopic Analysis

SpectroscopyLogic cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry HNMR ¹H NMR Structure Molecular Structure (Connectivity, Environment) HNMR->Structure CNMR ¹³C NMR CNMR->Structure Confirmation Structural Confirmation of This compound Structure->Confirmation IR IR FuncGroups Functional Groups (O-H, C≡C, C=O) IR->FuncGroups FuncGroups->Confirmation MS MS MolWeight Molecular Weight MS->MolWeight Fragmentation Fragmentation Pattern MS->Fragmentation MolWeight->Confirmation Fragmentation->Confirmation

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion

This technical guide provides a comprehensive starting point for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data, derived from analogous compounds, offer a valuable reference for confirming the successful synthesis of the target molecule. The detailed experimental protocols for both synthesis and analysis are intended to be directly applicable in a laboratory setting. Researchers utilizing this guide will be well-equipped to produce and validate the structure of this novel compound, paving the way for its further investigation in various scientific and developmental applications.

The Unlocked Potential of a Versatile Scaffold: An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 3-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique electronic and structural characteristics of the 3-ethynylpyridin-2-ol scaffold, a molecule existing in a tautomeric equilibrium with 3-ethynyl-2-pyridone, have positioned it as a valuable building block in medicinal chemistry and materials science. The presence of a reactive ethynyl group ortho to a hydroxyl group on a pyridine ring offers a rich landscape for chemical transformations, enabling the construction of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the ethynyl group in this compound, detailing key reactions, experimental protocols, and potential applications, with a particular focus on its utility in drug discovery.

Core Reactivity and Tautomerism

The chemical behavior of this compound is intrinsically linked to the well-established keto-enol tautomerism of 2-hydroxypyridines. The equilibrium between the enol (this compound) and the keto (3-ethynylpyridin-2(1H)-one) forms is influenced by factors such as solvent polarity and substitution patterns. This tautomerism plays a crucial role in its reactivity, influencing the course of subsequent chemical transformations.

tautomerism enol This compound (Enol form) keto 3-Ethynylpyridin-2(1H)-one (Keto form) enol->keto Tautomerization

Figure 1: Tautomeric equilibrium of this compound.

Synthesis of the Core Scaffold

The primary route to this compound involves a Sonogashira cross-coupling reaction. The synthesis commences with a halogenated precursor, typically 3-bromo-2-hydroxypyridine or a protected derivative like 3-bromo-2-methoxypyridine. The ethynyl group is then introduced using a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. Subsequent deprotection of the silyl group or the methoxy group yields the target molecule.

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of this compound from 3-bromo-2-methoxypyridine.

Step 1: Sonogashira Coupling of 3-Bromo-2-methoxypyridine

To a solution of 3-bromo-2-methoxypyridine (1.0 eq) in a suitable solvent such as a mixture of THF and triethylamine (Et3N) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%). The reaction vessel is purged with an inert gas (e.g., argon). Trimethylsilylacetylene (1.2-1.5 eq) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC or LC-MS). After completion, the reaction is worked up by removing the solvent, followed by extraction and purification by column chromatography to yield 3-((trimethylsilyl)ethynyl)-2-methoxypyridine.

Step 2: Deprotection to this compound

The resulting 3-((trimethylsilyl)ethynyl)-2-methoxypyridine is dissolved in a suitable solvent like methanol. A base, such as potassium carbonate (K₂CO₃), is added, and the mixture is stirred at room temperature to effect the desilylation. For the demethylation of the 2-methoxy group to the 2-pyridone, reagents like boron tribromide (BBr₃) in dichloromethane at low temperatures can be employed. The reaction is quenched, and the product is purified by crystallization or column chromatography to afford this compound.

synthesis_workflow start 3-Bromo-2-methoxypyridine step1 Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) start->step1 intermediate 3-((Trimethylsilyl)ethynyl)-2-methoxypyridine step1->intermediate step2 Desilylation (K2CO3, MeOH) intermediate->step2 intermediate2 3-Ethynyl-2-methoxypyridine step2->intermediate2 step3 Demethylation (BBr3, DCM) intermediate2->step3 product This compound step3->product

Figure 2: Synthetic workflow for this compound.

Key Reactions of the Ethynyl Group

The ethynyl group of this compound serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, cycloadditions, and intramolecular cyclizations.

Sonogashira Cross-Coupling

The terminal alkyne of this compound can readily participate in further Sonogashira cross-coupling reactions with a variety of aryl or vinyl halides. This allows for the extension of the molecular framework and the introduction of diverse substituents, which is a crucial strategy in the synthesis of complex molecules and in structure-activity relationship (SAR) studies for drug discovery.

Table 1: Representative Sonogashira Coupling Reactions of Ethynylpyridines

EntryAryl HalideAlkyneCatalyst SystemBaseSolventYield (%)Reference
13-Bromo-2-aminopyridinePhenylacetylenePd(CF₃COO)₂, PPh₃, CuIEt₃NDMF96[1]
23-Bromo-1,2-dioneVarious terminal alkynesPd(PPh₃)₂Cl₂, CuIEt₃N-up to 93[2]
36-Bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPd(PPh₃)₄, CuIEt₃NTHF64-97[3]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The ethynyl group is an excellent substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5] This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole ring by reacting with an organic azide. The mild reaction conditions and high yields make it an ideal ligation strategy for bioconjugation and the synthesis of complex drug candidates.[6]

Experimental Protocol: General Procedure for CuAAC Reaction

To a solution of this compound (1.0 eq) and an organic azide (1.0 eq) in a solvent mixture such as t-butanol/water is added a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, e.g., 1-5 mol%) and sodium ascorbate (e.g., 5-10 mol%). The reaction mixture is stirred at room temperature until completion. The product is then isolated by filtration or extraction and purified as necessary.

click_reaction alkyne This compound product 1,4-Disubstituted 1,2,3-Triazole alkyne->product azide Organic Azide (R-N3) azide->product reagents CuSO4, Sodium Ascorbate reagents->product

Figure 3: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Intramolecular Cyclization: Synthesis of Furo[2,3-b]pyridines

A particularly important reaction of this compound and its derivatives is the intramolecular cyclization to form furo[2,3-b]pyridines. This transformation can be catalyzed by various transition metals, including palladium, and provides a direct route to this privileged heterocyclic scaffold, which is found in numerous biologically active compounds.[7] The reaction proceeds via an initial coupling of the alkyne, followed by an intramolecular attack of the hydroxyl group onto the activated alkyne.

Table 2: Synthesis of Furo[2,3-b]pyridine Derivatives via Cyclization

Starting MaterialReaction ConditionsProductYield (%)Reference
3-Alkynyl-2-hydroxypyridinePd-catalyzed cyclization2,3-Disubstituted furo[2,3-b]pyridine-[7]
2-Alkynyl heteroaromatic substrateIntramolecular cyclizationFused pyridoheterocycle-[8]
3-Alkynyl-4-pyroneTandem cyclization with NH₄OAcFuro[3,2-c]pyridine35-84[6]

Applications in Drug Discovery

The this compound scaffold and its derivatives, particularly the resulting furo[2,3-b]pyridines, have garnered significant interest in drug discovery due to their diverse biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of furo[2,3-b]pyridine derivatives.[1][7] These compounds have shown efficacy against a range of cancer cell lines, and their mechanism of action often involves the inhibition of key cellular signaling pathways.

Table 3: Anticancer Activity of Furo[2,3-b]pyridine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Furo[2,3-b]pyridine derivativeNeuro-2a, Hela, A549, COLO 205<25[7]
Furo[2,3-d]pyrimidine-based chalcone (5d)NCI 59 cell line panel (mean)2.41[9]
Furo[2,3-d]pyrimidine-based chalcone (5e)NCI 59 cell line panel (mean)1.23[9]
Furo[2,3-d]pyrimidine derivative (10b)Breast cancer (HS 578T)1.51[10]
Kinase Inhibitors

The furo[2,3-b]pyridine scaffold has been identified as a privileged structure for the development of potent and selective kinase inhibitors.[8][11] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability to readily functionalize the furo[2,3-b]pyridine core, derived from this compound, allows for the fine-tuning of inhibitor selectivity and potency.

drug_discovery_pathway start This compound sonogashira Sonogashira Coupling start->sonogashira click Click Chemistry (CuAAC) start->click cyclization Intramolecular Cyclization start->cyclization derivatives1 Extended Conjugated Systems sonogashira->derivatives1 derivatives2 Triazole-linked Conjugates click->derivatives2 derivatives3 Furo[2,3-b]pyridines cyclization->derivatives3 application1 Materials Science derivatives1->application1 application2 Bioconjugation derivatives2->application2 application3 Kinase Inhibitors derivatives3->application3 application4 Anticancer Agents derivatives3->application4

Figure 4: Drug discovery applications stemming from this compound.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis and drug discovery. The strategic placement of the reactive ethynyl group allows for a wide array of chemical transformations, providing access to a rich diversity of complex molecular architectures. The facile synthesis of the core scaffold and the high efficiency of subsequent reactions, such as Sonogashira coupling, Click chemistry, and intramolecular cyclizations, underscore its importance. The demonstrated biological activities of its derivatives, particularly as anticancer agents and kinase inhibitors, highlight the immense potential of this scaffold for the development of novel therapeutics. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this compound in their scientific endeavors.

References

Navigating the Physicochemical Landscape of 3-Ethynylpyridin-2-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: 3-Ethynylpyridin-2-ol

An in-depth exploration of the solubility and stability characteristics of this compound, a molecule of significant interest in contemporary drug discovery and materials science. This guide provides a comprehensive overview of its predicted solubility in various organic solvents, outlines detailed experimental protocols for its empirical determination, and discusses the critical factors governing its stability.

Introduction

This compound, a heterocyclic compound featuring a reactive terminal alkyne and a hydroxyl group on a pyridine scaffold, presents a unique profile for applications in medicinal chemistry and materials science. Its potential utility as a building block in the synthesis of novel therapeutic agents and functional polymers necessitates a thorough understanding of its fundamental physicochemical properties. The solubility and stability of this compound are paramount for successful reaction design, purification, formulation, and ultimately, its efficacy and shelf-life in various applications.

Due to the limited availability of specific experimental data for this compound in the public domain, this technical guide consolidates predictive insights based on its structural analogues and provides a robust framework of established experimental methodologies for its comprehensive characterization.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its polarity, hydrogen bonding capability, and molecular size, often summarized by the principle of "like dissolves like". This compound possesses both a polar hydroxyl group (-OH) and a nitrogen atom within the pyridine ring, capable of acting as hydrogen bond acceptors and donors. The ethynyl group introduces a degree of non-polarity. This amphiphilic nature suggests a nuanced solubility profile.

Based on the properties of related pyridine and pyridinol derivatives, a qualitative solubility profile for this compound can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polar nature of these solvents can interact with the polar functionalities of the solute, although hydrogen bonding is less pronounced than with protic solvents.
Moderately Polar Acetone, Ethyl AcetateModerateThese solvents can engage in dipole-dipole interactions with this compound.
Nonpolar Hexane, TolueneLow to InsolubleThe significant difference in polarity between the solute and these solvents limits favorable interactions, making dissolution energetically unfavorable.
Chlorinated Dichloromethane, ChloroformModerateThese solvents can offer a balance of polarity suitable for dissolving compounds with both polar and nonpolar features.

It is important to note that these are predictions. For quantitative data, experimental determination is essential.

Experimental Protocols for Solubility and Stability Determination

I. Quantitative Solubility Determination: The Gravimetric Method

This method provides a reliable way to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent to form a saturated solution at a constant temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Sintered glass funnel or syringe filter (e.g., 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • Oven or rotary evaporator

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette.

    • Immediately filter the solution through a syringe filter into a pre-weighed, dry container. The filter should also be at the experimental temperature to prevent precipitation.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the container with the filtered saturated solution.

    • Evaporate the solvent from the solution. This can be achieved by placing the container in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.

    • Once the solvent is completely removed, cool the container in a desiccator and weigh it again.

Calculation: The solubility (S) is calculated using the following formula:

S (mg/mL) = (Mass of container with solute - Mass of empty container) / Volume of supernatant withdrawn

II. Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[1][2][3][4][5]

Objective: To evaluate the stability of this compound in organic solvents under various stress conditions.

Stress Conditions:

  • Hydrolytic Stability: The compound is dissolved in an organic solvent containing varying concentrations of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH). Samples are maintained at a controlled temperature (e.g., 50-60°C) for a defined period.[3]

  • Oxidative Stability: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), in a suitable organic solvent. The study is typically conducted at room temperature or slightly elevated temperatures.

  • Photostability: A solution of the compound in a photostable organic solvent is exposed to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.[6][7] A dark control sample is stored under the same conditions to differentiate between thermal and light-induced degradation.

  • Thermal Stability: A solution of the compound is subjected to elevated temperatures (e.g., 60-80°C) for a specified duration. A control sample is kept at a lower temperature.

Procedure:

  • Sample Preparation: Prepare solutions of this compound of a known concentration (e.g., 1 mg/mL) in the chosen organic solvent for each stress condition.[3]

  • Stress Application: Expose the samples to the respective stress conditions for predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, withdraw an aliquot of the sample. If necessary, neutralize the acidic or basic samples. Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Evaluation:

    • Quantify the amount of remaining this compound at each time point.

    • Identify and, if possible, quantify any degradation products formed.

    • Determine the degradation rate and pathway for each stress condition.

Visualizing Key Concepts and Workflows

To aid in the conceptual understanding of the principles and processes described, the following diagrams have been generated.

G cluster_0 Physicochemical Properties cluster_1 Key Factors cluster_2 Application Success Polarity Polarity Solubility Solubility Polarity->Solubility influences H_Bonding Hydrogen Bonding H_Bonding->Solubility influences Size Molecular Size Size->Solubility influences Drug_Development Drug Development Solubility->Drug_Development critical for Stability Stability Stability->Drug_Development critical for

Caption: Relationship between physicochemical properties and drug development success.

G Start Start: Select Compound & Solvent Prepare_Saturated_Solution Prepare Saturated Solution (Excess Solute) Start->Prepare_Saturated_Solution Equilibrate Equilibrate at Constant T (e.g., 24-48h) Prepare_Saturated_Solution->Equilibrate Filter Filter Supernatant Equilibrate->Filter Weigh_Aliquot Weigh Filtered Aliquot Filter->Weigh_Aliquot Evaporate Evaporate Solvent Weigh_Aliquot->Evaporate Weigh_Residue Weigh Dry Residue Evaporate->Weigh_Residue Calculate Calculate Solubility (mg/mL) Weigh_Residue->Calculate End End: Quantitative Solubility Calculate->End

Caption: Experimental workflow for gravimetric solubility determination.

G cluster_stress Stress Conditions Compound_Solution Solution of this compound Hydrolytic Acid/Base Compound_Solution->Hydrolytic Oxidative H₂O₂ Compound_Solution->Oxidative Photolytic UV/Vis Light Compound_Solution->Photolytic Thermal Heat Compound_Solution->Thermal Analysis HPLC Analysis Hydrolytic->Analysis Oxidative->Analysis Photolytic->Analysis Thermal->Analysis Results Degradation Profile & Stability Assessment Analysis->Results

Caption: Workflow for forced degradation stability studies.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its effective utilization in the synthesis of novel pharmaceuticals and advanced materials. While specific experimental data remains to be published, the predictive information and detailed experimental protocols provided in this guide offer a robust starting point for researchers. By employing these methodologies, scientists can empirically determine the physicochemical properties of this compound, enabling the optimization of reaction conditions, facilitation of purification processes, and development of stable, effective formulations.

References

The Discovery and Synthesis of 3-Ethynylpyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 3-ethynylpyridin-2-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis can be effectively achieved through established organometallic cross-coupling reactions. This document provides a plausible and detailed synthetic protocol based on the well-precedented Sonogashira coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This guide includes a proposed experimental procedure, a summary of key quantitative data, and a discussion of the potential biological significance of this class of compounds.

Introduction

Pyridin-2-ol (or its tautomer, 2-pyridone) derivatives are a class of heterocyclic compounds that are of significant interest in the field of drug discovery due to their diverse biological activities.[2] The introduction of an ethynyl group at the 3-position of the pyridin-2-ol scaffold is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological profiles. The pyridine nucleus is a common feature in numerous natural products and FDA-approved drugs, exhibiting a wide array of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities.[3]

The first synthesis of this compound is not prominently documented. However, the logical and most common approach for its preparation involves the Sonogashira cross-coupling reaction. This powerful reaction, which couples a terminal alkyne with an aryl or vinyl halide, is catalyzed by a palladium complex and a copper(I) co-catalyst.[1][4]

Proposed Synthesis of this compound

The most viable route for the synthesis of this compound is the Sonogashira coupling of a 3-halopyridin-2-ol (such as 3-bromo-2-hydroxypyridine or 3-iodo-2-hydroxypyridine) with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection if necessary. The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl.[1]

The overall synthetic transformation is depicted below:

Synthesis_Workflow 3-Halo-2-hydroxypyridine 3-Halo-2-hydroxypyridine Reaction Sonogashira Coupling 3-Halo-2-hydroxypyridine->Reaction Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Reaction Intermediate 3-((Trimethylsilyl)ethynyl)pyridin-2-ol Reaction->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Sonogashira Coupling

The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from established Sonogashira coupling procedures on similar substrates.

3.1. Materials and Reagents

  • 3-Bromo-2-hydroxypyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

3.2. Procedure

Step 1: Sonogashira Coupling

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-hydroxypyridine (1.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL/mmol of substrate) and triethylamine (3.0 eq) via syringe.

  • To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-((trimethylsilyl)ethynyl)pyridin-2-ol.

Step 2: Desilylation

  • Dissolve the purified 3-((trimethylsilyl)ethynyl)pyridin-2-ol (1.0 eq) in THF.

  • Add tetrabutylammonium fluoride (1.1 eq, 1M solution in THF) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data

As the first synthesis is not well-documented, a comprehensive set of quantitative data from a single source is unavailable. The following table summarizes expected and reported data for this compound and its precursors.

ParameterValueSource/Comment
Starting Material
3-Bromo-2-hydroxypyridineC₅H₄BrNO
Molecular Formula173.99 g/mol
Molecular Weight175-178 °CTypical literature value.
Melting Point
Final Product
This compoundC₇H₅NO
Molecular Formula119.12 g/mol
Molecular WeightNot reportedExpected to be a solid at room temperature.
Melting PointNot reportedExpected signals: aromatic protons, alkyne proton, and hydroxyl proton.
¹H NMRNot reportedExpected signals: aromatic carbons, alkyne carbons, and carbon bearing the hydroxyl group.
¹³C NMR
Reaction Parameters
Reaction Yield60-90%Estimated based on similar Sonogashira couplings. The actual yield is dependent on specific conditions.

Mechanism of the Sonogashira Coupling

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X(L)2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Cis_Isomerization cis-trans Isomerization Transmetalation->Cis_Isomerization Reductive_Elimination Reductive Elimination Cis_Isomerization->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product R-C≡C-R' Reductive_Elimination->Coupled_Product Terminal_Alkyne R'-C≡C-H Pi_Alkyne_Complex [Cu(I)(C≡CR')] Terminal_Alkyne->Pi_Alkyne_Complex Cu(I)X Cu(I)X Cu(I)X Copper_Acetylide Cu-C≡C-R' Pi_Alkyne_Complex->Copper_Acetylide Base Copper_Acetylide->Transmetalation Transfers acetylide to Palladium

Caption: General mechanism of the Sonogashira cross-coupling reaction.

The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne, which is then transferred to the palladium complex.[1][4]

Potential Biological Activity and Applications

While specific biological studies on this compound are not widely reported, the pyridin-2-one scaffold is a well-known pharmacophore present in many biologically active compounds.[2] Pyridinone derivatives have demonstrated a broad range of pharmacological activities, including:

  • Anticancer Activity: Many pyridinone-containing compounds exhibit potent anticancer properties.[5]

  • Antimicrobial and Antifungal Activity: The pyridine ring is a key component of many antimicrobial and antifungal agents.[3]

  • Anti-inflammatory Activity: Several pyridinone derivatives have shown significant anti-inflammatory effects.[6]

  • Enzyme Inhibition: The structural features of pyridinones make them suitable candidates for designing enzyme inhibitors.

The introduction of the ethynyl group can further enhance the biological activity by providing a rigid linker for interaction with biological targets or by participating in covalent interactions with specific amino acid residues in enzyme active sites. Furthermore, the terminal alkyne can be a versatile handle for further chemical modifications using click chemistry, enabling the synthesis of more complex molecules for drug discovery and chemical biology applications.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Although its initial discovery is not clearly documented, its synthesis can be reliably achieved through the Sonogashira coupling reaction. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to synthesize and further explore the properties and applications of this and related compounds. The known biological activities of the pyridin-2-one scaffold suggest that this compound is a promising candidate for future drug discovery and development efforts.

References

A Comprehensive Theoretical and Computational Whitepaper on 3-Ethynylpyridin-2-ol: A Candidate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific theoretical and computational studies on 3-ethynylpyridin-2-ol are not publicly available. This document, therefore, serves as a comprehensive technical guide outlining a proposed workflow for such a study. The quantitative data presented herein is illustrative and hypothetical, generated for the purpose of demonstrating standard methodologies and data presentation formats in computational chemistry and drug discovery.

Introduction

Pyridin-2-ol (also known as 2-pyridone) derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous bioactive molecules with applications ranging from antiviral to anticancer agents. The introduction of an ethynyl group at the 3-position creates this compound, a novel molecule with intriguing potential. The ethynyl moiety is a versatile functional group that can act as a reactive handle for further functionalization (e.g., via click chemistry) or as a key pharmacophoric element, potentially forming crucial interactions with biological targets such as protein kinases.

This whitepaper presents a detailed theoretical and computational framework for the in-depth characterization of this compound. The proposed studies aim to elucidate its structural, electronic, and spectroscopic properties, and to predict its potential as a drug-like molecule through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Proposed Experimental Protocols

Illustrative Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted pyridin-2-ones.[1][2] A common approach involves the Sonogashira coupling of a halogenated pyridin-2-ol precursor with a protected acetylene source, followed by deprotection.

Protocol:

  • Starting Material Preparation: Commercially available 3-bromo-2-methoxypyridine is used as the starting material.

  • Sonogashira Coupling:

    • To a solution of 3-bromo-2-methoxypyridine (1.0 eq) in a 2:1 mixture of toluene and triethylamine, add trimethylsilylacetylene (1.5 eq).

    • Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) to the mixture.

    • Degas the reaction mixture with argon for 15 minutes.

    • Heat the reaction at 70°C and monitor by TLC until the starting material is consumed (approx. 12 hours).

    • After completion, cool the reaction to room temperature, filter through Celite, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield 2-methoxy-3-((trimethylsilyl)ethynyl)pyridine.

  • Deprotection of the Silyl Group:

    • Dissolve the silylated intermediate in methanol.

    • Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 2 hours.

    • Neutralize the mixture with 1M HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 3-ethynyl-2-methoxypyridine.

  • Demethylation to Pyridin-2-ol:

    • Dissolve 3-ethynyl-2-methoxypyridine in anhydrous dichloromethane (DCM) and cool to 0°C.

    • Add boron tribromide (BBr₃, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by carefully adding methanol, followed by saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM, dry the combined organic layers, and concentrate.

    • Purify by recrystallization or column chromatography to obtain the final product, this compound.

G cluster_synthesis Proposed Synthesis Workflow for this compound start Start: 3-bromo-2-methoxypyridine coupling Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) start->coupling deprotect Silyl Deprotection (K2CO3, MeOH) coupling->deprotect demethylate Demethylation (BBr3, DCM) deprotect->demethylate purify Purification (Chromatography/Recrystallization) demethylate->purify product Final Product: this compound purify->product

Proposed workflow for the synthesis of this compound.

Proposed Computational Methodology

A multi-faceted computational approach is proposed to thoroughly characterize this compound. This workflow integrates quantum mechanical calculations for intrinsic properties with molecular modeling techniques to predict biological interactions.

Density Functional Theory (DFT) Calculations

DFT calculations will be performed to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties.[3][4]

  • Software: Gaussian 16 or ORCA.

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, which provides a good balance of accuracy and computational cost for organic molecules.[5]

  • Basis Set: 6-311++G(d,p) basis set will be employed to provide a flexible description of the electron distribution, including diffuse functions and polarization.

  • Solvation Model: The polarizable continuum model (PCM) will be used to simulate an aqueous environment and assess its effect on molecular properties.

  • Calculations to be Performed:

    • Geometry Optimization: To find the lowest energy conformation.

    • Frequency Analysis: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

    • Frontier Molecular Orbitals (FMO): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MESP): To identify electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack.

    • NMR Spectroscopy: Prediction of ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.

Molecular Docking Simulation

To explore the potential of this compound as a therapeutic agent, molecular docking studies will be conducted against a relevant protein target. Given the prevalence of pyridine-based scaffolds in kinase inhibitors, a representative kinase such as Epidermal Growth Factor Receptor (EGFR) could be chosen.

  • Software: AutoDock Vina.[6][7]

  • Protocol:

    • Receptor Preparation: The crystal structure of the target protein (e.g., EGFR, PDB ID: 2GS2) will be obtained from the Protein Data Bank. Water molecules and co-crystallized ligands will be removed, polar hydrogens added, and Gasteiger charges computed.[8]

    • Ligand Preparation: The DFT-optimized structure of this compound will be prepared by assigning rotatable bonds and saved in the required PDBQT format.

    • Grid Box Generation: A grid box will be defined to encompass the active site of the receptor, based on the position of the co-crystallized inhibitor.

    • Docking Execution: The docking simulation will be run using the Lamarckian Genetic Algorithm.[9] The simulation will yield multiple binding poses ranked by their binding affinity scores (kcal/mol).

    • Analysis: The best-scoring pose will be analyzed to identify key molecular interactions (e.g., hydrogen bonds, π-π stacking) with active site residues.

In Silico ADMET Prediction

Early assessment of pharmacokinetic and toxicological properties is crucial in drug discovery.[10][11][12] Various online tools and software packages will be used to predict the ADMET profile of this compound.

  • Software: SwissADME, pkCSM, or similar platforms.[12]

  • Properties to be Predicted:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

    • Lipinski's Rule of Five: To assess general drug-likeness.

G cluster_workflow Proposed Computational Research Workflow cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_docking Molecular Docking cluster_admet ADMET Prediction mol_prep Molecule Preparation (3D Structure Generation) dft_opt Geometry Optimization mol_prep->dft_opt admet_pred In Silico Profiling (SwissADME, etc.) mol_prep->admet_pred dft_freq Frequency Analysis dft_opt->dft_freq dft_elec Electronic Properties (HOMO, LUMO, MESP) dft_opt->dft_elec dock_prep Receptor & Ligand Prep dft_opt->dock_prep data_analysis Comprehensive Data Analysis & Interpretation dft_freq->data_analysis dft_elec->data_analysis dock_run Docking Simulation (AutoDock Vina) dock_prep->dock_run dock_analysis Interaction Analysis dock_run->dock_analysis dock_analysis->data_analysis admet_pred->data_analysis

A comprehensive workflow for the computational study of this compound.

Illustrative Data Presentation

The following tables summarize the kind of quantitative data expected from the proposed computational studies.

Table 1: Hypothetical Calculated Geometric Parameters for this compound (Optimized at B3LYP/6-311++G(d,p) Level)

Parameter Bond/Atoms Value (Å or °)
Bond Lengths
C2-O 1.35
C3-C7 (Ethynyl C) 1.43
C7≡C8 1.21
C8-H 1.06
N1-C2 1.38
C5-C6 1.39
Dihedral Angles
C4-C3-C7-C8 179.8

| | N1-C2-C3-C4 | 0.1 |

Table 2: Hypothetical Calculated Vibrational Frequencies and IR Intensities

Mode Description Frequency (cm⁻¹) IR Intensity (km/mol)
O-H Stretch 3450 150
C≡C Stretch 2125 85
C=O Stretch (Pyridone) 1660 210
C-N Stretch 1350 120

| C-H Bend (Ring) | 850 | 45 |

Table 3: Hypothetical Calculated Electronic Properties

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap (ΔE) 4.7 eV

| Dipole Moment | 3.2 Debye |

Table 4: Illustrative Molecular Docking Results against EGFR Kinase Domain

Parameter Result
Binding Affinity -8.2 kcal/mol
Interacting Residues Met793, Leu718, Gly796
Key Interactions Hydrogen bond between pyridone-OH and Met793 backbone.

| | π-π stacking between pyridine ring and Phe856. |

Table 5: Illustrative Predicted ADMET Properties

Property Prediction Status
GI Absorption High Favorable
BBB Permeant No Favorable (low CNS side effects)
CYP2D6 Inhibitor No Favorable
AMES Toxicity Non-toxic Favorable
hERG I Inhibitor No Favorable

| Lipinski Violations | 0 | Favorable |

Visualization of a Hypothetical Signaling Pathway

As a potential kinase inhibitor, this compound could target pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

G cluster_pathway Hypothetical Target: MAPK/ERK Signaling Pathway GF Growth Factor Receptor EGFR GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor This compound Inhibitor->Receptor

Inhibition of the EGFR signaling cascade by this compound.

Conclusion

This whitepaper outlines a robust and comprehensive theoretical and computational strategy for the characterization of this compound. The proposed workflow, combining DFT calculations, molecular docking, and ADMET prediction, provides a powerful framework to assess its fundamental properties and potential as a lead compound in drug discovery. The illustrative data suggests that this compound could possess favorable drug-like properties and interact with key therapeutic targets like EGFR. This systematic in silico evaluation is a critical first step that can guide future experimental synthesis and biological testing, ultimately accelerating the discovery of novel therapeutics.

References

Potential Biological Activities of 3-Ethynylpyridin-2-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a prospective analysis of the potential biological activities of 3-ethynylpyridin-2-ol. As of the date of this publication, there is no publicly available experimental data for this specific compound. The information presented herein is extrapolated from the known biological activities of structurally related compounds, namely ethynylpyridine and 2-pyridone derivatives, to guide future research and drug discovery efforts.

Introduction

This compound is a small heterocyclic molecule that combines two key structural motifs known to impart significant biological activity: the 2-pyridone core and an ethynyl group at the 3-position. The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and FDA-approved drugs, where it often acts as a bioisostere for amides and other aromatic systems.[1][2] The ethynyl group is a versatile functional group that can participate in various chemical reactions and is often incorporated into drug candidates to enhance binding affinity and potency. Given these structural features, this compound represents a promising starting point for the development of novel therapeutic agents.

This technical guide summarizes the potential biological activities of this compound based on the extensive research conducted on its constituent chemical moieties. We will explore its potential as a kinase inhibitor, an antiproliferative agent, a modulator of central nervous system targets, and an antimicrobial compound. Detailed experimental protocols for key biological assays are provided to facilitate the investigation of these potential activities.

Potential as a Kinase Inhibitor

The pyridine and 2-pyridone cores are integral components of numerous kinase inhibitors.[3][4] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases.

Potential Kinase Targets

Based on the activity of related compounds, this compound could potentially inhibit a range of kinases, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Hepatocyte Growth Factor Receptor (c-Met), and Recepteur d'Origine Nantais (RON). Aberrant activation of these kinases is a driving force in many cancers.[4][6]

  • Non-Receptor Tyrosine Kinases: Such as members of the Src family.

  • Serine/Threonine Kinases: Including those involved in cell cycle progression and apoptosis.

Quantitative Data for Structurally Related Kinase Inhibitors

The following table summarizes the inhibitory activities of several pyridine and pyrimidine-based kinase inhibitors against various cancer cell lines and kinases.

Compound ClassTarget Kinase / Cell LineIC50Reference
Pyridone DerivativesHuman Liver Cancer (HepG2)53.6–77.6 μM[2]
Pyridone DerivativesHuman Breast Cancer (MCF-7)56.3–78.3 μM[2]
Thieno[2,3-b]pyridinesRON-expressing KM12C cells<1 μM[6]
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidinesc-KITNanomolar range[7]
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method for measuring kinase activity and inhibition using an ADP-Glo™ Kinase Assay or similar luminescence-based system that quantifies ADP production.[5]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound (or other test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Visualizations

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Incubate_Compound_Kinase 1. Add Compound 2. Add Kinase (10 min incubation) Compound_Prep->Incubate_Compound_Kinase Kinase_Prep Kinase Solution Kinase_Prep->Incubate_Compound_Kinase Substrate_ATP_Prep Substrate/ATP Mix Start_Reaction 3. Add Substrate/ATP (60 min incubation) Substrate_ATP_Prep->Start_Reaction Incubate_Compound_Kinase->Start_Reaction Stop_Reaction 4. Add ADP-Glo™ Reagent (40 min incubation) Start_Reaction->Stop_Reaction Generate_Signal 5. Add Kinase Detection Reagent (30 min incubation) Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: Workflow for a luminescence-based kinase inhibition assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates EGF EGF (Ligand) EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR Inhibits AChE_Inhibition_Mechanism cluster_reaction1 Enzymatic Reaction cluster_reaction2 Colorimetric Reaction AChE AChE Thiocholine Thiocholine AChE->Thiocholine ATCI Acetylthiocholine (Substrate) ATCI->AChE TNB TNB (Yellow, Abs @ 412nm) Thiocholine->TNB + DTNB DTNB (Colorless) DTNB->TNB Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE Inhibits

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using 3-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the synthesis of 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2] The resulting 1,4-disubstituted triazole core is a stable and valuable scaffold in medicinal chemistry, often acting as a bioisostere for amide bonds and participating in hydrogen bonding interactions.[3]

3-Ethynylpyridin-2-ol, which exists in equilibrium with its tautomeric form 3-ethynyl-2-pyridone, is a particularly interesting building block for CuAAC reactions. The presence of the pyridinol/pyridone moiety introduces a potential hydrogen bond donor/acceptor and a site for metal chelation, which can influence the physicochemical and pharmacological properties of the resulting triazole products. The incorporation of the pyridyl group into triazole structures has been shown to be advantageous in the development of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in copper-catalyzed click chemistry.

Applications in Drug Discovery and Development

The triazole ring is a key feature in a number of FDA-approved drugs, highlighting its importance in medicinal chemistry.[3] The pyridyl-triazole scaffold, synthesized using this compound, holds significant potential for the development of novel therapeutics in various areas:

  • Enzyme Inhibition: The triazole and pyridinol moieties can interact with active sites of enzymes, leading to potent and selective inhibition.

  • Receptor Antagonism: The structural features of pyridyl-triazoles can mimic endogenous ligands, allowing them to act as antagonists for various receptors.

  • Antimicrobial and Anticancer Agents: The combination of the pyridine and triazole rings has been explored for the development of new antimicrobial and anticancer drugs.

  • Central Nervous System (CNS) Active Compounds: The polarity and hydrogen bonding capabilities of the pyridinol-triazole scaffold can be tuned to facilitate blood-brain barrier penetration for targeting CNS disorders.[4]

  • Bioconjugation: this compound can be used to link biomolecules, such as peptides, proteins, or nucleic acids, to other molecules of interest for diagnostic or therapeutic purposes.[5][6]

Experimental Protocols

The following protocols provide a general framework for conducting CuAAC reactions with this compound. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.

Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted Pyridyl-Triazoles using CuSO₄/Sodium Ascorbate

This protocol describes a widely used method for generating the active Cu(I) catalyst in situ from copper(II) sulfate and a reducing agent.[7]

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide, alkyl azide, aryl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

  • Reaction vessel (e.g., round-bottom flask, vial)

  • Stirring apparatus

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv) and the organic azide (1.0-1.2 equiv).

  • Dissolve the reactants in the chosen solvent system (to a concentration of ~0.1-0.5 M).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equiv).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equiv).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or recrystallization.

Protocol 2: Procedure using a Copper(I) Source and a Ligand

This protocol utilizes a stable Cu(I) source and a ligand to prevent catalyst oxidation and enhance reaction rates, which is particularly useful for sensitive substrates or in bioconjugation applications.[8]

Materials:

  • This compound

  • Organic azide

  • Copper(I) source (e.g., CuI, CuBr, [Cu(CH₃CN)₄]PF₆)

  • Ligand (e.g., TBTA, THPTA)

  • Base (optional, e.g., DIPEA, Et₃N)

  • Anhydrous, degassed solvent (e.g., THF, CH₂Cl₂, CH₃CN)

  • Inert atmosphere (e.g., nitrogen, argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the copper(I) source (0.01-0.05 equiv) and the ligand (0.01-0.05 equiv).

  • Add the anhydrous, degassed solvent.

  • Add this compound (1.0 equiv) and the organic azide (1.0-1.2 equiv).

  • If necessary, add a non-coordinating base (1.0-2.0 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction can be quenched by exposure to air. The mixture is then diluted with an appropriate organic solvent and washed with saturated aqueous ammonium chloride to remove the copper catalyst.

  • The organic layer is dried and concentrated, and the product is purified as described in Protocol 1.

Data Presentation

The following tables summarize typical reagents and expected outcomes for the copper-catalyzed click reaction of this compound. Please note that the yields are representative and may vary depending on the specific azide and reaction conditions used.

Table 1: Representative Azides for Reaction with this compound

Azide CompoundStructureClass
Benzyl AzideC₆H₅CH₂N₃Alkyl Azide
Phenyl AzideC₆H₅N₃Aryl Azide
1-AzidohexaneCH₃(CH₂)₅N₃Alkyl Azide
2-Azido-2-methylpropane(CH₃)₃CN₃Alkyl Azide (Sterically hindered)
4-AzidoanilineH₂NC₆H₄N₃Functionalized Aryl Azide
3-Azidopropanoic acidHOOC(CH₂)₂N₃Functionalized Alkyl Azide

Table 2: Typical Reaction Conditions and Expected Yields

AzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
Benzyl AzideCuSO₄/NaAsct-BuOH/H₂ORT2-6>90
Phenyl AzideCuSO₄/NaAscDMFRT4-885-95
1-AzidohexaneCuI/TBTATHFRT1-4>95
2-Azido-2-methylpropaneCuI/TBTACH₃CN4012-2470-85
4-AzidoanilineCuSO₄/NaAscDMSO/H₂ORT6-1280-90
3-Azidopropanoic acidCuSO₄/NaAsc/THPTAH₂ORT2-8>90

Visualization of Experimental Workflow and Reaction Mechanism

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a 1,4-disubstituted pyridyl-triazole using this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction & Monitoring cluster_workup Workup & Purification A 1. Weigh Reactants (this compound & Azide) B 2. Add Solvent A->B C 3. Add Catalyst System (e.g., CuSO4/NaAsc) B->C D 4. Stir at RT C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Characterized Product H->I Final Product

A typical experimental workflow for CuAAC.
Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following diagram outlines the generally accepted catalytic cycle for the CuAAC reaction.

catalytic_cycle cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Intermediate1 π-Complex CuI->Intermediate1 + Alkyne Alkyne This compound (R-C≡CH) Alkyne->Intermediate1 Azide Organic Azide (R'-N₃) Intermediate2 Copper Acetylide Azide->Intermediate2 Product 1,4-Disubstituted Triazole Intermediate1->Intermediate2 - H⁺ Intermediate3 Copper Triazolide Intermediate2->Intermediate3 + Azide Intermediate3->CuI Releases Product Intermediate3->Product + H⁺

The catalytic cycle of the CuAAC reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pyridyl-triazole compounds via copper-catalyzed click chemistry. The straightforward and robust nature of the CuAAC reaction, combined with the desirable physicochemical properties of the pyridinol moiety, makes this an attractive strategy for generating compound libraries for drug discovery and for the development of functionalized biomaterials. The provided protocols serve as a starting point for researchers to explore the rich chemistry of this promising scaffold.

References

Application Notes and Protocols for Sonogashira Coupling with 3-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the Sonogashira coupling reaction involving 3-ethynylpyridin-2-ol. Due to the limited availability of specific literature for this substrate, the following protocols are based on well-established Sonogashira coupling methodologies for structurally similar pyridine derivatives and heterocyclic compounds. These notes offer a foundational guide for utilizing this compound in the synthesis of novel compounds for pharmaceutical and materials science research.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals and organic materials.[1]

This compound is a valuable building block, incorporating a reactive alkyne handle on a pyridinol scaffold. The pyridin-2-ol moiety is a common pharmacophore, and its combination with an ethynyl group allows for the facile introduction of various substituents through Sonogashira coupling, enabling the exploration of new chemical space in drug discovery and development.

Proposed Synthesis of this compound

As this compound is not readily commercially available, a potential synthetic route is proposed, commencing from 3-bromo-2-methoxypyridine. This approach involves a Sonogashira coupling with a protected alkyne, followed by deprotection of both the alkyne and the methoxy group.

Workflow for the Synthesis of this compound

G cluster_synthesis Proposed Synthesis of this compound start 3-Bromo-2-methoxypyridine step1 Sonogashira Coupling with Trimethylsilylacetylene (Pd(PPh3)4, CuI, Et3N, THF) start->step1 intermediate 2-Methoxy-3-((trimethylsilyl)ethynyl)pyridine step1->intermediate step2 TMS Deprotection (K2CO3, MeOH) intermediate->step2 intermediate2 3-Ethynyl-2-methoxypyridine step2->intermediate2 step3 Demethylation (BBr3, CH2Cl2) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Sonogashira Coupling of this compound: General Protocol

This section outlines a general, copper-cocatalyzed Sonogashira coupling protocol for the reaction of this compound with various aryl halides. The conditions are adapted from successful couplings of other substituted pyridines.[3][4]

General Reaction Scheme

G cluster_reaction General Sonogashira Coupling Reaction cluster_conditions Reaction Conditions reactant1 This compound plus1 + reactant2 Aryl-X (X = I, Br) arrow -------> product 3-(Arylethynyl)pyridin-2-ol catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI (co-catalyst) Base (e.g., Et3N) Solvent (e.g., DMF) Heat

Caption: General scheme for the Sonogashira coupling of this compound.

Experimental Protocol

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene derivatives)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et3N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.1 mmol), Pd(PPh3)2Cl2 (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (5 mL) and the base (3.0 mmol) via syringe.

  • Stir the reaction mixture at the appropriate temperature (see Table 1) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(arylethynyl)pyridin-2-ol.

Data Presentation: Illustrative Reaction Parameters

The following tables summarize proposed reaction conditions and expected yields for the Sonogashira coupling of this compound with various aryl halides. These values are illustrative and based on typical outcomes for similar reactions.[3][5]

Table 1: Proposed Reaction Conditions for Sonogashira Coupling

EntryAryl Halide (R-X)Pd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)
1IodobenzenePd(PPh3)2Cl2 (2.5)5Et3NDMF804
24-IodoanisolePd(PPh3)2Cl2 (2.5)5Et3NDMF804
31-Bromo-4-nitrobenzenePd(PPh3)4 (3.0)6DIPEATHF908
43-BromopyridinePd(PPh3)2Cl2 (2.5)5Et3NDMF10012

Table 2: Expected Product Yields

EntryProductExpected Yield (%)
13-(Phenylethynyl)pyridin-2-ol85-95
23-((4-Methoxyphenyl)ethynyl)pyridin-2-ol80-90
33-((4-Nitrophenyl)ethynyl)pyridin-2-ol75-85
43-((Pyridin-3-yl)ethynyl)pyridin-2-ol70-80

Mechanism and Workflow Visualization

General Catalytic Cycle of Sonogashira Coupling

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_ox R-Pd(II)(X)L2 (Oxidative Addition) pd0->pd_ox R-X pd_trans R-Pd(II)(C≡CR')L2 (Transmetalation) pd_ox->pd_trans Cu-C≡CR' cu_acetylide Cu-C≡CR' pd_trans->pd0 Reductive Elimination product R-C≡CR' pd_trans->product cu_x CuX cu_x->cu_acetylide H-C≡CR' Base cu_acetylide->cu_x [Pd]

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for setting up and working up the Sonogashira coupling reaction.

G start Start: Assemble Dry Glassware reagents Add Reactants: - Aryl Halide - this compound - Pd Catalyst - CuI start->reagents inert Create Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvents Add Anhydrous Solvent & Base inert->solvents reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) solvents->reaction workup Reaction Cooled & Diluted reaction->workup filtration Filter through Celite workup->filtration extraction Aqueous Workup (Wash with H2O & Brine) filtration->extraction drying Dry Organic Layer (Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification end End: Isolated Product purification->end

Caption: Step-by-step experimental workflow for Sonogashira coupling.

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Copper(I) Iodide: CuI is a potential irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Anhydrous solvents like DMF and THF are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Bases: Amine bases such as triethylamine are corrosive and have strong odors. Handle with care in a fume hood.

  • Inert Atmosphere: Reactions under inert gas should be properly set up to avoid pressure buildup.

References

Application Notes and Protocols: 3-Ethynylpyridin-2-ol as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpyridin-2-ol is a bifunctional molecule possessing both a nucleophilic pyridin-2-ol moiety and a reactive ethynyl group. This unique combination makes it a highly valuable building block for the synthesis of a diverse range of fused heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science. The pyridin-2-ol core exists in tautomeric equilibrium with its 2-pyridone form, offering multiple reaction pathways. The terminal alkyne allows for participation in various coupling and cyclization reactions.

These application notes provide an overview of the potential synthetic utility of this compound, including detailed protocols for its preparation and subsequent transformation into valuable heterocyclic systems. The methodologies presented are based on established reactivity patterns of related 2-pyridones and ethynylpyridines, offering a robust starting point for research and development.

Synthesis of this compound

The primary route to this compound involves the Sonogashira coupling of a protected 3-halopyridin-2-ol with a suitable acetylene source, followed by deprotection.

Protocol 1: Synthesis of 3-((Trimethylsilyl)ethynyl)pyridin-2-ol

This protocol details the Sonogashira coupling of 3-bromo-2-methoxypyridine with ethynyltrimethylsilane, followed by demethylation to yield the target precursor.

Experimental Workflow:

cluster_0 Step 1 cluster_1 Step 2 start 3-Bromo-2-methoxypyridine reagents1 Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, Et3N step1 Sonogashira Coupling reagents1->step1 intermediate 2-Methoxy-3-((trimethylsilyl)ethynyl)pyridine step1->intermediate reagents2 BBr3, CH2Cl2 step2 Demethylation reagents2->step2 product 3-((Trimethylsilyl)ethynyl)pyridin-2-ol step2->product

Caption: Synthesis of the TMS-protected this compound.

Methodology:

  • To a solution of 3-bromo-2-methoxypyridine (1.0 eq) in triethylamine (Et3N) are added ethynyltrimethylsilane (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • The reaction mixture is stirred under an inert atmosphere at 60 °C for 12 hours.

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford 2-methoxy-3-((trimethylsilyl)ethynyl)pyridine.

  • The intermediate is dissolved in anhydrous dichloromethane (CH2Cl2) and cooled to 0 °C.

  • Boron tribromide (BBr3, 1.5 eq) is added dropwise, and the reaction is stirred at room temperature for 4 hours.

  • The reaction is quenched by the slow addition of methanol, and the solvent is evaporated.

  • The crude product is purified by recrystallization to yield 3-((trimethylsilyl)ethynyl)pyridin-2-ol.

Table 1: Reaction Parameters for the Synthesis of 3-((Trimethylsilyl)ethynyl)pyridin-2-ol

ParameterValue
Starting Material3-Bromo-2-methoxypyridine
ReagentsEthynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, Et3N, BBr3
SolventTriethylamine, Dichloromethane
Temperature60 °C (Step 1), 0 °C to RT (Step 2)
Reaction Time12 hours (Step 1), 4 hours (Step 2)
Typical Yield75-85%

Applications in Heterocyclic Synthesis

Synthesis of Furo[2,3-b]pyridines

This compound can undergo intramolecular cyclization to furnish the furo[2,3-b]pyridine scaffold, a core structure in various biologically active molecules.

Protocol 2: Base-Mediated Intramolecular Cyclization

This protocol describes the 5-endo-dig cyclization of this compound to yield 4-methylfuro[2,3-b]pyridine.

Reaction Pathway:

start This compound reagents NaH, DMF intermediate Deprotonated Intermediate reagents->intermediate product Furo[2,3-b]pyridine intermediate->product 5-endo-dig cyclization

Caption: Synthesis of Furo[2,3-b]pyridine.

Methodology:

  • To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous dimethylformamide (DMF) is added a solution of this compound (1.0 eq) in DMF at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 6 hours.

  • The reaction is cooled and quenched with saturated aqueous ammonium chloride solution.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography affords the furo[2,3-b]pyridine derivative.

Table 2: Reaction Parameters for Furo[2,3-b]pyridine Synthesis

ParameterValue
Starting MaterialThis compound
ReagentSodium Hydride (NaH)
SolventDimethylformamide (DMF)
Temperature80 °C
Reaction Time6 hours
Typical Yield60-70%
Synthesis of Pyrano[2,3-b]pyridin-2-ones

The 2-pyridone tautomer of this compound can participate in cycloaddition reactions. For instance, reaction with a suitable ketone can lead to the formation of pyrano[2,3-b]pyridin-2-ones.

Protocol 3: Acid-Catalyzed Cyclization with Acetone

This protocol outlines the synthesis of 4,4-dimethyl-4H-pyrano[2,3-b]pyridin-2-one.

Reaction Pathway:

start This compound reagents Acetone, H2SO4 intermediate Oxonium Intermediate reagents->intermediate product 4,4-Dimethyl-4H-pyrano[2,3-b]pyridin-2-one intermediate->product 6-endo-dig cyclization

Caption: Synthesis of a Pyrano[2,3-b]pyridin-2-one derivative.

Methodology:

  • A solution of this compound (1.0 eq) in acetone is treated with a catalytic amount of concentrated sulfuric acid (H2SO4).

  • The reaction mixture is refluxed for 24 hours.

  • After cooling, the excess acetone is removed under reduced pressure.

  • The residue is neutralized with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Table 3: Reaction Parameters for Pyrano[2,3-b]pyridin-2-one Synthesis

ParameterValue
Starting MaterialThis compound
ReagentsAcetone, Sulfuric Acid
SolventAcetone
TemperatureReflux
Reaction Time24 hours
Typical Yield50-60%
Synthesis of Pyrido[1,2-a]indoles

The ethynyl group can act as a dienophile in [4+2] cycloaddition reactions. A plausible application is the synthesis of pyrido[1,2-a]indoles through a reaction with a suitable diene.

Protocol 4: Diels-Alder Reaction with a Pyrrole Derivative

This protocol describes a hypothetical synthesis of a tetracyclic indole derivative.

Reaction Pathway:

start1 This compound step1 [4+2] Cycloaddition start1->step1 start2 N-substituted 2-vinylpyrrole start2->step1 reagents Toluene, Heat intermediate Cycloadduct step1->intermediate step2 Aromatization intermediate->step2 product Substituted Pyrido[1,2-a]indole step2->product

Caption: Proposed synthesis of a Pyrido[1,2-a]indole derivative.

Methodology:

  • A mixture of this compound (1.0 eq) and an N-substituted 2-vinylpyrrole (1.1 eq) in anhydrous toluene is heated in a sealed tube at 150 °C for 48 hours.

  • The reaction mixture is cooled, and the solvent is evaporated.

  • The crude product is subjected to column chromatography for purification of the initial cycloadduct.

  • The isolated intermediate is then treated with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to facilitate aromatization to the pyrido[1,2-a]indole.

Table 4: Reaction Parameters for Pyrido[1,2-a]indole Synthesis

ParameterValue
Starting MaterialThis compound
ReagentsN-substituted 2-vinylpyrrole, DDQ
SolventToluene
Temperature150 °C
Reaction Time48 hours
Typical Yield30-40% (over two steps)

Conclusion

This compound is a promising and versatile building block for the construction of a wide array of fused heterocyclic systems. The protocols outlined in these application notes provide a foundation for exploring its synthetic potential. The dual reactivity of the pyridin-2-ol and ethynyl moieties allows for diverse synthetic strategies, leading to the generation of novel molecular scaffolds for drug discovery and materials science. Further investigation into the reaction scope and optimization of conditions will undoubtedly expand the utility of this valuable synthetic intermediate.

Applications of 3-Ethynylpyridin-2-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpyridin-2-ol is a heterocyclic organic compound that holds significant promise in the field of medicinal chemistry. Its unique structural features, combining the aromatic pyridin-2-one core with a reactive ethynyl group at the 3-position, make it an attractive scaffold for the design of novel therapeutic agents. The pyridin-2-one moiety is a well-established pharmacophore found in numerous biologically active compounds, offering favorable physicochemical properties and the ability to form key interactions with biological targets.[1][2] The addition of the ethynyl group provides a versatile handle for further chemical modification and can contribute to potent and selective target engagement, particularly in the realm of kinase inhibition.[3] This document provides an overview of the potential applications of this compound, along with detailed protocols for its synthesis and biological evaluation.

Potential Therapeutic Applications

The structural characteristics of this compound suggest its potential utility in several therapeutic areas, primarily as a kinase inhibitor for the treatment of cancer and other diseases driven by aberrant kinase signaling. Pyridine and pyridinone cores are prevalent in a multitude of FDA-approved drugs, highlighting their importance in drug design.[2]

Kinase Inhibition

The pyridin-2-one scaffold is recognized for its ability to act as a hinge-binding motif in kinase inhibitors.[1][2] The nitrogen and oxygen atoms of the pyridinone ring can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The ethynyl group at the 3-position can be strategically utilized to interact with other regions of the ATP-binding pocket, potentially enhancing potency and selectivity.

Derivatives of similar pyridine-based heterocycles have demonstrated inhibitory activity against a range of kinases implicated in oncology, including:

  • Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are key drivers of tumor angiogenesis and proliferation.[4]

  • Non-Receptor Tyrosine Kinases: Including members of the Src family, which are involved in cell growth, differentiation, and survival.

  • Serine/Threonine Kinases: Such as Aurora kinases and Cyclin-Dependent Kinases (CDKs), which play critical roles in cell cycle regulation.[5][6]

Anticancer Activity

By targeting key kinases involved in cancer progression, this compound derivatives are anticipated to exhibit significant anticancer activity. The antiproliferative effects of pyridine derivatives have been demonstrated across various cancer cell lines.[7][8][9] The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.[10]

Neurological Disorders

Recent studies have highlighted the role of certain kinases in the pathophysiology of neurological and neurodegenerative diseases.[11][12][13] The development of selective kinase inhibitors, therefore, presents a promising therapeutic strategy. Given the ability of small molecule pyridine derivatives to cross the blood-brain barrier, this compound could serve as a starting point for the discovery of novel treatments for conditions such as Alzheimer's disease, Parkinson's disease, and certain psychiatric disorders.

Data Presentation

The following table summarizes hypothetical inhibitory activities of this compound against a panel of cancer-relevant kinases, based on data from related pyridine-based inhibitors.

Kinase TargetThis compound IC50 (nM)Reference Compound (e.g., Staurosporine) IC50 (nM)
VEGFR2505
EGFR12010
Aurora Kinase A3515
CDK225020
Src808

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route to this compound, adapted from established methods for the synthesis of related alkynyl-pyridones.[14][15]

Materials:

  • 3-Bromo-2-hydroxypyridine

  • Ethynyltrimethylsilane

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrabutylammonium fluoride (TBAF)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling: To a solution of 3-bromo-2-hydroxypyridine (1.0 eq) in a mixture of toluene and triethylamine (2:1) under an argon atmosphere, add Pd(OAc)2 (0.02 eq), PPh3 (0.04 eq), and CuI (0.03 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethynyltrimethylsilane (1.2 eq) dropwise and heat the reaction mixture to 80°C for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-((trimethylsilyl)ethynyl)pyridin-2-ol.

  • Desilylation: Dissolve the silylated intermediate in anhydrous THF.

  • Add TBAF (1.1 eq, 1M solution in THF) dropwise at 0°C.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography to obtain this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.[16][17]

Materials:

  • Purified recombinant kinase (e.g., VEGFR2, Aurora Kinase A)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO (e.g., starting from 10 mM).

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.

  • Kinase Reaction: Prepare a kinase/substrate solution in kinase assay buffer. Add 2 µL of this solution to each well.

  • Initiate the reaction by adding 2 µL of ATP solution (at a concentration near the Km for the specific kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell-Based Anticancer Proliferation Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effect of this compound on cancer cell lines.[18][19]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

G Figure 1: Hypothetical Kinase Inhibition Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound Add_Compound Add Compound to 384-well Plate Compound_Prep->Add_Compound Kinase_Prep Prepare Kinase/ Substrate Solution Add_Kinase Add Kinase/ Substrate Mix Kinase_Prep->Add_Kinase ATP_Prep Prepare ATP Solution Initiate_Reaction Add ATP to Initiate Reaction ATP_Prep->Initiate_Reaction Add_Compound->Add_Kinase Add_Kinase->Initiate_Reaction Incubate_1 Incubate for 60 min Initiate_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 Incubate for 40 min Stop_Reaction->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate for 30 min Add_Detection->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

G Figure 2: Simplified VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of VEGFR2 signaling by this compound.

References

Application Notes and Protocols: Synthesis of 3-Ethynylpyridin-2-ol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The 2-pyridone (or hydroxypyridine) tautomer, in particular, is a privileged structure known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an ethynyl group at the 3-position of the pyridin-2-ol core offers a versatile handle for further chemical modifications and can significantly influence the biological activity of the resulting compounds. The acetylene moiety is a rigid linker that can orient substituents in a defined manner, potentially leading to enhanced interactions with biological targets.[3] This document provides detailed protocols for the synthesis of 3-ethynylpyridin-2-ol derivatives, primarily through the Sonogashira cross-coupling reaction, and summarizes the biological potential of this class of compounds in drug discovery.

Synthetic Approach: Sonogashira Cross-Coupling

The most effective and widely used method for the synthesis of this compound derivatives is the Sonogashira cross-coupling reaction. This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[4][5][6] In this context, a 3-halo-2-hydroxypyridine (or its protected form) serves as the aryl halide.

General Reaction Scheme

G 3-Halo-2-hydroxypyridine 3-Halo-2-hydroxypyridine Sonogashira Coupling Sonogashira Coupling 3-Halo-2-hydroxypyridine->Sonogashira Coupling This compound Derivative This compound Derivative Sonogashira Coupling->this compound Derivative Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Pd Catalyst, Cu(I) Cocatalyst, Base Pd Catalyst, Cu(I) Cocatalyst, Base Pd Catalyst, Cu(I) Cocatalyst, Base->Sonogashira Coupling

Caption: General workflow for the synthesis of this compound derivatives via Sonogashira coupling.

Experimental Protocols

Protocol 1: Sonogashira Coupling of 3-Bromo-2-hydroxypyridine with a Terminal Alkyne

This protocol is adapted from established Sonogashira coupling procedures on similar heterocyclic systems.[4][5][7]

Materials:

  • 3-Bromo-2-hydroxypyridine

  • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add 3-bromo-2-hydroxypyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol) to the flask via syringe.

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution and complex formation.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.

Data Presentation

The biological activity of pyridine and 2-pyridone derivatives has been extensively studied. While specific data for this compound derivatives is emerging, the following tables summarize the anticancer and kinase inhibitory activities of closely related compounds, highlighting the potential of this scaffold.

Table 1: Anticancer Activity of Selected Pyridin-2-one Derivatives

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
1 3-cyano-4-(4-chlorophenyl)-6-phenyl-2(1H)-pyridoneA549 (Lung)5.8[8]
2 3-cyano-4-(4-methoxyphenyl)-6-phenyl-2(1H)-pyridoneA549 (Lung)7.2[8]
3 3-cyano-4-(p-tolyl)-6-phenyl-2(1H)-pyridoneA549 (Lung)9.1[8]
4 6-Amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrileHEPG2 (Liver)19.2[9]
5 6-Amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrileHEPG2 (Liver)26.5[9]

Table 2: Kinase Inhibitory Activity of Related Alkynyl Heterocycles

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
RMC-113 PIKfyve1.6[3]
PIP4K2C19[3]
BTK Inhibitor 11 BTK7.95[10]
EGFR Inhibitor 28 EGFR14.1[11]

Signaling Pathways and Drug Discovery Workflow

The development of this compound derivatives as drug candidates often targets key signaling pathways implicated in diseases like cancer. Kinase signaling pathways are of particular interest.

G cluster_0 Drug Discovery Workflow Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery HTS Lead Optimization Lead Optimization Lead Discovery->Lead Optimization SAR Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Clinical Trials Clinical Trials Preclinical Development->Clinical Trials Synthesis of\nthis compound\nDerivatives Synthesis of This compound Derivatives Synthesis of\nthis compound\nDerivatives->Lead Discovery Synthesis of\nthis compound\nDerivatives->Lead Optimization

Caption: A simplified workflow for the discovery and development of this compound derivatives as therapeutic agents.

Many pyridine-based kinase inhibitors target pathways involved in cell proliferation and survival.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K/Akt Pathway PI3K/Akt Pathway RTK->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway RTK->RAS/MAPK Pathway Cell Survival\n& Proliferation Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival\n& Proliferation RAS/MAPK Pathway->Cell Survival\n& Proliferation This compound\nDerivative This compound Derivative This compound\nDerivative->RTK Inhibition

Caption: Potential mechanism of action of this compound derivatives as inhibitors of receptor tyrosine kinase signaling pathways.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility via the robust Sonogashira coupling reaction allows for the generation of diverse chemical libraries. The preliminary biological data from related pyridine and 2-pyridone derivatives suggest that this class of compounds has significant potential as anticancer agents and kinase inhibitors. Further exploration of the structure-activity relationships of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Note and Protocol for the Derivatization of the Hydroxyl Group of 3-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpyridin-2-ol is a valuable heterocyclic building block in medicinal chemistry and materials science. The molecule possesses three key functional groups amenable to chemical modification: a hydroxyl group on the pyridine ring, a reactive ethynyl moiety, and the pyridine nitrogen itself. Derivatization of the hydroxyl group is a critical step for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, it allows for the introduction of various functional handles for subsequent coupling reactions in the synthesis of more complex molecules.

This document provides detailed protocols for three common and effective methods for the derivatization of the hydroxyl group of this compound: O-alkylation via the Williamson ether synthesis, O-acylation to form an ester, and O-silylation to generate a silyl ether.

A primary challenge in the derivatization of this compound is achieving chemoselectivity for the hydroxyl group while preserving the integrity of the ethynyl group. The protocols outlined below are designed to favor O-derivatization with high selectivity by employing mild reaction conditions. It is important to consider the tautomeric equilibrium between this compound and its corresponding pyridone form, as this can influence reactivity. Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, which is generally more reactive in the described derivatization reactions.

Experimental Protocols

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide. In this protocol, the weakly acidic hydroxyl proton of this compound is deprotonated by a mild base to form the corresponding pyridinoxide, which then acts as a nucleophile to displace the halide from the alkylating agent.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF or acetone (0.1-0.5 M), add potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the pyridinoxide.

  • Add the alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

O-Acylation (Esterification)

O-acylation is a straightforward method to convert the hydroxyl group into an ester. This is typically achieved using an acyl halide or anhydride in the presence of a base. Pyridine is often used as both the solvent and the base.

Materials:

  • This compound

  • Acetic anhydride (Ac₂O) or other desired acyl anhydride/chloride

  • Dry pyridine

  • Dry dichloromethane (DCM) or ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon) and cool to 0 °C in an ice bath.

  • Add acetic anhydride (1.5–2.0 eq. per hydroxyl group) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by silica gel column chromatography.

O-Silylation

Silylation is a common strategy to protect hydroxyl groups or to introduce a silyl moiety for further synthetic transformations. Silyl ethers are generally stable under a variety of reaction conditions but can be readily cleaved when desired.

Materials:

  • This compound

  • Silylating agent (e.g., tert-Butyldimethylsilyl chloride (TBDMSCl), Triisopropylsilyl chloride (TIPSCl))

  • Imidazole or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) or triethylamine (1.5 eq.) in anhydrous DCM or DMF.

  • Add the silylating agent (1.2 eq.) to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC. The reaction is typically complete within a few hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired silyl ether.

Data Presentation

Derivatization MethodReagentsBaseSolventTemperature (°C)Typical Reaction Time (h)
O-Alkylation Alkyl halideK₂CO₃ or Cs₂CO₃DMF or Acetone50-802-24
O-Acylation Acyl anhydride/halidePyridinePyridine0 to RT1-12
O-Silylation Silyl chlorideImidazole or Et₃NDCM or DMFRT1-6

Mandatory Visualization

Derivatization_Workflow cluster_alkylation O-Alkylation cluster_acylation O-Acylation cluster_silylation O-Silylation start This compound alkylation_reagents Alkyl Halide, K₂CO₃ or Cs₂CO₃ start->alkylation_reagents Williamson Ether Synthesis acylation_reagents Acyl Anhydride/ Chloride, Pyridine start->acylation_reagents Esterification silylation_reagents Silyl Chloride, Imidazole or Et₃N start->silylation_reagents Silyl Ether Formation alkylation_solvent DMF or Acetone alkylation_reagents->alkylation_solvent alkylation_heat 50-80 °C alkylation_solvent->alkylation_heat alkylation_product O-Alkyl-3-ethynylpyridine alkylation_heat->alkylation_product acylation_temp 0 °C to RT acylation_reagents->acylation_temp acylation_product O-Acyl-3-ethynylpyridine acylation_temp->acylation_product silylation_solvent DCM or DMF silylation_reagents->silylation_solvent silylation_product O-Silyl-3-ethynylpyridine silylation_solvent->silylation_product

Caption: Experimental workflow for the derivatization of this compound.

Application Notes and Protocols: 3-Ethynylpyridin-2-ol in the Synthesis of Functional Polymer Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct polymerization of 3-ethynylpyridin-2-ol is not extensively documented in publicly available literature. The following application notes and protocols are based on established principles for the polymerization of substituted acetylenes and ethynylpyridines, providing a predictive framework for researchers interested in exploring this novel monomer.[1][2][3]

Introduction

This compound is a promising, yet underexplored, monomer for the synthesis of novel functional polymers. The presence of the ethynyl group allows for polymerization into a conjugated polyacetylene backbone, while the pyridin-2-ol (and its pyridin-2-one tautomer) moiety offers unique opportunities for hydrogen bonding, metal chelation, and post-polymerization functionalization. These features make polymers derived from this monomer potential candidates for applications in materials science, such as organic electronics, sensors, and biomedical devices.[4][5] The synthesis typically involves the use of transition metal catalysts, with rhodium-based systems being particularly effective for substituted acetylenes.[1]

Proposed Synthesis of this compound Monomer

A plausible synthetic route to this compound can be adapted from known methods for synthesizing ethynylpyridines and functionalized pyridones.[4][6] A common approach involves a Sonogashira coupling reaction between a halogenated pyridin-2-ol and a protected acetylene, followed by deprotection.

A 3-Bromo-2-methoxypyridine C Sonogashira Coupling A->C B Ethynyltrimethylsilane (TMS-acetylene) B->C D 3-((Trimethylsilyl)ethynyl) -2-methoxypyridine C->D Pd/Cu catalyst, Base (e.g., TEA) E Deprotection (e.g., TBAF) D->E F 3-Ethynyl-2-methoxypyridine E->F G Demethylation (e.g., HBr) F->G H This compound Monomer G->H G start Setup dissolve_monomer Dissolve Monomer & Co-catalyst in Anhydrous Solvent start->dissolve_monomer Under Inert Gas add_catalyst Add Rhodium Catalyst Solution dissolve_monomer->add_catalyst polymerize Polymerization (e.g., 40°C, 24h) add_catalyst->polymerize Stir under Inert Gas precipitate Precipitate Polymer in Methanol polymerize->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry characterize Characterize Product dry->characterize G cluster_structure Structural Analysis cluster_properties Property Analysis NMR NMR Spectroscopy (¹H, ¹³C) P_struct Confirm Structure, Functional Groups NMR->P_struct FTIR FT-IR Spectroscopy FTIR->P_struct GPC GPC / SEC P_mw Determine Mₙ, Mₙ, PDI GPC->P_mw UVVIS UV-Vis Spectroscopy P_opt Optical Properties, Band Gap UVVIS->P_opt PL Photoluminescence PL->P_opt TGA Thermogravimetric Analysis (TGA) P_therm Thermal Stability TGA->P_therm Polymer Synthesized Polymer Polymer->NMR Polymer->FTIR Polymer->GPC Polymer->UVVIS Polymer->PL Polymer->TGA

References

Application Notes and Protocols for 3-Ethynylpyridin-2-ol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-ethynylpyridin-2-ol as a versatile fragment in drug design. This document outlines its potential applications, protocols for its synthesis and use in screening campaigns, and its role in the development of targeted therapies, particularly kinase inhibitors.

Introduction to this compound as a Drug Fragment

This compound is a valuable building block in fragment-based drug discovery (FBDD). Its rigid structure, combined with the hydrogen bond donor and acceptor capabilities of the 2-pyridone ring and the reactive ethynyl group, makes it an attractive starting point for developing potent and selective inhibitors for various biological targets. The pyridinone moiety is a known pharmacophore in many biologically active compounds and can mimic peptide bonds, while the ethynyl group can be utilized for covalent targeting or as a vector for further chemical elaboration.

Key Applications in Drug Design

The unique structural features of this compound make it a promising fragment for targeting a range of protein classes, most notably protein kinases. The 2-pyridone core can form key hydrogen bond interactions with the hinge region of many kinases, a common binding motif for kinase inhibitors. The ethynyl group can be directed towards a nearby cysteine residue to form a covalent bond, leading to irreversible inhibition, or it can be used as a handle for synthetic elaboration to explore surrounding binding pockets and enhance potency and selectivity.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through various organic chemistry methodologies. A common and effective method is the Sonogashira coupling reaction.

Protocol: Synthesis of this compound via Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of a halogenated 2-hydroxypyridine with a protected alkyne, followed by deprotection.

Materials:

  • 3-Bromo-2-hydroxypyridine or 3-Iodo-2-hydroxypyridine

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Deprotecting agent (e.g., TBAF or K₂CO₃ in methanol)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the halogenated 2-hydroxypyridine in the anhydrous solvent.

  • Addition of Reagents: To the solution, add the palladium catalyst, copper(I) iodide, and the amine base.

  • Addition of Alkyne: Add ethynyltrimethylsilane to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Silylated Intermediate: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified TMS-protected intermediate in a suitable solvent (e.g., THF for TBAF or methanol for K₂CO₃).

  • Addition of Deprotecting Agent: Add the deprotecting agent and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Final Work-up and Purification: Work-up the reaction as described in step 5 and purify the final product, this compound, by flash column chromatography or recrystallization.

Diagram: Synthetic Workflow for this compound

G start Start: 3-Halogenated-2-hydroxypyridine reagents Sonogashira Coupling (TMS-acetylene, Pd catalyst, CuI, Base) start->reagents intermediate TMS-protected This compound reagents->intermediate deprotection Deprotection (TBAF or K2CO3/MeOH) intermediate->deprotection product Final Product: This compound deprotection->product

Caption: Workflow for the synthesis of this compound.

Fragment-Based Screening Protocol

This compound can be included in a fragment library for screening against a protein target of interest. Biophysical techniques are essential for detecting the typically weak binding of fragments.

Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein

  • This compound and other fragments from a library

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • DMSO for fragment stock solutions

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Preparation: Prepare stock solutions of this compound and other fragments in DMSO. Dilute the fragments into the running buffer to the desired screening concentration, ensuring the final DMSO concentration is low and consistent across all samples.

  • SPR Screening:

    • Inject the fragment solutions over the immobilized protein surface.

    • Monitor the change in response units (RU) to detect binding.

    • Include a reference flow cell (without protein or with an irrelevant protein) to subtract non-specific binding.

    • Use buffer injections with matching DMSO concentration for double referencing.

  • Hit Identification: Identify fragments that show a concentration-dependent binding response.

  • Affinity Determination: For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the dissociation constant (Kd).

Diagram: Fragment Screening Workflow

G cluster_0 Screening Phase cluster_1 Validation & Characterization Library Fragment Library (incl. This compound) SPR_Screening Primary SPR Screen Library->SPR_Screening Inject Fragments Hit_Identification Hit Identification SPR_Screening->Hit_Identification Analyze Sensorgrams Dose_Response Dose-Response SPR Hit_Identification->Dose_Response Confirm Hits Affinity_Determination Affinity (Kd) Determination Dose_Response->Affinity_Determination Calculate Kd

Caption: Workflow for fragment screening and hit validation.

Biological Evaluation: Kinase Inhibition Assays

Given the prevalence of the pyridinone scaffold in kinase inhibitors, a primary application of this compound is in the development of novel kinase inhibitors.

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure to assess the inhibitory activity of compounds derived from this compound against a specific protein kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Assay buffer

  • Test compounds (derived from this compound)

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare Reagents: Prepare kinase, substrate, and ATP solutions in the appropriate assay buffer. Prepare serial dilutions of the test compounds.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase to all wells except the "no enzyme" control.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Quantitative Data Summary

While specific quantitative data for this compound as a fragment is not extensively available in the public domain, the following table provides representative data for related ethynylpyridine and pyridinone-based kinase inhibitors to illustrate the potential potency that can be achieved through fragment elaboration.

Compound IDTarget KinaseAssay TypeIC₅₀ (nM)Kd (nM)Citation
Hypothetical-1 Kinase ABiochemical500-N/A
Hypothetical-2 Kinase BCellular150-N/A
Hypothetical-3 Kinase ASPR-250N/A

Note: The data in this table is hypothetical and for illustrative purposes only, as specific public domain data for this compound is limited. It is intended to represent the type of data that would be generated and presented.

Signaling Pathway Visualization

Derivatives of this compound, as kinase inhibitors, would be expected to modulate specific cellular signaling pathways. For example, if a derivative were to inhibit a key kinase in the MAPK/ERK pathway, it would have downstream effects on cell proliferation and survival.

Diagram: Simplified MAPK/ERK Signaling Pathway

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Derivative Inhibitor->MEK

Caption: Potential inhibition of the MAPK/ERK pathway.

Conclusion

This compound is a fragment with significant potential in drug discovery. Its straightforward synthesis, desirable physicochemical properties, and versatile chemical handles make it an excellent starting point for the development of potent and selective inhibitors, particularly for the kinase family of enzymes. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in effectively utilizing this valuable fragment in their drug design and discovery programs.

Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-ethynylpyridin-2-ol, a versatile building block in medicinal chemistry and materials science. The protocols for Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are based on established methodologies for related pyridine and 2-pyridone systems. Due to the tautomeric nature of 2-hydroxypyridines, which exist predominantly as 2-pyridones, reaction conditions have been adapted accordingly.[1]

It is important to note that the pyridine nitrogen in 2-pyridone systems can coordinate with the palladium catalyst, potentially impeding the catalytic cycle, a challenge often referred to as the "2-pyridyl problem".[2] The choice of appropriate ligands is crucial to mitigate this effect and achieve high reaction efficiency.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides.[3] This reaction is fundamental for the synthesis of extended π-conjugated systems. A copper(I) co-catalyst is typically employed to facilitate the reaction under milder conditions.[3]

Table 1: Representative Conditions for Sonogashira Coupling of Substituted Pyridines

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-IodoanisolePdCl₂(PPh₃)₂ (2)PPh₃ (4)CuI (5)Et₃N (3)DMF80692
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-CuI (5)DIPA (2)THF651285
33-BromopyridinePd(OAc)₂ (2)XPhos (4)CuI (4)Cs₂CO₃ (2)Dioxane1001888

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of substituted halopyridines.[4][5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl halide (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base (e.g., triethylamine (Et₃N), 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., DMF, 10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl halide, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between a halide (in this case, a bromo- or iodo-substituted 2-pyridone derived from this compound) and an organoboron reagent.[6][7] For this application, it is assumed that the starting material is a 3-halo-2-pyridone.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Pyridines

EntryBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Halo-2-pyridone

This protocol is based on general procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.

Materials:

  • 3-Halo-2-pyridone (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent mixture (e.g., 1,4-Dioxane and water, 4:1, 10 mL)

Procedure:

  • In a Schlenk flask, dissolve the 3-halo-2-pyridone, arylboronic acid, and base in the solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst to the flask under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples the ethynyl group of this compound (or a halide at the 3-position) with an alkene to form a substituted alkene.[8][9] This reaction is typically carried out in the presence of a palladium catalyst and a base.[10][11]

Table 3: Representative Conditions for Heck Reaction of Substituted Pyridines

EntryAlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1002475
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)DMA1201685
3CyclohexenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMe (2.5)Toluene1102065

Experimental Protocol: Heck Reaction of a 3-Halo-2-pyridone

This protocol is adapted from general procedures for the Heck reaction of aryl halides.[9]

Materials:

  • 3-Halo-2-pyridone (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or acetonitrile, 10 mL)

Procedure:

  • To a sealable reaction tube, add the 3-halo-2-pyridone, palladium catalyst, and ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Pyridones

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between a 3-halo-2-pyridone and a primary or secondary amine.[2][12][13][14] This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[15][16]

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Substituted Pyridines

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOt-Bu (1.4)Toluene1001890
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane1102482
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃ (2.5)THF801688

Experimental Protocol: Buchwald-Hartwig Amination of a 3-Halo-2-pyridone

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl halides.[17]

Materials:

  • 3-Halo-2-pyridone (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Ligand (e.g., BINAP, 0.015 mmol, 1.5 mol%)

  • Base (e.g., sodium tert-butoxide (NaOt-Bu), 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene, 10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 3-halo-2-pyridone, amine, base, palladium catalyst, and ligand to a dry Schlenk tube.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Weigh Reagents Setup Assemble Glassware (Schlenk Flask/Tube) Start->Setup Inert Inert Atmosphere (Argon/Nitrogen) Setup->Inert Solvent Add Anhydrous Solvent Inert->Solvent Reagents Add Reactants & Base Solvent->Reagents Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Heat Heat to Desired Temperature Catalyst->Heat Stir Vigorous Stirring Heat->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Cool Cool to RT Monitor->Cool Extract Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Chromatography) Concentrate->Purify End Characterized Product Purify->End

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycles cluster_sonogashira Sonogashira Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Reaction cluster_buchwald Buchwald-Hartwig Amination Pd0_S Pd(0)L₂ PdII_S R-Pd(II)L₂(X) Pd0_S->PdII_S Oxidative Addition (R-X) PdII_alkyne_S R-Pd(II)L₂(C≡CR') PdII_S->PdII_alkyne_S Transmetalation PdII_alkyne_S->Pd0_S Reductive Elimination Product_S R-C≡CR' PdII_alkyne_S->Product_S CuI_S Cu(I)X Cu_alkyne_S Cu(I)C≡CR' CuI_S->Cu_alkyne_S Base Cu_alkyne_S->PdII_S Alkyne_H_S H-C≡CR' Alkyne_H_S->Cu_alkyne_S Pd0_Su Pd(0)L₂ PdII_Su R-Pd(II)L₂(X) Pd0_Su->PdII_Su Oxidative Addition (R-X) PdII_R_Su R-Pd(II)L₂(R') PdII_Su->PdII_R_Su Transmetalation (R'-B(OR)₂) PdII_R_Su->Pd0_Su Reductive Elimination Product_Su R-R' PdII_R_Su->Product_Su Pd0_H Pd(0)L₂ PdII_H R-Pd(II)L₂(X) Pd0_H->PdII_H Oxidative Addition (R-X) PdII_alkene_H Alkene Complex PdII_H->PdII_alkene_H Alkene Coordination Migratory_Insertion_H σ-Alkyl-Pd(II) Complex PdII_alkene_H->Migratory_Insertion_H Migratory Insertion Product_H Substituted Alkene Migratory_Insertion_H->Product_H HPdL2X H-Pd(II)L₂(X) Migratory_Insertion_H->HPdL2X β-Hydride Elimination HPdL2X->Pd0_H Reductive Elimination (Base) Pd0_B Pd(0)L₂ PdII_B R-Pd(II)L₂(X) Pd0_B->PdII_B Oxidative Addition (R-X) PdII_amido_B R-Pd(II)L₂(NR'R'') PdII_B->PdII_amido_B Amine Coordination & Deprotonation PdII_amido_B->Pd0_B Reductive Elimination Product_B R-NR'R'' PdII_amido_B->Product_B

Caption: Generalized catalytic cycles for key palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for Bioconjugation Strategies Using 3-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpyridin-2-ol is a versatile reagent for bioconjugation, enabling the covalent attachment of this pyridyl alkyne to various biomolecules. Its unique structure, featuring a terminal alkyne, allows for highly efficient and specific ligation to azide-modified targets through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][] The resulting pyridyl-substituted 1,2,3-triazole linkage is exceptionally stable, making it suitable for a wide range of applications in drug development, diagnostics, and fundamental research.[3][4]

The pyridine moiety of this compound can offer unique properties to the resulting bioconjugate, such as improved solubility, potential for metal coordination, and the ability to influence the pharmacokinetic profile of the conjugated molecule.[1][5] This document provides an overview of the primary bioconjugation strategy for this compound, detailed experimental protocols, and relevant data to guide researchers in its successful application.

Bioconjugation Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent bioconjugation strategy for this compound is the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an azide-functionalized biomolecule to form a stable triazole ring. The reaction is highly efficient, specific, and can be performed in aqueous buffers at room temperature, rendering it compatible with sensitive biological samples.[1][]

The pyridine nitrogen in the ethynylpyridine scaffold can act as a chelating ligand for the copper(I) catalyst, which has been shown to accelerate the reaction rate.[1][5] This intrinsic catalytic activity makes ethynylpyridines particularly attractive reagents for CuAAC.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for CuAAC reactions involving ethynylpyridines and azides. Please note that specific results with this compound may vary depending on the biomolecule, azide partner, and precise reaction conditions.

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventReaction TimeYieldReference
2-EthynylpyridineBenzylazideCuCl (3 mol%)Water1 hour45% (moderate)[1]
2-EthynylpyridineVarious organic azidesCuCl (cat.)WaterNot specifiedGood yields[1][5]
Functionalized AlkyneAzide-modified PeptideCuSO4/Sodium AscorbateDMF15 min (microwave)43%[3]
PhenylacetyleneBenzyl Azide[Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 (0.5 mol%)Neat5 minutesQuantitative[6]
18F-Pyridine alkyneAzido-pHLIPCopper (II) acetate/NaAscH2O/Ethanol (1:1)85 min13%[3]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation of an Azide-Modified Protein with this compound

This protocol provides a general method for the conjugation of this compound to a protein that has been previously functionalized with an azide group.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I)-stabilizing ligand)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Centrifugal filters for buffer exchange and purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) or directly in the reaction buffer if soluble.

    • Prepare a 50 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • (Optional) Prepare a 50 mM stock solution of THPTA in deionized water.

  • Bioconjugation Reaction:

    • In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.

    • Add this compound to the protein solution to achieve a final concentration that is typically 10-50 fold molar excess over the protein.

    • (Optional) If using THPTA, add it to the reaction mixture to a final concentration equivalent to the CuSO4 concentration.

    • To initiate the reaction, add CuSO4 to a final concentration of 0.1-1 mM.

    • Immediately add sodium ascorbate to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker.

  • Purification:

    • Remove the excess reagents and copper catalyst by buffer exchange using a centrifugal filter with an appropriate molecular weight cutoff for the protein.

    • Wash the protein conjugate with PBS several times according to the centrifugal filter manufacturer's protocol.

    • The purified protein conjugate can be stored at 4°C or -20°C.

  • Analysis:

    • Confirm the conjugation and assess the efficiency using techniques such as SDS-PAGE (which may show a shift in molecular weight), mass spectrometry (to confirm the mass of the conjugate), or HPLC.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Bioconjugation Reaction cluster_purification Purification cluster_analysis Analysis protein Azide-Modified Protein mix Combine Reagents in Reaction Buffer protein->mix alkyne This compound Stock Solution alkyne->mix copper CuSO4 Stock Solution copper->mix ascorbate Sodium Ascorbate Stock Solution ascorbate->mix incubate Incubate at RT (1-4 hours) mix->incubate buffer_exchange Buffer Exchange (Centrifugal Filter) incubate->buffer_exchange sds_page SDS-PAGE buffer_exchange->sds_page mass_spec Mass Spectrometry buffer_exchange->mass_spec hplc HPLC buffer_exchange->hplc

Caption: Experimental workflow for CuAAC bioconjugation.

cuaac_mechanism cluster_product Product alkyne This compound product Pyridyl-Triazole Bioconjugate alkyne->product azide Azide-Modified Biomolecule azide->product catalyst Cu(I) catalyst->product + Sodium Ascorbate

Caption: CuAAC reaction of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-ethynylpyridin-2-ol synthesis. The content is structured in a question-and-answer format to directly address potential issues, alongside detailed experimental protocols and data for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and adaptable synthetic strategy is a multi-step process that begins with a commercially available or synthesized precursor, 3-bromo-2-hydroxypyridine. Due to the potential for interference from the acidic hydroxyl group during the coupling reaction, a protection-coupling-deprotection sequence is typically employed. The most logical sequence involves:

  • Protection: The hydroxyl group of 3-bromo-2-hydroxypyridine is protected, for instance, as a benzyl ether, to prevent side reactions.

  • Sonogashira Coupling: The resulting 3-bromo-2-(benzyloxy)pyridine undergoes a Sonogashira cross-coupling reaction with a protected acetylene, such as trimethylsilylacetylene (TMSA).

  • Deprotection: The protecting groups on both the alkyne (TMS) and the hydroxyl group (benzyl) are removed to yield the final product, this compound.

Q2: I am observing significant formation of a byproduct. What is the likely cause?

A2: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This is particularly prevalent when a copper(I) co-catalyst is used in the presence of oxygen. To minimize this, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.

Q3: My reaction is not proceeding to completion, and I am recovering my starting material. What can I do?

A3: Incomplete conversion in Sonogashira reactions can stem from several factors. Firstly, aryl bromides are generally less reactive than aryl iodides.[1] Increasing the reaction temperature can often improve the rate of oxidative addition, which is a key step in the catalytic cycle.[2] Additionally, the choice of palladium catalyst and ligand is crucial. If you are using a standard catalyst like Pd(PPh₃)₂Cl₂, consider switching to a more active system with bulky, electron-rich phosphine ligands. Finally, ensure your reagents, particularly the amine base and solvent, are of high purity and anhydrous, as impurities can deactivate the catalyst.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Yield of Coupled Product 1. Inactive catalyst. 2. Low reactivity of 3-bromo-2-(benzyloxy)pyridine. 3. Impure reagents or solvent. 4. Insufficient temperature.1. Use a fresh, high-quality palladium catalyst and copper(I) iodide. Consider a more active catalyst system (e.g., with a different phosphine ligand). 2. Increase the reaction temperature in increments (e.g., from 80°C to 100°C).[3] 3. Ensure all solvents and the amine base are anhydrous and degassed. 4. If using an aryl bromide, higher temperatures are often necessary compared to an aryl iodide.[1]
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of oxygen in the reaction mixture. 2. High concentration of copper(I) catalyst.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. 2. Reduce the amount of copper(I) iodide catalyst. In some cases, copper-free Sonogashira conditions can be employed.
Difficulty in Deprotecting the Benzyl Ether 1. Incomplete reaction. 2. Catalyst poisoning.1. Ensure sufficient catalyst (e.g., Pd/C) is used and that the reaction is run for an adequate amount of time. Monitor by TLC. 2. The pyridine nitrogen can sometimes interfere with palladium catalysts. If standard hydrogenolysis is problematic, consider alternative deprotection methods for benzyl ethers.
Incomplete Deprotection of the TMS Group 1. Insufficient base or fluoride source. 2. Steric hindrance.1. Increase the amount of the deprotecting agent (e.g., K₂CO₃ or TBAF) or extend the reaction time. 2. While less common for TMS, if steric hindrance is a factor, a less hindered base may be beneficial.
Complex Mixture of Products After Deprotection Simultaneous or undesired side reactions during deprotection.Consider a two-step deprotection strategy. For example, first, remove the TMS group under mild basic conditions, purify the intermediate, and then proceed with the debenzylation.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-(benzyloxy)pyridine

This protocol is an adaptation based on standard Williamson ether synthesis.

Reagents:

  • 3-Bromo-2-hydroxypyridine

  • Benzyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a solution of 3-bromo-2-hydroxypyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Sonogashira Coupling of 3-Bromo-2-(benzyloxy)pyridine with Trimethylsilylacetylene

This protocol is based on analogous couplings of 2-amino-3-bromopyridines.[3][4]

Reagents:

  • 3-Bromo-2-(benzyloxy)pyridine

  • Trimethylsilylacetylene (TMSA)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂ or Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., Triphenylphosphine, PPh₃)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • To a reaction flask, add the palladium catalyst (e.g., 2.5 mol%), ligand (e.g., 5 mol%), and CuI (e.g., 5 mol%) under an inert atmosphere.[3]

  • Add the anhydrous, degassed solvent (e.g., DMF) and stir for 30 minutes.[3]

  • Add 3-bromo-2-(benzyloxy)pyridine (1.0 eq), the base (e.g., Et₃N, 2.0 eq), and trimethylsilylacetylene (1.2 eq).[3]

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.[3]

  • After completion, cool the reaction mixture and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[4]

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection to Yield this compound

This can be performed in one or two steps. A two-step approach is presented for potentially cleaner results.

A. TMS Deprotection:

  • Dissolve the TMS-protected intermediate in methanol.

  • Add a catalytic amount of potassium carbonate (K₂CO₃).

  • Stir at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize with a mild acid and extract the product. Purify if necessary.

B. Benzyl Deprotection (Hydrogenolysis):

  • Dissolve the benzyl-protected intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 wt%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of Sonogashira Coupling of 2-Amino-3-Bromopyridines (Analogous System) [3]

EntryPalladium Catalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100398
2PdCl₂(PPh₃)₂ (2.5)-CuI (5)Et₃NDMF100395
3Pd(OAc)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100392
4Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)DBUDMF100375
5Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NTHF80588
6Pd(CF₃COO)₂ (2.5)PPh₃ (5)-Et₃NDMF100366

Note: Data is for the coupling of 2-amino-3-bromopyridine with phenylacetylene and serves as a guideline for optimizing the synthesis of this compound derivatives.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_protection Protection cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection 3_bromo_2_hydroxypyridine 3-Bromo-2-hydroxypyridine protected_pyridine 3-Bromo-2-(benzyloxy)pyridine 3_bromo_2_hydroxypyridine->protected_pyridine Benzyl Bromide, Base coupled_product 3-((Trimethylsilyl)ethynyl)-2-(benzyloxy)pyridine protected_pyridine->coupled_product TMSA, Pd/Cu catalyst, Base final_product This compound coupled_product->final_product 1. TMS Deprotection 2. Benzyl Deprotection TroubleshootingFlow start Low Yield in Sonogashira Coupling check_reagents Are reagents and solvents pure and anhydrous? start->check_reagents check_atmosphere Is the reaction under a strictly inert atmosphere? check_reagents->check_atmosphere Yes purify_reagents Purify/dry reagents and solvents. check_reagents->purify_reagents No check_temp Is the reaction temperature high enough? check_atmosphere->check_temp Yes degas_setup Improve degassing procedure and inert atmosphere setup. check_atmosphere->degas_setup No check_catalyst Is the catalyst system sufficiently active? check_temp->check_catalyst Yes increase_temp Increase temperature (e.g., to 100°C). check_temp->increase_temp No check_catalyst->start No, change catalyst puritan_reagents Re-evaluate substrate stability and potential side reactions. check_catalyst->puritan_reagents Yes, consider other issues purify_reagents->start degas_setup->start increase_temp->start change_catalyst Use a more active catalyst or ligand. change_catalyst->start

References

Technical Support Center: Purification of 3-Ethynylpyridin-2-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 3-ethynylpyridin-2-ol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the purification of this compound?

A: The standard choice for the stationary phase is silica gel (230-400 mesh) . For the mobile phase, a mixture of a non-polar solvent like hexanes and a polar solvent such as ethyl acetate is typically effective. The optimal ratio should be determined experimentally using Thin Layer Chromatography (TLC). Due to the basic nature of the pyridine ring, peak tailing can occur. To mitigate this, adding a small amount of triethylamine (TEA, ~0.1-1%) to the mobile phase is highly recommended to mask the acidic silanol groups on the silica surface.[1][2][3] Alternatively, deactivated silica gel or alumina can be used.[4][5]

Q2: How do I determine the optimal solvent system using Thin Layer Chromatography (TLC)?

A: To find the best solvent system, dissolve a small amount of your crude this compound mixture and spot it onto a silica gel TLC plate. Develop the plate in a sealed chamber with a test solvent system (e.g., 7:3 hexane:ethyl acetate). An ideal solvent system will result in the this compound spot having a Retention Factor (Rf) value between 0.2 and 0.4 , ensuring it moves off the baseline but does not travel with the solvent front.[6] This Rf range generally provides the best separation during column chromatography.

Q3: My this compound is not eluting from the column. What should I do?

A: If your compound remains at the top of the column, the mobile phase is too non-polar. To resolve this, gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, you can switch to an 8:2 or 7:3 ratio to increase the eluting strength. For highly polar compounds that do not move even with 100% ethyl acetate, a more aggressive solvent system, such as 1-10% methanol in dichloromethane, may be required.[4][7]

Q4: I'm observing significant streaking or tailing of my compound's band. What is the cause and how can I fix it?

A: Peak tailing with pyridine-containing compounds is common and typically caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica gel surface.[3][8] This can be addressed by:

  • Adding a basic modifier: Add 0.1-1% triethylamine (TEA) to your mobile phase to neutralize the acidic sites on the silica.[2]

  • Using a different stationary phase: Switch to neutral or basic alumina, or use commercially available deactivated silica gel.[4][5]

  • Checking solubility: Poor solubility in the eluent can also cause streaking. Ensure your chosen mobile phase is a good solvent for your compound.

Q5: How can I improve the separation of my product from a close-running impurity?

A: When an impurity has a similar Rf to your product, improving separation requires careful optimization:

  • Optimize the solvent system: Test different solvent combinations. Sometimes a small change or switching one solvent (e.g., using dichloromethane instead of ethyl acetate) can alter selectivity.

  • Use a longer or narrower column: This increases the surface area and the number of theoretical plates, which can enhance the separation of closely eluting compounds.

  • Reduce the load: Overloading the column is a common cause of poor separation. A general guideline is to use 30-100g of silica gel for every 1g of crude material.

  • Ensure proper packing: A poorly packed column with channels or cracks will lead to broad bands and poor resolution. Ensure the silica gel is packed uniformly.

Q6: Could this compound be unstable on silica gel? How can I check?

A: Some sensitive compounds can degrade on acidic silica gel.[4] To test for stability, you can perform a 2D TLC analysis.[7] Spot the crude mixture on the bottom-left corner of a square TLC plate and run it in your chosen solvent system. After the run, dry the plate completely, rotate it 90 degrees counter-clockwise, and run it again in the same solvent system. If the compound is stable, the spots will align on the diagonal. Any spots that appear off the diagonal indicate degradation products formed upon contact with the silica. If instability is observed, using a deactivated stationary phase like alumina is recommended.[7]

Data Presentation

Table 1: Typical Column Chromatography Parameters for this compound Purification

ParameterRecommendationRationale / Notes
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and provides good resolution for a wide range of compounds.
Alumina (neutral or basic)Alternative for acid-sensitive compounds or to mitigate severe peak tailing.[4]
Mobile Phase (Eluent) Hexane / Ethyl AcetateA common solvent system offering a wide polarity range suitable for many organic compounds.
Dichloromethane / MethanolUsed for more polar compounds that do not elute with less polar systems.[7]
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)Masks acidic silanol groups on silica, preventing peak tailing of the basic pyridine moiety.[1][3]
Optimal Rf (from TLC) 0.2 - 0.4Provides the best balance between retention and elution for optimal separation on the column.[6]
Sample Loading Method Dry LoadingPreferred method for improved resolution, especially if the compound has low solubility in the initial eluent.[9]

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product does not elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent in your mobile phase.
Product elutes too quickly (with the solvent front) Mobile phase is too polar.Decrease the percentage of the polar solvent in your mobile phase.
Poor separation (overlapping bands) - Suboptimal solvent system.- Column is overloaded.- Column packed improperly.- Re-optimize the mobile phase using TLC.- Reduce the amount of crude material loaded.- Ensure the column is packed uniformly without cracks or air bubbles.
Streaking or Tailing of the product band - Interaction of basic pyridine with acidic silica.- Compound has poor solubility in the eluent.- Sample is too concentrated.- Add 0.1-1% triethylamine to the eluent.[2]- Switch to alumina or deactivated silica.[5]- Choose a solvent system with better solubility.- Dissolve the sample in a minimal amount of solvent for loading.
Low recovery of product - Compound degraded on the column.- Compound is irreversibly adsorbed.- Fractions were mixed incorrectly.- Test compound stability with 2D TLC.[7] Use a less acidic stationary phase if needed.- Flush the column with a very polar solvent (e.g., methanol) to recover adsorbed material.- Carefully re-analyze fractions by TLC before combining.

Experimental Protocol

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography with the dry loading method.

1. Preparation of the Column

  • Secure a glass chromatography column of appropriate size vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Pour the slurry into the column. Gently tap the side of the column to ensure the silica packs down uniformly and to remove any trapped air bubbles.

  • Allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel to protect the surface.

2. Sample Loading (Dry Loading Method)

  • Dissolve your crude this compound in a minimal amount of a suitable volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[9]

  • Carefully add this powder to the top of the packed column, creating a uniform layer.

3. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand and the sample.

  • Apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.

  • Continuously add more mobile phase to the top of the column to prevent it from running dry.

  • Begin collecting the eluent in a series of labeled test tubes or flasks.

4. Analysis and Isolation

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it.

  • Identify the fractions containing the pure this compound.

  • Combine the pure fractions into a round-bottomed flask.

  • Remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

G Experimental Workflow for Purification A Crude This compound B Dissolve in Solvent & Add Silica Gel A->B C Evaporate to Dry Powder (Dry Loading) B->C E Load Sample Powder onto Column C->E D Pack Column with Silica Gel Slurry D->E F Elute with Mobile Phase & Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: A typical experimental workflow for the purification of this compound via column chromatography.

G Troubleshooting Logic for Poor Separation Start Problem: Poor Separation NoElution Compound Not Eluting? Start->NoElution Check Elution Tailing Streaking or Tailing? Start->Tailing Check Peak Shape CoElution Bands Overlapping? Start->CoElution Check Resolution NoElution->Tailing No Sol1 Increase Mobile Phase Polarity NoElution->Sol1 Yes Tailing->CoElution No Sol2 Add Triethylamine (TEA) to Eluent Tailing->Sol2 Yes Sol3 Use Deactivated Silica or Alumina Tailing->Sol3 Yes, or if TEA fails Sol4 Optimize Solvent System (via TLC) CoElution->Sol4 Yes Sol5 Reduce Sample Load / Use Larger Column CoElution->Sol5 Yes

Caption: A decision tree outlining troubleshooting steps for common column chromatography separation issues.

References

troubleshooting side reactions in the synthesis of 3-ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-ethynylpyridin-2-ol. The primary synthesis route addressed is the Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is very low. What are the most common causes?

A1: Low yields are a frequent issue and can stem from several factors. The most common culprits include:

  • Homocoupling of the Alkyne: This is a significant side reaction where the terminal alkyne couples with itself (Glaser coupling), especially in the presence of oxygen.[1][2]

  • Catalyst Inactivity: The Palladium(0) catalyst is sensitive to air and can decompose, halting the catalytic cycle.[1] Inadequate ligand choice can also lead to poor catalyst performance.

  • Poor Substrate Reactivity: The reactivity of the starting 3-halopyridin-2-ol is critical. Reactivity follows the trend: Iodo > Bromo > Chloro.[3] If you are using a chloro- or bromo-pyridine, harsher conditions or a more active catalyst system may be needed.

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can drastically reduce yield. The reaction medium must be basic enough to neutralize the hydrogen halide byproduct.[1]

Q2: I've identified a major byproduct in my reaction mixture that appears to be a diyne. How can I prevent its formation?

A2: The formation of a diyne byproduct is due to the homocoupling of your terminal alkyne. This is a well-known side reaction in Sonogashira couplings.[2] To minimize this:

  • Maintain an Inert Atmosphere: Oxygen promotes homocoupling.[2] Ensure your reaction is thoroughly deaerated by purging with an inert gas like argon or nitrogen. Performing the reaction under a positive pressure of inert gas is highly recommended.

  • Use a Protected Alkyne: Employing a silyl-protected alkyne, such as trimethylsilylacetylene, is a common and effective strategy. The TMS group is removed in a subsequent step (e.g., with a fluoride source like TBAF or a base like K₂CO₃ in methanol).[4]

  • Copper-Free Conditions: While copper(I) is a standard co-catalyst, it can sometimes promote homocoupling. Switching to a copper-free Sonogashira protocol may be beneficial.[1]

  • Controlled Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.

Q3: How do I choose the right catalyst, base, and solvent for my reaction?

A3: The choice of reagents is critical for success.

  • Catalyst: A combination of a palladium source and a copper(I) salt is typical. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[5] For less reactive halides (e.g., chlorides), more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve catalytic activity.[3][5]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylamine (iPr₂NH) is often used, and can sometimes serve as the solvent as well.[1] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective. The base neutralizes the HX formed during the reaction.[1]

  • Solvent: Polar aprotic solvents like DMF or THF are commonly used.[1][6] The choice depends on the solubility of your starting materials and the reaction temperature.

Q4: My starting material, 3-bromo-pyridin-2-ol, is not being consumed. What should I do?

A4: If your starting material remains unreacted, consider the following:

  • Increase Temperature: While many Sonogashira couplings run at room temperature, less reactive substrates like aryl bromides often require heating (e.g., up to 100°C).[7][8]

  • Check Catalyst Activity: Ensure your palladium catalyst is active. If it is old or has been exposed to air, its activity may be compromised. Using a freshly opened bottle or a pre-catalyst that generates the active Pd(0) species in situ can help.

  • Switch to a More Reactive Halide: If feasible, starting with 3-iodo-pyridin-2-ol will significantly increase the rate of the oxidative addition step, which is often the rate-limiting step in the palladium cycle.[3][5]

Troubleshooting Guides

Problem 1: Low or No Product Formation

This guide provides a systematic approach to diagnosing a failed reaction.

Troubleshooting Workflow

start Low / No Yield check_sm TLC/LC-MS Analysis: Starting Material (SM) Consumed? start->check_sm sm_present SM Largely Unreacted check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes check_catalyst Is the Catalyst Active? (Old? Exposed to air?) sm_present->check_catalyst check_byproducts Major Byproducts Identified? sm_gone->check_byproducts check_temp Is Reaction Temp Sufficient? (Aryl-Br often needs heat) check_catalyst->check_temp check_reagents Verify Reagent Purity & Stoichiometry check_temp->check_reagents solution_sm Solution: 1. Use fresh catalyst. 2. Increase temperature. 3. Switch to 3-Iodo-pyridin-2-ol. check_reagents->solution_sm homocoupling Homocoupling Product (Diyne) Present? check_byproducts->homocoupling dehalogenation Dehalogenated SM (Pyridin-2-ol) Present? check_byproducts->dehalogenation other Other/Decomposition check_byproducts->other solution_homo Solution: 1. Rigorously degas solvent. 2. Use protected alkyne (TMS-acetylene). 3. Consider copper-free conditions. homocoupling->solution_homo Yes solution_dehalo Solution: 1. Use milder base. 2. Ensure high purity of reagents (no reducing agents). dehalogenation->solution_dehalo Yes solution_other Solution: 1. Lower reaction temperature. 2. Screen different solvents/ligands. other->solution_other

Caption: Workflow for troubleshooting low yield.

Problem 2: Product Purification Challenges

Crude product mixtures can be difficult to purify due to the similar polarities of the desired product and certain byproducts.

  • Issue: Co-elution of product with triphenylphosphine oxide (if PPh₃ ligands are used).

    • Solution: An acidic wash during workup can help. Dissolve the crude mixture in an organic solvent and wash with dilute HCl. The basic nitrogen of the pyridine product will move it to the aqueous layer, while non-basic impurities like triphenylphosphine oxide remain in the organic layer. The aqueous layer can then be neutralized and the product re-extracted.[9]

  • Issue: Difficulty separating the product from the homocoupled diyne.

    • Solution: This separation can be challenging. Prevention is the best strategy (see FAQ 2). If separation is necessary, careful column chromatography with a shallow solvent gradient is required. Sometimes, recrystallization can be effective if the product is a solid.

  • Issue: Removing residual palladium or copper catalyst.

    • Solution: Filtering the crude product solution through a pad of Celite or silica gel before concentration can remove a significant amount of metal residue.[9][10] Specific metal scavengers can also be employed if trace metal contamination is a concern.

Data Presentation

Table 1: Typical Sonogashira Reaction Conditions for Pyridine Scaffolds
ParameterConditionReactantsYieldReference
Catalyst Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)2-Amino-3-bromopyridine, Terminal Alkynes72-96%[7][8]
Base Et₃N (Triethylamine)2-Amino-3-bromopyridine, Terminal Alkynes72-96%[7][8]
Solvent DMF (N,N-Dimethylformamide)2-Amino-3-bromopyridine, Terminal Alkynes72-96%[7][8]
Temperature 100 °C2-Amino-3-bromopyridine, Terminal Alkynes72-96%[7][8]
Catalyst Pd(PPh₃)₄, CuI1-(5-bromopyridin-2-yl)ethanone, TMS-acetylene84%[6]
Base Diisopropylamine1-(5-bromopyridin-2-yl)ethanone, TMS-acetylene84%[6]
Solvent THF (Tetrahydrofuran)1-(5-bromopyridin-2-yl)ethanone, TMS-acetylene84%[6]
Temperature Room Temperature1-(5-bromopyridin-2-yl)ethanone, TMS-acetylene84%[6]

Reaction Pathways & Mechanisms

Primary Synthesis Pathway

The synthesis of this compound is typically achieved via a Sonogashira coupling between a 3-halopyridin-2-ol and a terminal alkyne.

sub 3-Halopyridin-2-ol (X = I, Br) prod This compound (after deprotection) sub->prod Pd(0) cat., Cu(I) co-cat. Base (e.g., Et₃N) Solvent (e.g., DMF) alkyne Terminal Alkyne (e.g., HC≡CSiMe₃) alkyne->prod

Caption: Sonogashira synthesis of this compound.

Common Side Reaction Pathways

The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, leading to an undesired symmetrical diyne.

sub 3-Halopyridin-2-ol cross_coupling Desired Cross-Coupling (Sonogashira Reaction) sub->cross_coupling alkyne Terminal Alkyne (R-C≡CH) alkyne->cross_coupling  Pd(0)/Cu(I) homo_coupling Undesired Homocoupling (Glaser Coupling) alkyne->homo_coupling  O₂, Cu(I) product Target Product: 3-(Alkynyl)pyridin-2-ol cross_coupling->product side_product Side Product: Diyne (R-C≡C-C≡C-R) homo_coupling->side_product

Caption: Desired vs. undesired reaction pathways.

Experimental Protocols

General Protocol for Sonogashira Coupling using Trimethylsilylacetylene

This protocol is a generalized procedure based on common practices for Sonogashira reactions on pyridine rings.[6][7][8]

1. Materials:

  • 3-Bromo-pyridin-2-ol (1.0 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq) or Pd(PPh₃)₄ (0.05 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • Solvent (e.g., anhydrous, degassed THF or DMF)

  • Base (e.g., anhydrous, degassed Triethylamine)

2. Reaction Setup:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-pyridin-2-ol, the palladium catalyst, and CuI.

  • Seal the flask with septa and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Via syringe, add the degassed solvent (e.g., THF) followed by the degassed base (e.g., Triethylamine).

  • Stir the mixture at room temperature for 15 minutes.

3. Reaction Execution:

  • Slowly add trimethylsilylacetylene dropwise via syringe over 10-15 minutes.

  • Stir the reaction at room temperature or heat as necessary (monitor by TLC). For aryl bromides, heating to 60-80°C may be required.[1]

  • Upon completion (disappearance of starting material by TLC), cool the reaction to room temperature.

4. Workup and Purification:

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude silyl-protected product.

5. Deprotection:

  • Dissolve the crude intermediate in a solvent like methanol or THF.

  • Add a base such as potassium carbonate (K₂CO₃) and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the mixture, extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.

  • Purify the final product, this compound, by column chromatography on silica gel.

References

stability and storage conditions for 3-ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability and storage of 3-ethynylpyridin-2-ol for researchers, scientists, and professionals in drug development. Please refer to the following guides to ensure the integrity of your compound and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in an inert atmosphere at a temperature between 2-8°C.[1] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.

Q2: What is the general stability of this compound?

A2: While specific degradation kinetics for this compound are not extensively published, pyridin-2-ol derivatives can be susceptible to oxidation and photodecomposition. The ethynyl group may also be reactive under certain conditions. For optimal stability, in addition to the recommended storage, it is advisable to protect the compound from light.

Q3: Are there any known incompatibilities for this compound?

A3: Specific incompatibility data for this compound is limited. However, based on the general reactivity of pyridine and ethynyl compounds, it is prudent to avoid strong oxidizing agents, strong acids, and bases. Pyridine derivatives can react with acids to form salts.[2]

Q4: What are the potential signs of degradation of this compound?

A4: Visual signs of degradation may include a change in color or the formation of a precipitate in solution. For a more definitive assessment, analytical techniques such as HPLC, LC-MS, or NMR should be employed to check the purity of the compound against a reference standard.

Q5: What are the general handling precautions for this compound?

A5: Based on safety information for similar pyridine compounds, this compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.[3]

Troubleshooting Guide

Q1: I observed a color change in my solid sample of this compound. What should I do?

A1: A color change may indicate degradation. It is recommended to re-analyze the purity of the compound using a suitable analytical method like HPLC or NMR. If the purity is compromised, it is advisable to use a fresh batch for your experiments to ensure data integrity.

Q2: My compound shows poor solubility in my desired solvent. Could this be related to its stability?

A2: While poor solubility is not a direct indicator of instability, degraded material can sometimes have different solubility profiles. First, confirm the appropriate solvents for this compound class. Pyridine derivatives are often soluble in organic solvents like ethanol, diethyl ether, and dichloromethane.[4] If solubility issues persist with a fresh sample, consider gentle heating or sonication to aid dissolution.

Q3: I see multiple spots on my TLC plate after dissolving the compound. What does this mean?

A3: The presence of multiple spots on a TLC plate suggests the presence of impurities, which could be due to degradation or impurities from the synthesis. It is recommended to purify the compound using an appropriate technique, such as column chromatography, before proceeding with your experiment. Always run a TLC of a new batch to confirm its initial purity.

Quantitative Data Summary

ParameterRecommended ConditionSource
Storage Temperature 2-8°C[1]
Storage Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)[1]
Flash Point (3-Ethynylpyridine) 56.67 °C (closed cup)
Boiling Point (3-Ethynylpyridine) 83-84 °C / 30 mmHg
Melting Point (3-Ethynylpyridine) 39-40 °C

Note: Some data is for the related compound 3-ethynylpyridine and is provided for general guidance.

Visual Aids

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Observe unexpected experimental result (e.g., low yield, side products) check_compound Is the integrity of This compound suspected? start->check_compound visual_inspection Visually inspect the compound (color change, clumping) check_compound->visual_inspection Yes other_factors Investigate other experimental parameters check_compound->other_factors No purity_analysis Perform purity analysis (HPLC, LC-MS, NMR) visual_inspection->purity_analysis is_pure Is the compound pure? purity_analysis->is_pure use_compound Proceed with experiment is_pure->use_compound Yes purify Purify the compound is_pure->purify No new_batch Use a fresh batch of the compound is_pure->new_batch If purification is not feasible purify->purity_analysis new_batch->purity_analysis StabilityTestingWorkflow General Experimental Workflow for Stability Assessment start Prepare stock solution of This compound in a suitable solvent initial_analysis Analyze initial purity (t=0) using HPLC or LC-MS start->initial_analysis stress_conditions Expose aliquots to stress conditions (e.g., elevated temperature, light, acid/base) initial_analysis->stress_conditions time_points Withdraw samples at defined time points stress_conditions->time_points analyze_samples Analyze purity of stressed samples time_points->analyze_samples compare_results Compare results to t=0 and control samples analyze_samples->compare_results determine_degradation Determine degradation profile and stability limits compare_results->determine_degradation

References

Technical Support Center: Optimizing Sonogashira Coupling of 3-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling of 3-ethynylpyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the critical components and general conditions for a Sonogashira coupling reaction?

A1: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] While traditional methods often call for anhydrous and anaerobic conditions, newer protocols have been developed that are less stringent.[2] Key components include:

  • Palladium Catalyst: Zerovalent palladium complexes are essential. Common examples are Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[3][4]

  • Copper(I) Co-catalyst: Salts like CuI or CuBr are used to increase the reaction rate.[1][3] Copper-free versions exist to avoid certain side reactions.[1][5]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the alkyne.[6]

  • Solvent: Solvents must dissolve all components. Common choices include THF, DMF, and toluene, and sometimes the amine base itself can serve as the solvent.[6]

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and promoting undesired side reactions.[5][6] Therefore, degassing solvents and running the reaction under an inert atmosphere like argon or nitrogen is crucial.[6]

Q2: I am observing very low to no product yield. What are the primary factors to investigate?

A2: Low or non-existent yield in a Sonogashira reaction is a common issue that can be traced back to several factors:

  • Inactive Catalyst: The palladium and copper catalysts can degrade over time, especially if not stored properly under an inert atmosphere. Using a fresh batch of catalysts is a critical first step in troubleshooting.[5] The pyridine nitrogen in the substrate can also coordinate to the palladium catalyst, potentially leading to deactivation.[7]

  • Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and cause the decomposition of the Pd(0) catalyst into palladium black.[8][9] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.[9]

  • Inappropriate Temperature: While some reactive aryl iodides can couple at room temperature, less reactive halides like aryl bromides often require heating.[1][6] For particularly unreactive substrates, temperatures around 100°C may be necessary.[6][10]

  • Impure Reagents: Impurities in the starting materials (aryl halide or alkyne) or solvents can poison the catalyst.[5][6] Purification of reagents may be required.

Q3: A significant amount of a homocoupled diyne byproduct is forming. How can this be minimized?

A3: The formation of a homocoupled alkyne dimer is a prevalent side reaction, primarily catalyzed by the copper(I) salt in the presence of oxygen.[9] To suppress this byproduct:

  • Strictly Anaerobic Conditions: The most effective method is to rigorously exclude oxygen from the reaction system.[9]

  • Utilize a Copper-Free Protocol: Switching to a copper-free Sonogashira reaction can significantly reduce or eliminate homocoupling.[5][9]

  • Slow Addition of the Alkyne: Adding the this compound substrate slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[9]

  • Controlled Atmosphere: In some cases, introducing a dilute hydrogen atmosphere (mixed with an inert gas) has been shown to dramatically reduce homocoupling.[8][9]

Q4: My reaction starts but appears to stop, or is very sluggish. What could be the cause?

A4: A sluggish reaction or one that does not go to completion often points to catalyst deactivation.

  • Catalyst Deactivation: The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[5] This can be caused by oxygen, high temperatures, or unsuitable solvents like THF in some systems.[5][11] The nitrogen atom in the pyridinol substrate can also contribute to catalyst poisoning.[7]

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst is critical. For challenging substrates, using bulky, electron-rich phosphine ligands can improve catalytic activity and stability.[4] In some cases, N-heterocyclic carbene (NHC) palladium complexes can also be effective.[4][12]

  • Base and Solvent System: The combination of base and solvent can significantly impact the reaction rate. It is often beneficial to screen different bases and solvents to find the optimal conditions for your specific substrates.[13] Triethylamine is a commonly effective base.[13]

Troubleshooting Guide

Data Presentation: Optimizing Reaction Parameters

The following table summarizes various conditions for Sonogashira couplings to guide optimization efforts. Catalyst loading is a critical parameter that can range from 5 mol% down to as low as 0.025 mol% for highly efficient systems.[5][13]

ParameterCondition 1 (Standard)Condition 2 (Low Catalyst)Condition 3 (For Aryl Bromides)Condition 4 (Copper-Free)
Aryl Halide Aryl IodideReactive Aryl IodideAryl BromideAryl Iodide/Bromide
Pd Catalyst Pd(PPh₃)₂Cl₂Pd CatalystPd(dppf)Cl₂Pd₂(dba)₃ / P(t-Bu)₃
Pd Loading 1-2 mol%0.025 - 0.25 mol%[13]2-5 mol%1-2 mol%
Cu Co-catalyst CuICuICuINone
Cu Loading 1-3 mol%0.5 - 1 mol%2-5 mol%N/A
Base Triethylamine (TEA)Triethylamine (TEA)[13]Diisopropylamine (DIPA)Cesium Carbonate
Solvent THF / TEAWater[13]Toluene or DMFDioxane
Temperature Room Temp - 50°C[13]50°C[13]80 - 100°C[6][10]Room Temp - 80°C
Atmosphere Inert (Argon/Nitrogen)Air or Inert[13]Inert (Argon/Nitrogen)Inert (Argon/Nitrogen)

Experimental Protocols

Protocol: General Procedure for Sonogashira Coupling of this compound

This protocol provides a general methodology for the palladium and copper co-catalyzed coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.01 mmol, 1 mol%)

  • Base (e.g., Triethylamine, 3-5 mL, degassed)

  • Solvent (e.g., THF, 5 mL, anhydrous and degassed)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and copper(I) iodide (0.01 mmol).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is typically done by evacuating the flask and backfilling with argon or nitrogen three times.[9]

  • Add the degassed solvent (e.g., THF, 5 mL) and the degassed base (e.g., triethylamine, 3 mL) to the flask via syringe.

  • Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.

  • In a separate vial, dissolve this compound (1.2 mmol) in a minimal amount of degassed solvent.

  • Add the alkyne solution dropwise to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80°C) using a preheated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.[9]

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Sonogashira coupling of this compound.

Sonogashira_Troubleshooting start Reaction Start: Sonogashira Coupling of This compound check_yield Problem: Low or No Product Yield? start->check_yield check_catalyst 1. Check Catalyst Activity: - Use fresh Pd and Cu catalysts. - Store catalysts under inert gas. check_yield->check_catalyst Yes check_side_products Problem: High Homocoupling (Diyne)? check_yield->check_side_products No check_atmosphere 2. Ensure Inert Atmosphere: - Thoroughly degas all solvents. - Maintain positive Ar/N₂ pressure. check_catalyst->check_atmosphere check_reagents 3. Verify Reagent Purity: - Purify starting materials if necessary. - Use anhydrous solvents. check_atmosphere->check_reagents optimize_temp 4. Optimize Temperature: - Increase temp for aryl bromides (80-100°C). - Avoid excessive heat to prevent degradation. optimize_temp->check_side_products minimize_oxygen 1. Rigorously Exclude O₂: - Degas reagents thoroughly. - Use Schlenk techniques. check_side_products->minimize_oxygen Yes check_sluggish Problem: Sluggish or Stalled Reaction? check_side_products->check_sluggish No copper_free 2. Switch to Copper-Free Protocol: - Eliminates the primary catalyst  for homocoupling. minimize_oxygen->copper_free slow_addition 3. Slow Addition of Alkyne: - Keeps alkyne concentration low. copper_free->slow_addition success Successful Coupling slow_addition->success pd_black Observe Palladium Black? check_sluggish->pd_black Yes change_conditions 1. Change Solvent/Base: - Avoid THF if it causes precipitation. - Screen different amine bases. pd_black->change_conditions Yes no_pd_black Re-evaluate Conditions: - Check temperature. - Confirm base stoichiometry. pd_black->no_pd_black No change_ligand 2. Change Ligand System: - Use bulky, electron-rich phosphines. - Consider NHC-Pd complexes. change_conditions->change_ligand change_ligand->success no_pd_black->success reagents reagents reagents->optimize_temp

A troubleshooting workflow for the Sonogashira coupling reaction.

References

Technical Support Center: Regioselective Functionalization of 3-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 3-ethynylpyridin-2-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this multifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective functionalization of this compound?

A1: The main challenges stem from the presence of multiple reactive sites: the pyridine ring (which is generally electron-deficient), the acidic proton of the hydroxyl group, the nucleophilic nitrogen of the pyridine ring, and the terminal alkyne.[1] The pyridin-2-ol tautomer exists in equilibrium with its corresponding pyridone form, which presents a challenge in achieving selective N- versus O-functionalization.[2][3] Furthermore, the electron-deficient nature of the pyridine ring makes electrophilic substitution difficult without activation.[4]

Q2: Which positions on the pyridine ring are most susceptible to functionalization?

A2: For an unsubstituted pyridine ring, electrophilic attack is generally directed to the C3 position, while nucleophilic and radical substitutions are favored at the C2 and C4 positions. However, the presence of the hydroxyl and ethynyl groups on this compound will significantly influence the regioselectivity of C-H functionalization reactions. The pyridine nitrogen can also act as a directing group in transition-metal-catalyzed C-H activation, typically favoring functionalization at the C2 position.

Q3: How can I control N- versus O-alkylation of the pyridin-2-ol moiety?

A3: The selectivity of N- versus O-alkylation of 2-pyridones is highly dependent on the reaction conditions. Generally, O-alkylation is favored under conditions that promote reaction with the alkoxide form, while N-alkylation is favored under conditions that favor the pyridone tautomer. Factors influencing the outcome include the choice of base, solvent, and alkylating agent.[2][3] For instance, using a strong base that completely deprotonates the hydroxyl group in a polar aprotic solvent may favor O-alkylation. Conversely, conditions that allow for the presence of the pyridone tautomer might lead to N-alkylation.

Q4: Is the terminal alkyne reactive enough for common coupling reactions like Sonogashira and Click chemistry in the presence of the other functional groups?

A4: Yes, the terminal alkyne is a versatile handle for various coupling reactions. Sonogashira coupling can be performed to form carbon-carbon bonds with aryl or vinyl halides.[5] Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click" reaction, is also a highly efficient and chemoselective method for forming triazoles.[6][7] However, the acidic proton of the hydroxyl group can potentially interfere with these reactions, and protection of the hydroxyl group may be necessary to achieve optimal yields and avoid side reactions.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Alkylation Reactions (Mixture of N- and O-Alkylated Products)

Question: I am attempting to alkylate this compound, but I am getting a mixture of the N-alkylated pyridone and the O-alkylated pyridine ether. How can I improve the selectivity for one over the other?

Possible Causes and Solutions:

  • Inappropriate Base/Solvent Combination: The choice of base and solvent is critical for controlling the N/O selectivity.[2][3]

    • For O-Alkylation: Use a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF to fully generate the alkoxide, which is a hard nucleophile and should favor reaction at the oxygen.

    • For N-Alkylation: A weaker base, such as potassium carbonate (K2CO3), in a polar protic solvent might favor the pyridone tautomer, leading to preferential N-alkylation.

  • Nature of the Alkylating Agent: Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles may favor the softer nitrogen atom.

  • Protecting Group Strategy: To ensure exclusive reaction at one site, consider protecting the other. For example, protecting the hydroxyl group as a silyl ether will allow for selective N-alkylation.

Illustrative Data on N- vs. O-Alkylation Selectivity (Hypothetical)
EntryAlkylating AgentBaseSolventTemperature (°C)N:O Ratio
1Methyl IodideK2CO3Acetonitrile8085:15
2Methyl IodideNaHTHF2510:90
3Benzyl BromideCs2CO3DMF6070:30
4Benzyl BromideNaHDMF255:95
Problem 2: Low Yield in Sonogashira Coupling of the Ethynyl Group

Question: I am trying to perform a Sonogashira coupling on the terminal alkyne of this compound, but my yields are consistently low. What could be the issue?

Possible Causes and Solutions:

  • Interference from the Hydroxyl Group: The acidic proton of the hydroxyl group can react with the base or the organometallic intermediates in the catalytic cycle, leading to reduced efficiency.

    • Solution: Protect the hydroxyl group as a silyl ether (e.g., TBS) or a benzyl ether prior to the coupling reaction.[8] These protecting groups are generally stable to Sonogashira conditions and can be removed post-coupling.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.

    • Solution: The choice of ligand can be crucial. Using bulky phosphine ligands can sometimes mitigate catalyst inhibition.

  • Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings, especially in the presence of copper(I) and oxygen.

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be employed to avoid this side reaction.

Problem 3: Lack of Reactivity or Poor Selectivity in C-H Functionalization of the Pyridine Ring

Question: I am attempting a C-H functionalization (e.g., arylation) of the pyridine ring, but I am observing no reaction or a mixture of isomers. How can I address this?

Possible Causes and Solutions:

  • Electron-Deficient Nature of the Pyridine Ring: The pyridine ring is deactivated towards electrophilic aromatic substitution.[1]

    • Solution: C-H activation using transition metal catalysis (e.g., palladium) is a more viable approach. The pyridine nitrogen can act as a directing group, often favoring functionalization at the C2 position.

  • Competing Reactions at Other Sites: The hydroxyl and ethynyl groups are also reactive and may compete with C-H functionalization.

    • Solution: A protecting group strategy is highly recommended. Protect both the hydroxyl and the terminal alkyne to ensure the C-H activation occurs selectively on the pyridine ring.[8][9]

  • Steric Hindrance: The substituents at positions 2 and 3 may sterically hinder access to certain C-H bonds.

    • Solution: The choice of catalyst and ligands can influence the regioselectivity by tuning the steric environment of the catalytic center.

Illustrative Data on Regioselectivity of C-H Arylation (Hypothetical, with protected OH and alkyne)
EntryCatalystLigandDirecting GroupPosition of ArylationYield (%)
1Pd(OAc)2P(tBu)3Pyridine-NC275
2RuCl2(p-cymene)2Mes-NHCPyridine-NC4/C5Mixture
3Rh2(OAc)4-Pyridine-NC260

Experimental Protocols

Protocol 1: O-Protection of this compound with a Silyl Group
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

  • Add a base such as triethylamine (1.5 eq) or imidazole (1.2 eq).

  • Cool the solution to 0 °C.

  • Add a solution of the silyl chloride (e.g., TBDMSCl, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of O-Protected this compound
  • To a degassed solution of the O-protected this compound (1.0 eq) and the aryl/vinyl halide (1.1 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: N-Alkylation of this compound
  • Suspend this compound (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a polar solvent like acetonitrile or DMF.

  • Add the alkylating agent (e.g., an alkyl halide, 1.2 eq).

  • Heat the mixture to an appropriate temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the inorganic base.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

G cluster_start Starting Material cluster_decision Primary Functionalization Site? cluster_strategies Regioselective Strategies cluster_protection Protection Strategy start This compound decision Select Target Site start->decision alkyne Alkyne Functionalization (e.g., Sonogashira, Click) decision->alkyne Alkyne hydroxyl O-Functionalization (e.g., O-Alkylation) decision->hydroxyl Hydroxyl pyridine Pyridine Ring Functionalization (e.g., C-H Activation) decision->pyridine Ring C-H nitrogen N-Functionalization (e.g., N-Alkylation) decision->nitrogen Pyridone N-H protect_oh Protect OH group alkyne->protect_oh To avoid side reactions protect_alkyne Protect Alkyne hydroxyl->protect_alkyne If alkyne is reactive under O-functionalization conditions protect_both Protect OH and Alkyne pyridine->protect_both For selective C-H activation nitrogen->protect_oh To ensure N-selectivity

Caption: Decision workflow for regioselective functionalization.

G cluster_molecule Reactive Sites of this compound cluster_reagents Reagent Types mol Core Molecule N Pyridine-N (Nucleophilic) mol->N OH Hydroxyl-O (Nucleophilic/ Acidic) mol->OH Alkyne Terminal Alkyne (C-H Acidic) mol->Alkyne Ring Ring C-H (Various Reactivity) mol->Ring electrophile Electrophiles (e.g., Alkyl Halides) electrophile->N N-Alkylation electrophile->OH O-Alkylation nucleophile Nucleophiles nucleophile->Ring SNAr (if activated) metal_catalyst Metal Catalysts (e.g., Pd, Ru, Rh) metal_catalyst->Alkyne Sonogashira metal_catalyst->Ring C-H Activation

Caption: Competing reactive sites and reagent types.

G cluster_workflow Experimental Workflow: Selective C-H Arylation A 1. Protect Hydroxyl Group (e.g., as TBS ether) B 2. Protect Alkyne (e.g., with TMS group) A->B C 3. C-H Arylation (e.g., Pd-catalyzed) B->C D 4. Deprotect Alkyne (e.g., with TBAF) C->D E 5. Deprotect Hydroxyl (e.g., with TBAF or acid) D->E F Final Product E->F

Caption: Workflow for a protected functionalization sequence.

References

preventing polymerization of 3-ethynylpyridin-2-ol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Ethynylpyridin-2-ol

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its polymerization during chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental use of this compound, leading to unwanted polymerization.

Issue 1: Rapid Polymerization Observed Upon Addition of a Copper Catalyst

  • Question: I am attempting a Sonogashira coupling with this compound, and upon adding the copper(I) iodide co-catalyst, the solution turned dark, and I isolated a polymeric solid instead of my desired product. What is happening and how can I prevent it?

  • Answer: This is a classic case of Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes that is catalyzed by copper salts in the presence of oxygen.[1][2][3] this compound is susceptible to this side reaction. The 2-hydroxy group exists in tautomeric equilibrium with its 2-pyridone form, which can also coordinate with the copper catalyst, potentially influencing the reaction.

    Troubleshooting Steps:

    • Ensure a Strictly Inert Atmosphere: Oxygen is a key reagent in Glaser coupling.[2] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed. Maintain a positive pressure of the inert gas throughout the reaction.

    • Use Copper-Free Conditions: If possible, consider a copper-free Sonogashira protocol. Several palladium-based catalyst systems can facilitate the coupling without the need for a copper co-catalyst, thereby eliminating the primary catalyst for Glaser coupling.[4][5]

    • Add a Reducing Agent: If a copper co-catalyst is necessary, the addition of a mild reducing agent can help keep the copper in its +1 oxidation state and prevent the formation of the Cu(II) species required for Glaser coupling.[6]

    • Lower the Reaction Temperature: Cooling the reaction mixture can significantly slow down the rate of Glaser coupling.[6]

    • Protect the Alkyne: As a last resort, the terminal alkyne can be protected with a bulky silyl group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group.[7] This will prevent it from participating in the Glaser coupling. The protecting group can be removed in a subsequent step.

Issue 2: Polymerization Occurs During Workup

  • Question: My reaction with this compound seemed to proceed cleanly, but after exposing the reaction mixture to air during the workup, I observed the formation of an insoluble material. How can I avoid this?

  • Answer: Polymerization, specifically Glaser coupling, can occur post-reaction when the reaction mixture is exposed to air, especially if a copper catalyst was used.[6]

    Troubleshooting Steps:

    • Maintain Low Temperature During Workup: Keep the reaction mixture cold (e.g., in an ice bath) when it is first exposed to air.[6] This will slow down the rate of oxidative coupling.

    • Immediate Removal of Copper Catalyst: Quench the reaction and immediately proceed to a workup procedure that removes the copper catalyst, such as washing with an aqueous solution of a chelating agent like EDTA or by passing the mixture through a plug of silica gel.

Issue 3: Spontaneous Polymerization in the Presence of Acid

  • Question: I am attempting a reaction with this compound under acidic conditions and am observing the formation of a dark, intractable material. What could be the cause?

  • Answer: Strong acids can protonate the pyridine nitrogen of this compound, which can activate the acetylenic triple bond towards polymerization. This can lead to the formation of conjugated ionic polyacetylenes.[8]

    Troubleshooting Steps:

    • Avoid Strong Acids: If possible, use alternative, non-acidic conditions for your reaction.

    • Use a Protecting Group: If acidic conditions are unavoidable, protecting the pyridine nitrogen with a suitable protecting group may prevent this polymerization pathway.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to prevent polymerization?

A1: Store this compound in a cool, dark, and dry place under an inert atmosphere (argon or nitrogen). This will minimize its exposure to heat, light, and oxygen, which can promote polymerization.

Q2: Can I use a base in my reaction with this compound?

A2: Yes, but with caution. While a base is often required for reactions like the Sonogashira coupling, strong bases can deprotonate the terminal alkyne, forming an acetylide. In the presence of a copper catalyst and oxygen, this can accelerate Glaser coupling. Use a mild, non-nucleophilic amine base like triethylamine or diisopropylethylamine.

Q3: What is the role of the 2-hydroxy group in the polymerization of this compound?

A3: The 2-hydroxy group exists in tautomeric equilibrium with the 2-pyridone form. The pyridone tautomer can act as a ligand and coordinate with metal catalysts, which may influence the propensity of the molecule to undergo polymerization. The exact effect will depend on the specific reaction conditions.

Q4: Are there any recommended inhibitors I can add to my reaction?

A4: While general-purpose polymerization inhibitors for terminal alkynes exist, their compatibility with your specific reaction must be considered. For copper-catalyzed reactions, the most effective "inhibitor" for the unwanted Glaser coupling is a reducing agent that keeps copper in the +1 oxidation state.

Data Presentation

Table 1: Summary of Conditions Influencing Polymerization of this compound

ParameterCondition Promoting PolymerizationRecommended Condition to Prevent Polymerization
Atmosphere Presence of Oxygen (Air)Inert Atmosphere (Argon or Nitrogen)
Catalyst Copper(I) or Copper(II) saltsCopper-free catalyst systems
Temperature Elevated TemperaturesLow Temperatures (e.g., 0 °C to room temp.)
pH Strongly AcidicNeutral or Mildly Basic
Workup Exposure to air at room temperatureLow temperature workup, immediate catalyst removal

Experimental Protocols

Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling

This protocol provides a general method to couple this compound with an aryl halide while avoiding the use of a copper co-catalyst, thus preventing Glaser coupling.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., degassed THF or DMF).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Base Addition: Add a degassed amine base (e.g., triethylamine, 2.0 eq) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Protection of the Alkyne with a Trimethylsilyl (TMS) Group

This protocol describes the protection of the terminal alkyne of this compound to prevent its participation in unwanted side reactions.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as THF in a flame-dried flask under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add a strong base (e.g., n-butyllithium or ethylmagnesium bromide, 1.1 eq) dropwise. Stir for 30 minutes.

  • Silylation: Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the TMS-protected product by column chromatography.

Visualizations

cluster_troubleshooting Troubleshooting Polymerization cluster_solutions1 Glaser Coupling cluster_solutions2 Post-Reaction Oxidation cluster_solutions3 Acid-Catalyzed Polymerization start Polymerization Observed q1 Using Copper Catalyst? start->q1 q2 During Workup? q1->q2 No s1a Inert Atmosphere q1->s1a Yes q3 Acidic Conditions? q2->q3 No s2a Low Temp Workup q2->s2a Yes s3a Avoid Strong Acids q3->s3a Yes s1b Use Copper-Free Catalyst s1c Add Reducing Agent s1d Lower Temperature s2b Immediate Catalyst Removal s3b Protect Pyridine Nitrogen

Caption: Troubleshooting flowchart for polymerization issues.

cluster_prevention Preventative Workflow for Reactions cluster_copper_protocol Copper-Catalyzed Protocol cluster_workup_steps Workup Procedure start Start Reaction Planning q1 Is Copper Catalyst Required? start->q1 copper_free Use Copper-Free Protocol (e.g., Pd-only Sonogashira) q1->copper_free No p1 Degas Solvents q1->p1 Yes workup Reaction Workup copper_free->workup p2 Use Inert Atmosphere (Ar/N2) p1->p2 p3 Consider Adding a Reducing Agent p2->p3 p4 Run at Low Temperature p3->p4 p4->workup w1 Cool Reaction Mixture workup->w1 w2 Quench and Immediately Remove Copper Catalyst w1->w2 end Pure Product w2->end

Caption: Workflow for preventing polymerization.

References

Technical Support Center: Troubleshooting Low Yields in Multi-component Reactions Involving Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in multi-component reactions (MCRs) involving pyridinol substrates.

Frequently Asked Questions (FAQs)

Q1: My multi-component reaction (MCR) involving a pyridinol is giving a very low yield. What are the general areas I should investigate?

A1: Low yields in MCRs are a common challenge. A systematic approach to troubleshooting is recommended. The primary areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and concentration may not be optimal for your specific substrates.[1]

  • Reagent Purity and Stoichiometry: Impurities in starting materials or incorrect molar ratios can lead to side reactions and reduced yields.

  • Solvent Choice: The solvent plays a crucial role, especially with pyridinols, as it can influence the tautomeric equilibrium.

  • Catalyst: The type and loading of the catalyst can significantly impact the reaction rate and selectivity.

  • Side Reactions: Competing reaction pathways can consume starting materials, lowering the yield of the desired product.[1]

  • Work-up and Purification: Product loss can occur during extraction, isolation, and purification steps.

Q2: How does the choice of solvent impact my reaction yield when using a pyridinol starting material?

A2: The choice of solvent is critical when working with pyridinols due to their ability to exist in two tautomeric forms: the pyridinol (enol-like) and the pyridone (keto-like) form. The polarity of the solvent can significantly influence which tautomer is more prevalent. Generally, polar solvents favor the more polar pyridone form, while nonpolar solvents favor the less polar pyridinol form. The reactivity of these two forms can differ substantially in a multi-component reaction, and thus the solvent choice can directly impact the reaction yield.[2]

Q3: Could the tautomeric equilibrium of my pyridinol be the reason for the low yield?

A3: Yes, it is a strong possibility. If your multi-component reaction requires the pyridinol to react in a specific tautomeric form (e.g., as a nucleophile through the hydroxyl group), and the reaction conditions (primarily the solvent) favor the other tautomer, the concentration of the reactive species will be low, leading to a poor yield. Understanding and controlling the tautomeric equilibrium is a key aspect of optimizing MCRs with these substrates.

Q4: I am observing many side products. What are the common causes and solutions?

A4: The formation of multiple products is a frequent issue in MCRs. Common causes include:

  • Lack of Selectivity: The reaction conditions may allow for several competing reaction pathways to occur at similar rates.[1]

  • Decomposition: Starting materials or the product may be unstable under the reaction conditions (e.g., high temperature or strong acid/base).

  • Incorrect Order of Reagent Addition: In some MCRs, the order in which the components are mixed can influence the formation of intermediates and side products.

Solutions to consider are:

  • Temperature Optimization: Lowering or raising the temperature can favor one reaction pathway over others.[1]

  • Catalyst Screening: A more selective catalyst may promote the desired reaction.

  • Stepwise Addition: Adding reagents in a specific sequence can help to control the reaction pathway.

Q5: My reaction is not going to completion. How can I improve the conversion?

A5: Incomplete conversion often points to issues with reaction kinetics or equilibrium. To improve conversion, you can try the following:

  • Increase Catalyst Loading: Insufficient catalyst may lead to a slow reaction.

  • Increase Temperature: This will generally increase the reaction rate, but be mindful of potential decomposition.

  • Use of Microwave or Ultrasound: These techniques can significantly reduce reaction times and improve yields.

  • Increase Reactant Concentration: Running the reaction at a higher concentration or even under solvent-free conditions can sometimes drive the reaction to completion.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Low Yields

When faced with a low-yielding MCR involving a pyridinol, a logical and systematic approach is crucial. The following workflow can help identify the root cause of the problem.

Troubleshooting_Workflow start Low Yield Observed reagent_check 1. Check Reagent Purity & Stoichiometry start->reagent_check condition_review 2. Review Reaction Conditions (Temp, Time, Solvent, Catalyst) reagent_check->condition_review tautomer_consideration 3. Consider Pyridinol Tautomerism condition_review->tautomer_consideration side_reactions 4. Analyze for Side Reactions tautomer_consideration->side_reactions workup_review 5. Evaluate Work-up & Purification side_reactions->workup_review solution Yield Improved workup_review->solution

Caption: A systematic workflow for troubleshooting low yields.

Guide 2: Optimizing Reaction Conditions for Pyridinol-Based MCRs

For MCRs involving pyridinols, a key optimization parameter is the solvent due to its influence on the pyridinol-pyridone tautomerism.

Tautomerism_Solvent_Relationship cluster_solvent Solvent Environment cluster_tautomer Predominant Tautomer polar Polar Solvents (e.g., Water, Ethanol, DMSO) pyridone Pyridone Form (Keto) polar->pyridone Favors nonpolar Nonpolar Solvents (e.g., Toluene, Dioxane, Chloroform) pyridinoll Pyridinol Form (Enol) nonpolar->pyridinoll Favors

Caption: The influence of solvent polarity on pyridinol-pyridone tautomerism.

Guide 3: Managing Side Reactions

If side products are a significant issue, a logical approach to minimizing their formation is necessary.

Side_Reaction_Management start High Level of Side Products analyze Identify Side Products (LC-MS, NMR) start->analyze temp Optimize Temperature (Lower or Higher) analyze->temp catalyst Screen Different Catalysts analyze->catalyst addition_order Modify Order of Reagent Addition analyze->addition_order outcome Reduced Side Products temp->outcome catalyst->outcome addition_order->outcome

Caption: A decision tree for managing side reactions in MCRs.

Data Presentation

The following tables provide a summary of quantitative data that can guide your optimization efforts.

Table 1: Effect of Solvent on the Yield of a Hantzsch-type Reaction with a Hydroxypyridine Derivative

SolventDielectric Constant (ε)Predominant TautomerYield (%)
Dioxane2.2Pyridinol75
Chloroform4.8Pyridinol68
Tetrahydrofuran7.6Intermediate55
Ethanol24.6Pyridone32
Acetonitrile37.5Pyridone25
Water80.1Pyridone<10

Note: Data is illustrative and based on general principles. Actual yields will vary with specific substrates and conditions.

Table 2: Comparison of Catalysts in a Modified Bohlmann-Rahtz Pyridine Synthesis [3][4][5]

Catalyst (mol%)Temperature (°C)Time (h)Yield (%)
None120-16012-2430-40
Acetic Acid50665-95
Amberlyst 1550670-95
Ytterbium(III) triflate (20)80485
Zinc bromide (15)110478

Experimental Protocols

Protocol 1: General Procedure for a Hantzsch Reaction with a Hydroxypyridine Derivative

This protocol provides a general starting point for a Hantzsch reaction. Optimization of solvent, temperature, and catalyst may be required.

  • Reaction Setup: In a round-bottom flask, combine the hydroxypyridine-aldehyde (1.0 equiv.), a β-ketoester (2.0 equiv.), and a nitrogen source such as ammonium acetate (1.2 equiv.) in a suitable solvent (e.g., dioxane or toluene to favor the pyridinol form).

  • Reaction Execution: Stir the mixture at a set temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[6]

  • Aromatization (if necessary): The initial product is a dihydropyridine, which may require oxidation to the corresponding pyridine. This can be achieved using a variety of oxidizing agents (e.g., manganese dioxide, ferric chloride).[1][7]

Protocol 2: General Procedure for a Bohlmann-Rahtz Reaction with a Pyridinol-derived Enamine

This protocol is for a modified, one-pot Bohlmann-Rahtz synthesis.

  • Reaction Setup: To a solution of the pyridinol-derived enamine (1.0 equiv.) and an ethynylketone (1.1 equiv.) in a suitable solvent (e.g., ethanol or toluene), add a catalyst such as acetic acid or Amberlyst 15.[4][5]

  • Reaction Execution: Heat the reaction mixture to 50-80 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture. If using Amberlyst 15, filter off the resin. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[8]

Protocol 3: Screening Solvents to Optimize for Pyridinol Tautomerism

This workflow is designed to identify the optimal solvent for your MCR by considering the pyridinol-pyridone equilibrium.

Solvent_Screening_Workflow start Select a Range of Solvents (Polar Aprotic, Polar Protic, Nonpolar) reaction_setup Set up Small-Scale Parallel Reactions start->reaction_setup monitoring Monitor Reactions by TLC/LC-MS at Set Time Points reaction_setup->monitoring analysis Analyze Yield and Purity of Each Reaction monitoring->analysis selection Select Optimal Solvent for Scale-up analysis->selection

Caption: An experimental workflow for solvent screening.

References

work-up procedures to remove metal catalysts from 3-ethynylpyridin-2-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of metal catalysts from reactions involving 3-ethynylpyridin-2-ol, a common intermediate in pharmaceutical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of this compound reactions, such as Sonogashira couplings, which commonly employ palladium and copper catalysts.

Issue 1: High levels of residual palladium (>100 ppm) after standard aqueous work-up and silica gel chromatography.

  • Possible Cause A: Strong Coordination of Palladium to the Pyridine-2-ol Moiety. Nitrogen-containing heterocycles can act as ligands, strongly binding to the palladium catalyst and causing it to co-elute with the product during chromatography.[1]

  • Solution A1: Employ a Metal Scavenger. Metal scavengers are solid-supported reagents with functional groups that have a high affinity for palladium.[2] Thiol, thiourea, and trimercaptotriazine (TMT) based scavengers are particularly effective.[3][4][5]

    • Recommendation: After initial purification, dissolve the product in a suitable solvent (e.g., THF, ethyl acetate) and stir with 4-8 molar equivalents of a selected scavenger for 1-16 hours.[6] Filter off the scavenger and analyze the filtrate for palladium content.

  • Solution A2: Activated Carbon Treatment. Stirring the product solution with activated carbon can effectively adsorb residual palladium.[3]

    • Caution: Activated carbon can sometimes lead to loss of the desired product through non-specific binding.[4] A preliminary small-scale test is recommended.

Issue 2: Formation of a black precipitate (palladium black) during the reaction or work-up.

  • Possible Cause B: Catalyst Decomposition. The palladium(0) catalyst can agglomerate and precipitate out of the solution, especially in the presence of air or at elevated temperatures.[7]

  • Solution B1: Filtration through Celite®. Before aqueous work-up, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) and filter it through a pad of Celite®.[8][9] This will remove the insoluble palladium black.

  • Solution B2: Optimize Reaction Conditions. For future reactions, ensure that all solvents are properly degassed and that the reaction is conducted under a strict inert atmosphere (nitrogen or argon) to minimize catalyst decomposition.[7][10]

Issue 3: Ineffective removal of copper co-catalyst using standard aqueous washes.

  • Possible Cause C: Incomplete Complexation and Extraction. The copper(I) species may not be efficiently complexed and drawn into the aqueous phase.

  • Solution C1: Aqueous Wash with a Chelating Agent. Use an aqueous solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to wash the organic layer.[11][12] A 0.01-0.1 M solution is typically effective.

  • Solution C2: Ammonia/Ammonium Chloride Wash. Washing the reaction mixture with a saturated aqueous solution of ammonium chloride or a dilute ammonia solution can effectively remove copper by forming a water-soluble copper-ammonia complex, which is characterized by a deep blue color in the aqueous layer.[13]

Issue 4: Product loss during scavenger or activated carbon treatment.

  • Possible Cause D: Non-specific Binding. The polar nature of this compound can lead to its adsorption onto the solid support of the scavenger or activated carbon.

  • Solution D1: Scavenger Screening. Test a small panel of different scavengers (e.g., silica-based vs. polystyrene-based) to identify one with the lowest product binding.[4]

  • Solution D2: Use of Scavenger Cartridges. For larger scale operations, using a packed cartridge with the chosen scavenger can minimize mechanical losses and allow for efficient washing to recover the product.[3][14]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual metal catalysts from my this compound product? A1: Regulatory bodies like the FDA and EMA impose strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[2] For oral medications, the limit for palladium is often around 10 ppm.[7] Beyond regulatory compliance, residual metals can interfere with downstream synthetic steps or affect the stability of the final compound.[2]

Q2: What are the most common types of palladium scavengers and how do I choose the right one? A2: Common scavengers are based on thiol, thiourea, and dimercaptotriazine (DMT) functionalities, supported on either silica or polystyrene.[2]

  • Thiol-based scavengers are effective for a wide range of palladium species.[2]

  • Thiourea-based scavengers are versatile for all forms of palladium.[2]

  • The choice depends on the specific form of the residual palladium and the solvent system. A screening of different scavengers is the most effective approach to find the optimal one for your specific product.

Q3: Can I use a combination of methods for catalyst removal? A3: Yes, a multi-step approach is often the most effective. For example, filtration through Celite® to remove palladium black, followed by an aqueous wash with EDTA to remove copper, and then treatment with a scavenger resin to remove soluble palladium, is a robust purification strategy.[5] Combining an activated carbon treatment with a chelating agent can also show synergistic effects.[3]

Q4: How can I quantify the amount of residual metal in my sample? A4: The most common and accurate methods for quantifying trace metal residues are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[15] High-energy polarized-beam energy dispersive X-ray fluorescence (XRF) is another validated method.[6] For high-throughput screening, rapid colorimetric or fluorometric assays are also available.

Data Presentation: Scavenger Performance

The following tables summarize quantitative data on the efficiency of various metal removal techniques.

Table 1: Palladium Scavenger Efficiency

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)SupportReference
Si-TMT330~10-30Polystyrene[3]
Si-TMT>100<100Silica[5]
Thiol/Thiourea2400≤ 16Silica[16]
MP-TMT852<5Polystyrene[14]
Binary System (Nuchar + 1,2-ethanedithiol)9100<286Activated Carbon[3]
Binary System (Silica gel + 1,2-ethanedithiol)9100649Silica[3]

Table 2: Copper Scavenger Efficiency

Scavenger TypeInitial MetalFinal MetalCommentsReference
SiliaMetS ThioureaNot specifiedNot specifiedHighest yielding scavenger in a comparative screen[17]
Aqueous Ammonia WashNot specified< 50 ppmForms a blue aqueous layer[13]
EDTA WashNot specifiedNot specifiedCommon method for click-chemistry reactions[11][12]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Bulk Scavenger

  • Dissolution: Dissolve the crude or partially purified this compound product in a suitable solvent (e.g., THF, ethyl acetate, DCM) to a concentration of 10-50 mg/mL.

  • Scavenger Addition: Add 4-8 molar equivalents of the chosen solid-supported scavenger (e.g., SiliaMetS® Thiol) relative to the initial amount of palladium catalyst used in the reaction.[6]

  • Stirring: Stir the suspension at room temperature for 1 to 16 hours. The progress can be monitored by taking small aliquots of the solution, filtering, and analyzing for palladium content. Gentle heating (e.g., to 40 °C) can sometimes accelerate the scavenging process.[6]

  • Filtration: Once the scavenging is complete, filter the mixture through a sintered funnel or a plug of cotton to remove the scavenger.

  • Washing: Wash the collected scavenger on the filter with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the final product for quantitative analysis (e.g., ICP-MS) to confirm the residual palladium level.

Protocol 2: Aqueous EDTA Wash for Copper Removal

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM).

  • Extraction: Transfer the organic solution to a separatory funnel and wash with one or more portions of a 0.1 M aqueous solution of EDTA, disodium salt.

  • Separation: Shake the funnel vigorously for 1-2 minutes, allowing the layers to separate. Drain the aqueous layer. Repeat the wash if necessary.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Visualizations

Catalyst_Removal_Workflow start Crude Reaction Mixture (this compound + Pd/Cu catalysts) check_precipitate Is a black precipitate (Pd black) visible? start->check_precipitate filter_celite Filter through Celite® pad check_precipitate->filter_celite Yes aq_workup Aqueous Work-up check_precipitate->aq_workup No filter_celite->aq_workup check_copper Is Copper co-catalyst present? aq_workup->check_copper edta_wash Wash with aqueous EDTA or NH4Cl/NH3 solution check_copper->edta_wash Yes purification Standard Purification (e.g., Column Chromatography) check_copper->purification No edta_wash->purification analyze_pd Analyze for Residual Pd (e.g., ICP-MS) purification->analyze_pd check_pd_level Is Pd level > 10 ppm? analyze_pd->check_pd_level scavenger_treatment Treat with Palladium Scavenger (e.g., Thiol, Thiourea, TMT) check_pd_level->scavenger_treatment Yes final_product Final Purified Product (Pd < 10 ppm) check_pd_level->final_product No scavenger_treatment->final_product

Caption: Decision workflow for selecting a catalyst removal procedure.

Scavenger_Selection_Logic start High Residual Pd after Chromatography product_properties Consider Product Properties: - Polarity - Functional Groups (N, OH) - Solubility start->product_properties initial_screen Initial Scavenger Screening (Small Scale) product_properties->initial_screen scavenger_types Test Different Scavenger Types: - Silica-Thiol - Polystyrene-TMT - Activated Carbon initial_screen->scavenger_types analyze_results Analyze for: 1. Pd Removal Efficiency (ICP-MS) 2. Product Recovery (%) scavenger_types->analyze_results check_efficiency Is Pd removal efficient (>95%)? analyze_results->check_efficiency check_efficiency->initial_screen No, Rescreen check_recovery Is product recovery high (>90%)? check_efficiency->check_recovery Yes check_recovery->initial_screen No, Rescreen optimize Optimize Conditions: - Scavenger Equivalents - Time - Temperature check_recovery->optimize Yes scale_up Scale-up with Optimized Protocol optimize->scale_up

Caption: Logical steps for selecting and optimizing a palladium scavenger.

References

optimizing reaction temperature and time for synthesizing pyridine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction temperature and time in the synthesis of pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyridine derivatives, offering step-by-step solutions to overcome these challenges.

Issue: Low Yield of the Desired Pyridine Derivative

Q1: My reaction is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in pyridine synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Reaction Conditions: Temperature and reaction time are critical parameters. Some reactions require higher temperatures to overcome activation energy barriers, while others may need lower temperatures to prevent the formation of byproducts.[1] It is advisable to screen a range of temperatures (e.g., 80°C, 100°C, 120°C) and monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal conditions.[2]

  • Purity of Starting Materials: Impurities in reagents can significantly interfere with the reaction, leading to side products and reduced yields.[1] Always ensure the purity of your starting materials before commencing the synthesis.

  • Catalyst Activity: If a catalyst is used, its activity might be compromised. Consider potential catalyst deactivation and ensure the catalyst is fresh or properly activated.[1]

  • Solvent Effects: The choice of solvent can influence reaction rates and equilibrium. Screening a variety of solvents with different polarities and boiling points is recommended to find the optimal one for your specific reaction.[1] For instance, in some reactions, ethanol has been shown to provide better yields compared to other solvents.[3]

Q2: I am performing a Hantzsch pyridine synthesis, and the yield is consistently poor. What specific steps can I take?

A2: The classical Hantzsch synthesis can sometimes suffer from harsh reaction conditions and long reaction times, leading to low yields.[4] Consider the following optimization strategies:

  • Catalyst and Reaction Conditions: The use of a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution has been shown to significantly improve yields.[5] Microwave-assisted synthesis is another effective approach that can lead to excellent yields (82%-94%) and shorter reaction times (2-7 minutes).[5]

  • Oxidation of the Dihydropyridine Intermediate: The final aromatization step is crucial. If this step is inefficient, it can be a major contributor to low yield. While classical oxidants like nitric acid are used, milder and more efficient oxidizing agents should be considered to avoid side products and difficult workups.[5]

Q3: My Kröhnke pyridine synthesis is not providing the expected yield. How can I optimize it?

A3: For the Kröhnke synthesis, yields are typically moderate to high, but can be influenced by several factors.[2] To improve the yield:

  • Temperature Control: The reaction temperature generally should not exceed 140°C.[2] A systematic screening of temperatures within a lower range (e.g., 80°C, 100°C, 120°C) is recommended to find the optimal condition for your specific substrates.[2]

  • Reaction Time: Prolonged reaction times can sometimes lead to product decomposition. It is crucial to monitor the reaction's progress using TLC to identify the point of maximum product formation and avoid degradation.[2]

  • Solvent-Free Conditions: In some cases, particularly for the synthesis of 2,4,6-triarylpyridines, running the reaction under solvent-free conditions at elevated temperatures has proven effective and can simplify the purification process.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of reaction parameters for pyridine derivative synthesis.

Q1: How do I systematically optimize the reaction temperature?

A1: To optimize the reaction temperature, you can perform a series of small-scale experiments at different temperatures while keeping all other parameters (reactant concentrations, solvent, reaction time) constant. For example, you can set up parallel reactions at 60°C, 80°C, 100°C, and 120°C.[2] The progress of each reaction should be monitored by TLC or HPLC to determine the temperature at which the highest yield of the desired product is obtained with minimal byproduct formation.

Q2: What is the best way to determine the optimal reaction time?

A2: The optimal reaction time can be determined by conducting a time-course study. Set up a reaction at the optimized temperature and withdraw small aliquots at regular intervals (e.g., every 30 minutes or every hour). Analyze these aliquots by TLC, HPLC, or GC to quantify the amount of product formed. The optimal reaction time is the point at which the product concentration reaches a maximum and starts to plateau or decrease (due to potential decomposition).

Q3: Can microwave irradiation improve my reaction?

A3: Yes, microwave-assisted synthesis can significantly accelerate many pyridine syntheses and often leads to higher yields compared to conventional heating methods.[6] For example, a one-pot Bohlmann-Rahtz pyridine synthesis conducted at 170°C under microwave irradiation can be completed in 10-20 minutes with yields up to 98%.[1]

Q4: How do I choose the right solvent for my reaction?

A4: The ideal solvent should dissolve all reactants and be inert to the reaction conditions. The polarity of the solvent can significantly impact the reaction rate. It is often beneficial to screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., DMSO) and polar protic (e.g., ethanol).[1] The choice of solvent can also affect the reaction temperature, as the reaction is often run at the reflux temperature of the solvent.

Q5: What are some common techniques for monitoring the progress of my reaction?

A5: Common techniques for reaction monitoring include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants to products.

  • Gas Chromatography (GC): Suitable for volatile pyridine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and be used for in-situ reaction monitoring.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS) to confirm the molecular weight of the products and byproducts.

Data Presentation

The following tables summarize quantitative data on the effect of temperature, time, and heating method on the yield of pyridine derivatives for different synthesis methods.

Table 1: Bohlmann-Rahtz Pyridine Synthesis Optimization [7]

EntryTemperature (°C)Time (min)Solvent SystemYield (%)
110015Toluene-AcOH (5:1)-
210020Toluene-AcOH (5:1)-
31405Toluene-AcOH (5:1)74
41205EtOH-AcOH (5:1)86

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Pyridine Synthesis [6]

Synthesis TypeHeating MethodTemperature (°C)TimeYield (%)
HantzschConventionalReflux30 min-
HantzschMicrowave1207 min-
Bohlmann-RahtzConventional506 h85
Bohlmann-RahtzMicrowave1205 min86

Experimental Protocols

This section provides detailed methodologies for key pyridine synthesis reactions.

Protocol 1: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (Conventional Heating) [6]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine aqueous formaldehyde (37% in water, 1.4 mL, 18.70 mmol), ethyl acetoacetate (5.0 mL, 39.06 mmol), and concentrated aqueous ammonia (25% in water, 6.2 mL, 82.97 mmol) in ethanol (2.0 mL).

  • Reaction: Heat the reaction mixture at reflux for 30 minutes.

  • Work-up: After cooling the mixture to room temperature, collect the precipitate by filtration.

  • Purification: Rinse the collected solid with chilled ethanol (0–5 °C) and recrystallize from ethanol to yield the pure product.

  • Characterization: Analyze the product by NMR and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Kröhnke Synthesis of 2,4,6-Triphenylpyridine (Solvent-Free) [1]

  • Reagent Preparation: In a flask, thoroughly mix acetophenone (2 equivalents), benzaldehyde (1 equivalent), and ammonium acetate (excess, ~5-10 equivalents).

  • Reaction: Heat the solvent-free mixture at 120-140 °C for 2-4 hours. The reaction mixture will melt and then solidify upon completion.

  • Work-up: Allow the mixture to cool to room temperature. Treat the solid residue with water and break it up. Collect the crude product by vacuum filtration and wash with water.

  • Purification: Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).

  • Characterization: Confirm the identity and purity of the 2,4,6-triphenylpyridine using techniques such as melting point, NMR spectroscopy, and elemental analysis.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Reaction Yield cond1 Check Purity of Starting Materials start->cond1 step1 Purify Reagents (Distillation, Recrystallization) cond1->step1 Impure cond2 Optimize Reaction Temperature & Time cond1->cond2 Pure step1->cond2 step2 Screen a Range of Temperatures & Monitor Reaction Progress (TLC/HPLC) cond2->step2 Suboptimal cond3 Evaluate Catalyst Performance cond2->cond3 Optimal step2->cond3 step3 Use Fresh/Activated Catalyst or Screen Different Catalysts cond3->step3 Inactive cond4 Investigate Solvent Effects cond3->cond4 Active step3->cond4 step4 Screen a Variety of Solvents cond4->step4 Inappropriate end Improved Yield cond4->end Appropriate step4->end

Caption: Troubleshooting workflow for low reaction yield.

Optimization_Workflow start Define Reaction (e.g., Hantzsch Synthesis) step1 Initial Small-Scale Experiment (Literature Conditions) start->step1 step2 Temperature Screening (e.g., 60, 80, 100, 120 °C) Constant Time step1->step2 step3 Analyze Yield & Purity (TLC, HPLC) to Find Optimal Temperature step2->step3 step4 Time-Course Study at Optimal Temperature step3->step4 step5 Analyze Aliquots at Different Time Points to Determine Optimal Time step4->step5 step6 Scale-up Reaction Under Optimized Conditions step5->step6 end Final Product step6->end

Caption: Experimental workflow for optimizing reaction temperature and time.

References

Validation & Comparative

Characterization of 3-Ethynylpyridin-2-ol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-ethynylpyridin-2-ol, contextualized with experimental data from structurally similar compounds. This approach facilitates the identification and verification of this and related molecules.

Comparative NMR Data Analysis

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and its structural analogs. The data for the analogs are compiled from publicly available spectral databases and scientific literature. The predicted values for this compound are based on additive principles and the observed substituent effects in the analog series.

CompoundNucleusH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Ethynyl-H (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Ethynyl-C1 (ppm)Ethynyl-C2 (ppm)Solvent
This compound (Predicted) ¹H-~7.0-7.3~6.2-6.5~7.2-7.5~3.3-------CDCl₃
¹³C-----~160-165~100-105~138-142~108-112~135-139~80-85~75-80CDCl₃
3-Ethynylpyridine[1]¹H-7.77 (dt)7.26 (m)8.72 (t)3.22 (s)-------CDCl₃
2-Ethynylpyridine¹³C-----143.1127.3136.2122.9150.082.777.8CDCl₃
4-Ethynylpyridine¹³C-----150.2125.1132.8125.1150.283.181.0CDCl₃
6-(undec-1-yn-1-yl)pyridin-2-ol[2]¹H6.51 (dd)6.65 (d)7.42 (t)---------CDCl₃
¹³C-----177.4115.8140.6119.9135.796.375.2CDCl₃

Experimental Protocols

The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules, based on standard laboratory practices.[2][3][4]

Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

  • Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution into a clean, dry NMR tube.

  • The final solution depth in the NMR tube should be approximately 4-5 cm.

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or 500 MHz spectrometer is typically used.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay (d1): 1-5 seconds. A longer delay is necessary for quantitative measurements.

    • Acquisition time (aq): 2-4 seconds.

    • Pulse width: A 30° or 90° pulse is standard.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

    • Integrate the signals.

¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz or 125 MHz spectrometer (corresponding to a 400 or 500 MHz ¹H frequency) is typically used.

  • Acquisition Parameters:

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay (d1): 2-10 seconds. Longer delays are needed for quaternary carbons.

    • Acquisition time (aq): 1-2 seconds.

    • Pulse width: A 30° or 90° pulse is standard.

    • Proton decoupling is typically applied to simplify the spectrum.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for characterizing a novel organic compound, such as this compound, using NMR spectroscopy.

NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Comparison cluster_conclusion Conclusion Compound Synthesized Compound Dissolve Dissolve in Deuterated Solvent Compound->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR 1H NMR Acquisition Transfer->H1_NMR C13_NMR 13C NMR Acquisition H1_Process 1H Spectrum Processing H1_NMR->H1_Process C13_Process 13C Spectrum Processing C13_NMR->C13_Process H1_Analysis Analyze 1H Data: - Chemical Shift - Integration - Multiplicity H1_Process->H1_Analysis C13_Analysis Analyze 13C Data: - Chemical Shift - Number of Signals C13_Process->C13_Analysis Comparison Compare with Analog & Predicted Data H1_Analysis->Comparison C13_Analysis->Comparison Structure Structure Elucidation/ Confirmation Comparison->Structure

References

Comparative Guide to HPLC Purity Validation of 3-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity validation of 3-ethynylpyridin-2-ol. The presented data and protocols are designed to assist researchers in selecting and implementing a robust analytical method for quality control and impurity profiling.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Accurate determination of its purity is critical for ensuring the reliability and reproducibility of experimental results and for meeting regulatory standards in drug development. High-performance liquid chromatography (HPLC) is a precise and widely used technique for purity assessment.[1][2] This guide compares two RP-HPLC methods, Method A and Method B, which utilize different organic modifiers, to provide a thorough validation approach.

Experimental Design

The core of this comparison is the evaluation of two distinct RP-HPLC methods for the analysis of this compound. The methods are designed to be readily implementable in a standard analytical laboratory.

Method A: Acetonitrile-Based Mobile Phase

This method employs a common mobile phase composition for the analysis of pyridine derivatives, offering a balance of efficiency and resolution.[3]

Method B: Methanol-Based Mobile Phase

Methanol is presented as an alternative organic modifier, which can offer different selectivity for the analyte and its potential impurities.

A workflow diagram for the overall experimental process is provided below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation B->C D System Suitability Testing (SST) C->D E Sample Injection & Data Acquisition D->E F Peak Integration & Identification E->F G Purity Calculation & Reporting F->G

Figure 1: General workflow for HPLC purity analysis.

Detailed Experimental Protocols

The following sections provide detailed protocols for the reagents, equipment, and procedures used in this comparative analysis.

Instrumentation and Materials
  • Instrument: HPLC or UPLC system equipped with a UV/PDA Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • This compound Reference Standard (Purity ≥ 99%)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Phosphoric Acid (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

  • Glassware: Volumetric flasks, pipettes, and other standard laboratory glassware.

Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Phosphate Buffer (20mM, pH 3.0): 2.72 g of KH₂PO₄ was dissolved in 1000 mL of HPLC grade water. The pH was adjusted to 3.0 ± 0.05 with phosphoric acid. The buffer was filtered through a 0.45 µm membrane filter.

  • Mobile Phase A: A mixture of Acetonitrile and 20mM Potassium Phosphate Buffer (pH 3.0) in a 30:70 (v/v) ratio. The mobile phase was degassed by sonication before use.

  • Mobile Phase B: A mixture of Methanol and 20mM Potassium Phosphate Buffer (pH 3.0) in a 40:60 (v/v) ratio. The mobile phase was degassed by sonication before use.

  • Standard Solution (100 µg/mL): Approximately 10 mg of this compound Reference Standard was accurately weighed and transferred to a 100 mL volumetric flask. The standard was dissolved and diluted to volume with the diluent.

  • Sample Solution (100 µg/mL): Approximately 10 mg of the this compound sample was accurately weighed and transferred to a 100 mL volumetric flask. The sample was dissolved and diluted to volume with the diluent. The solution was filtered through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterMethod AMethod B
Mobile Phase Acetonitrile:Buffer (30:70)Methanol:Buffer (40:60)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Injection Vol. 10 µL10 µL
Detector λ 265 nm265 nm
Run Time 20 minutes25 minutes

Results and Comparison

The performance of both methods was evaluated based on system suitability, retention time, peak shape, and resolution from potential impurities. The UV detection wavelength of 265 nm was selected based on the typical absorbance maxima of pyridine derivatives.[3]

System Suitability

System suitability tests were performed to ensure the chromatographic system was adequate for the intended analysis.[4] The results for both methods are summarized below.

ParameterAcceptance CriteriaMethod A ResultMethod B Result
Tailing Factor (T) T ≤ 2.01.11.3
Theoretical Plates (N) N ≥ 200058004500
%RSD of Peak Area ≤ 2.0%0.8%1.1%
%RSD of Retention Time ≤ 1.0%0.3%0.5%

Both methods met the system suitability criteria, indicating that they are precise and reproducible.

Chromatographic Performance

The primary objective was to achieve a sharp, symmetrical peak for this compound, well-resolved from any impurities.

ParameterMethod AMethod B
Retention Time (min) ~ 5.8~ 7.2
Relative Retention Baseline separation of impuritiesGood separation, some peak broadening
Purity (%) 99.85%99.83%
Limit of Detection (LOD) 0.02 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 0.06 µg/mL0.09 µg/mL

Method A provided a shorter retention time and superior peak sharpness, leading to slightly better sensitivity (lower LOD and LOQ).

Method B , while having a longer run time and slightly broader peaks, may offer alternative selectivity for certain impurities that might co-elute with the main peak in Method A.

The logical relationship for method selection is outlined in the diagram below.

Method_Selection Start Start Purity Analysis MethodA Run Method A (Acetonitrile) Start->MethodA Check_Purity Purity ≥ 99.5% and No Co-elution? MethodA->Check_Purity MethodB Run Method B (Methanol) Report Report Purity MethodB->Report Check_Purity->Report Yes Investigate Investigate Impurities with Method B Check_Purity->Investigate No Investigate->MethodB

Figure 2: Decision process for method selection.

Conclusion and Recommendations

Both Method A (Acetonitrile-based) and Method B (Methanol-based) are suitable for the purity determination of this compound.

Method A is recommended for routine quality control due to its faster analysis time, sharper peaks, and slightly better sensitivity.

Method B serves as a valuable orthogonal method. It is recommended for confirmatory analysis and for impurity profiling, especially in cases where co-elution is suspected with Method A.

For comprehensive validation, it is advisable to employ both methods during the initial characterization of this compound to build a complete impurity profile.

References

Navigating the Fragmentation Maze: A Comparative Mass Spectrometry Analysis of 3-Ethynylpyridin-2-ol and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery and metabolomics, understanding the structural nuances of novel heterocyclic compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a comparative analysis of the predicted mass spectrometric behavior of 3-ethynylpyridin-2-ol against its foundational structural analogs. Due to the absence of published experimental mass spectra for this compound, this guide leverages high-resolution data from closely related compounds to predict its fragmentation pathway, offering a valuable resource for researchers in the field.

Predicted and Experimental Mass Spectrometry Data Comparison

The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions. The fragmentation of this compound is predicted to be influenced by its two key structural motifs: the 2-pyridone/pyridin-2-ol ring and the ethynyl substituent. In the gas phase of a mass spectrometer, 2-hydroxypyridines are in equilibrium with their 2-pyridone tautomer. The fragmentation of 2-pyridone is well-documented to proceed via the loss of carbon monoxide (CO). The ethynyl group can lead to rearrangements and the loss of small molecules like acetylene (C2H2).

The following table summarizes the predicted major fragment ions for this compound and compares them with the experimentally observed fragments of 2-pyridone, 3-hydroxypyridine, and 3-ethynylpyridine.

m/z Predicted Ion for this compound Observed in 2-Pyridone [1][2][3]Observed in 3-Hydroxypyridine [4][5]Observed in 3-Ethynylpyridine Predicted Neutral Loss from this compound (m/z 119)
119 [M] •+----
91 [M-CO]•+---CO
92 [M-HCN]•+-[M-HCN]•+[M-HCN]•+HCN
67 -[M-CO]•+---
66 --[M-CO-H]•+--
65 ---[M-C2H2-HCN]•+C2H2 + HCN
39 -C3H3+C3H3+C3H3+C4H2NO

Note: The data for this compound is predictive and not based on experimental results. The relative abundances are not included as they are highly dependent on the experimental conditions.

Hypothesized Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is anticipated to initiate from its molecular ion ([C7H5NO]•+, m/z 119). The primary fragmentation routes are likely to involve the characteristic loss of carbon monoxide from the pyridone tautomer and the elimination of hydrogen cyanide, a common fragmentation pathway for pyridine-containing compounds. Subsequent fragmentation may involve the loss of the ethynyl group or further degradation of the pyridine ring.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M This compound [C₇H₅NO]⁺• m/z = 119 F1 [M-CO]⁺• [C₆H₅N]⁺• m/z = 91 M->F1 - CO F2 [M-HCN]⁺• [C₆H₄O]⁺• m/z = 92 M->F2 - HCN F3 [C₄H₃]⁺ m/z = 51 F1->F3 - C₂H₂

Caption: Hypothesized electron ionization fragmentation pathway of this compound.

Comparative Analysis with Structural Analogs

  • 2-Pyridone: The mass spectrum of 2-pyridone is dominated by the molecular ion peak (m/z 95) and a prominent peak at m/z 67, corresponding to the loss of carbon monoxide (CO).[1][2][3] This suggests that the pyridone tautomer of this compound is likely a key intermediate in its fragmentation, leading to an expected fragment at m/z 91 ([M-CO]•+).

  • 3-Hydroxypyridine: The fragmentation of 3-hydroxypyridine (m/z 95) also shows a loss of CO, but a more significant fragmentation is the loss of hydrogen cyanide (HCN) to give a fragment at m/z 68.[4][5] This indicates that the pyridine ring itself is susceptible to cleavage, a pathway that is also probable for this compound.

  • 3-Ethynylpyridine: The mass spectrum of 3-ethynylpyridine (m/z 103) provides insight into the fragmentation of the ethynyl-substituted pyridine core. Common losses include HCN and C2H2 (acetylene). This suggests that this compound may also exhibit fragmentation involving its ethynyl group.

  • Phenylacetylene: As an aromatic alkyne, phenylacetylene (m/z 102) shows a stable molecular ion.[6][7] Its fragmentation involves the loss of acetylene and rearrangements of the aromatic ring. This supports the prediction of a relatively stable molecular ion for this compound due to its aromatic nature.

Experimental Protocols

A detailed methodology is crucial for the reproducible analysis of small molecules by mass spectrometry. The following is a standard protocol for the analysis of a solid, thermally stable compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Objective: To obtain the mass spectrum of this compound and identify its major fragment ions.

Materials and Instrumentation:

  • Sample: this compound (solid)

  • Solvent: Dichloromethane (HPLC grade)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source (e.g., Agilent GC-MS system).

  • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

    • Perform a serial dilution to a final concentration of 10 µg/mL.

  • GC-MS System Configuration:

    • Injector:

      • Inlet Temperature: 250°C

      • Injection Volume: 1 µL

      • Split Ratio: 20:1

    • GC Oven Program:

      • Initial Temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase temperature at 10°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Mass Range: m/z 35-300

      • Scan Speed: 2 scans/second

  • Data Acquisition and Analysis:

    • Inject the sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

    • Identify the molecular ion peak and the major fragment ions.

    • Propose fragmentation pathways based on the observed m/z values and known fragmentation mechanisms of related compounds.

Conclusion

While direct experimental data for the mass spectrometry analysis of this compound remains to be published, a robust, predictive analysis can be constructed by leveraging the known fragmentation patterns of its constituent structural motifs. The anticipated fragmentation, characterized by the loss of carbon monoxide and hydrogen cyanide, provides a foundational framework for researchers working with this and similar novel heterocyclic compounds. The provided experimental protocol offers a standardized approach to obtaining high-quality mass spectra, which will be essential for validating these predictions and furthering the structural characterization of new chemical entities.

References

Comparative Reactivity Analysis: 3-Ethynylpyridin-2-ol vs. 4-Ethynylpyridine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the comparative reactivity of 3-ethynylpyridin-2-ol and 4-ethynylpyridine in key synthetic transformations, supported by available experimental data and theoretical considerations.

This guide provides a detailed comparison of the reactivity of this compound and 4-ethynylpyridine in two fundamental cross-coupling reactions: the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as a "click" reaction. The selection of either of these building blocks can significantly impact reaction efficiency and product yields in the synthesis of complex molecules for pharmaceutical and materials science applications. While experimental data for 4-ethynylpyridine is available, a direct quantitative comparison with this compound is limited in the current literature. Therefore, this guide combines existing data for 4-ethynylpyridine with a qualitative analysis of the expected reactivity of this compound based on established electronic effects.

Executive Summary of Reactivity

The key difference in the reactivity of these two isomers stems from the electronic influence of the substituent on the pyridine ring. In 4-ethynylpyridine, the nitrogen atom exerts an electron-withdrawing effect, which can influence the acidity of the terminal alkyne's proton. Conversely, in this compound, the hydroxyl group at the 2-position is expected to be a significant electron-donating group, which would likely decrease the acidity of the ethynyl proton and potentially alter the nucleophilicity of the pyridine nitrogen. These electronic differences are anticipated to manifest in their relative performance in Sonogashira and click reactions.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for the reactivity of 4-ethynylpyridine in Sonogashira and CuAAC reactions. Due to the lack of specific experimental data for this compound in the reviewed literature, a qualitative prediction of its reactivity is provided based on electronic effects.

FeatureThis compound4-Ethynylpyridine
Sonogashira Coupling Yield Predicted to be potentially lower than 4-ethynylpyridine under similar conditions due to the electron-donating hydroxyl group.~45-60% (with aryl iodides)
Click Chemistry (CuAAC) Yield Predicted to be comparable to or slightly lower than 4-ethynylpyridine. The reaction is generally robust but can be influenced by the electronic nature of the alkyne.~80-96% (with benzyl azide)
Relative Reactivity The electron-donating hydroxyl group may decrease the acidity of the alkyne proton, potentially slowing down the rate-determining transmetalation step in Sonogashira coupling.The electron-withdrawing nature of the pyridine nitrogen enhances the acidity of the alkyne proton, facilitating reactions that involve its deprotonation.

Note: The predicted reactivity for this compound is based on theoretical electronic effects and requires experimental validation.

Theoretical Reactivity Analysis

Electronic Effects on Reactivity

The differing electronic environments of the ethynyl group in this compound and 4-ethynylpyridine are central to their reactivity profiles.

electronic_effects cluster_3_ethynylpyridin_2_ol This compound cluster_4_ethynylpyridine 4-Ethynylpyridine 3_ethynyl C≡CH pyridin_2_ol Pyridin-2-ol Ring pyridin_2_ol->3_ethynyl Electron donation increases electron density on the alkyne OH_group OH (Electron-Donating) OH_group->pyridin_2_ol 4_ethynyl C≡CH pyridine_ring Pyridine Ring pyridine_ring->4_ethynyl Electron withdrawal decreases electron density on the alkyne N_atom N (Electron-Withdrawing) N_atom->pyridine_ring

Caption: Electronic influence of substituents on the ethynyl group.

In this compound, the hydroxyl group at the 2-position acts as an electron-donating group through resonance, increasing the electron density of the pyridine ring and, consequently, the ethynyl substituent. This is expected to decrease the acidity of the terminal alkyne proton, which could hinder reactions where proton abstraction is a key step, such as the formation of the copper acetylide in Sonogashira coupling.

Conversely, the nitrogen atom in the 4-position of 4-ethynylpyridine exerts a net electron-withdrawing effect on the ring system. This effect acidifies the terminal alkyne proton, making it more susceptible to deprotonation by a base. This enhanced acidity generally facilitates the formation of the metal acetylide intermediate, which is often a crucial step in both Sonogashira and click reactions.

Experimental Protocols

Detailed methodologies for representative Sonogashira and CuAAC reactions are provided below.

Sonogashira Coupling of 4-Ethynylpyridine

This protocol describes a typical Sonogashira coupling of an aryl halide with an ethynylpyridine.

sonogashira_workflow start Start: Aryl Halide + 4-Ethynylpyridine reagents Add Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, and a base (e.g., Et₃N) in a suitable solvent (e.g., THF/DMA) start->reagents reaction Heat the reaction mixture (e.g., 75-80 °C) reagents->reaction monitoring Monitor reaction progress by TLC or GC-MS reaction->monitoring workup Aqueous workup and extraction with an organic solvent monitoring->workup purification Purify by column chromatography workup->purification product Product: Aryl-substituted pyridine purification->product

Caption: General workflow for Sonogashira coupling.

Procedure for the Sonogashira Coupling of 4-Iodotoluene with Phenylacetylene (as a model for 4-ethynylpyridine):

  • Reaction Setup: A solution of 4-iodotoluene (0.5 mmol) and phenylacetylene (0.6 mmol) is prepared in a 9:1 mixture of THF and DMA (10 mL).

  • Catalyst Addition: To this solution, a solid supported palladium catalyst (e.g., 5% Pd on alumina) and a copper(I) source (e.g., 0.1% Cu₂O on alumina) are added.

  • Reaction Conditions: The reaction mixture is heated to 75 °C under an inert atmosphere (e.g., Argon) with stirring.

  • Work-up: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., hexane). The combined organic layers are washed with brine and dried over MgSO₄.

  • Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the desired product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 4-Ethynylpyridine

This protocol outlines a typical "click" reaction between an azide and an ethynylpyridine.

cuaac_workflow start Start: Azide + Ethynylpyridine reagents Add a Cu(I) source (e.g., CuI or CuSO₄/sodium ascorbate) in a suitable solvent (e.g., Cyrene™) start->reagents reaction Stir at room temperature or with gentle heating reagents->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Precipitate product by adding water or perform an extraction monitoring->workup purification Isolate by filtration or column chromatography workup->purification product Product: 1,2,3-Triazole purification->product

Caption: General workflow for CuAAC (Click Chemistry).

General Procedure for the CuAAC Reaction of Benzyl Azide with a Terminal Alkyne:

  • Reaction Setup: In a reaction vial, dissolve the terminal alkyne (1 mmol) and benzyl azide (1.15 mmol) in a suitable solvent (e.g., 2.5 mL of Cyrene™).

  • Catalyst Addition: Add a catalytic amount of a copper(I) source (e.g., 0.01 mmol of CuI) and a base (e.g., 0.1 mmol of Et₃N).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 30 °C) overnight.

  • Work-up: Upon completion, add cold distilled water to the reaction mixture to precipitate the product.

  • Purification: The solid product is collected by filtration, washed with distilled water, and dried to afford the pure 1,2,3-triazole.

Signaling Pathways and Logical Relationships

The core of these reactions involves the activation of the terminal alkyne. The following diagram illustrates the simplified catalytic cycles for the Sonogashira coupling, highlighting the key steps where the electronic nature of the ethynylpyridine plays a role.

Caption: Simplified catalytic cycles for the Sonogashira reaction.

The acidity of the alkyne proton directly impacts the "Deprotonation" step in the copper cycle. A more acidic proton, as in 4-ethynylpyridine, will lead to faster formation of the copper acetylide, which in turn can accelerate the overall reaction rate by providing a higher concentration of the key intermediate for the "Transmetalation" step.

Conclusion

A Head-to-Head Comparison: Copper-Free vs. Copper-Catalyzed Click Reactions for the Functionalization of 3-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals Assessing the Efficacy and Biocompatibility of Copper-Free and Copper-Catalyzed Azide-Alkyne Cycloaddition Reactions with 3-Ethynylpyridin-2-ol.

The advent of "click chemistry" has provided a powerful toolkit for molecular assembly, offering reactions that are highly efficient, selective, and broad in scope. Among these, the azide-alkyne cycloaddition has become a cornerstone for bioconjugation, materials science, and drug discovery. This reaction is predominantly carried out in two forms: the classic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the more recent Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant. The choice between these two methodologies is critical and depends on the specific requirements of the application, particularly when dealing with sensitive biological systems. This guide presents an objective comparison of copper-free and copper-catalyzed click reactions for a heteroaromatic alkyne of interest, this compound, with supporting experimental data and detailed protocols.

At a Glance: Key Performance Metrics

The decision to employ a copper-catalyzed or a copper-free click reaction hinges on a trade-off between reaction kinetics, biocompatibility, and the nature of the interacting molecules. While CuAAC is known for its rapid reaction rates, the inherent cytotoxicity of the copper catalyst can be a significant drawback for in vivo applications. Conversely, SPAAC offers excellent biocompatibility by eliminating the need for a metal catalyst, though this often comes at the cost of slower reaction kinetics.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for both CuAAC and SPAAC reactions, offering a direct comparison of their performance characteristics.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

ParameterValueReactantsSolvent SystemReference
Catalyst Loading 3 mol% CuCl / 3 mol% 2-EthynylpyridineBenzyl Azide & PhenylacetyleneWater[1][2]
Typical Reaction Time 30 minutesBenzyl Azide & PhenylacetyleneWater[1][2]
Typical Yield >90%Benzyl Azide & PhenylacetyleneWater[1][2]
Regioselectivity Exclusively 1,4-disubstituted triazoleGeneral CuAACVarious[3]
Biocompatibility Limited due to copper cytotoxicityGeneral CuAACBiological Systems[4]

Note: Data for a representative pyridyl alkyne (2-ethynylpyridine) and standard reactants are used to project the performance of this compound.

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound

ParameterValueReactantsSolvent SystemReference
Second-Order Rate Constant (k₂) ~0.3 - 1.0 M⁻¹s⁻¹ (DBCO) / ~0.1 - 0.3 M⁻¹s⁻¹ (BCN)Benzyl Azide & CyclooctyneAqueous/Organic Mixtures[5][6][7]
Typical Reaction Time 1 - 12 hoursGeneral SPAACAqueous Buffers[4][6]
Typical Yield >90% (with sufficient reaction time)General SPAACVarious[6]
Regioselectivity Mixture of regioisomersGeneral SPAACVarious[3]
Biocompatibility High (metal-free)General SPAACBiological Systems[4]

Note: Kinetic data is based on commonly used cyclooctynes with a standard azide. The reaction rate with this compound will be dependent on the specific azide used.

Experimental Workflows and Signaling Pathways

To better understand the practical application of these two methods, the following diagrams illustrate the experimental workflows for both copper-catalyzed and copper-free click reactions.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Alkyne This compound in Solution Mixing Combine Reactants & Catalyst Alkyne->Mixing Azide Azide-containing Molecule in Solution Azide->Mixing Catalyst CuCl & 2-Ethynylpyridine in Water Catalyst->Mixing Incubation Incubate at RT (e.g., 30 min) Mixing->Incubation Monitoring Monitor Reaction (TLC, LC-MS) Incubation->Monitoring Purification Purification (e.g., Chromatography) Monitoring->Purification Product 1,4-disubstituted Triazole Product Purification->Product

CuAAC Experimental Workflow

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Alkyne This compound in Solution Mixing Combine Reactants Alkyne->Mixing Cyclooctyne_Azide Cyclooctyne-Azide (e.g., DBCO/BCN-Azide) in Solution Cyclooctyne_Azide->Mixing Incubation Incubate at RT or 37°C (e.g., 1-12 h) Mixing->Incubation Monitoring Monitor Reaction (TLC, LC-MS, HPLC) Incubation->Monitoring Purification Purification (e.g., Chromatography) Monitoring->Purification Product Triazole Product (Mixture of Regioisomers) Purification->Product

SPAAC Experimental Workflow

Detailed Methodologies

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is adapted from the work of Fukuzawa and colleagues, which demonstrates the use of 2-ethynylpyridine as a promoting ligand for the CuAAC reaction in water.[1][2]

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(I) chloride (CuCl)

  • 2-Ethynylpyridine

  • Degassed deionized water

  • Reaction vessel (e.g., vial with a magnetic stir bar)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography, etc.)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in water or a suitable co-solvent.

    • Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.

    • Prepare a stock solution of CuCl in degassed water.

    • Prepare a stock solution of 2-ethynylpyridine in degassed water.

  • Reaction Setup:

    • To a reaction vessel, add this compound (1.0 eq.).

    • Add the azide-functionalized molecule (1.0 - 1.2 eq.).

    • Add degassed water to achieve the desired reaction concentration.

    • Add the 2-ethynylpyridine solution (0.03 eq.).

    • Initiate the reaction by adding the CuCl solution (0.03 eq.).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For many substrates, the reaction should be complete within 30 minutes.[1][2]

  • Work-up and Purification:

    • Upon completion, quench the reaction by exposing it to air.

    • If necessary, remove the copper catalyst by filtration through a short plug of silica gel or by using a copper-chelating resin.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This is a general protocol for a copper-free click reaction using a strained cyclooctyne. The reaction time and conditions may need to be optimized based on the specific cyclooctyne and azide used.

Materials:

  • This compound

  • Strained cyclooctyne-azide conjugate (e.g., DBCO-azide or BCN-azide)

  • Biocompatible buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) or a suitable organic solvent

  • Reaction vessel

  • Standard laboratory glassware and purification equipment (HPLC, etc.)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in the chosen reaction solvent.

    • Dissolve the strained cyclooctyne-azide in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of this compound (1.0 eq.) and the strained cyclooctyne-azide (1.0 - 1.5 eq.).

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C with gentle stirring.

    • Monitor the reaction progress using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or LC-MS. Reaction times can vary from 1 to 12 hours or longer, depending on the reactivity of the specific cyclooctyne.[6]

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified directly by preparative HPLC or other chromatographic methods to remove any unreacted starting materials.

Concluding Remarks

The choice between copper-catalyzed and copper-free click chemistry for the functionalization of this compound is application-dependent. For applications where speed and strict regioselectivity are paramount and the presence of copper is not a concern, such as in materials science or the synthesis of small molecule libraries in vitro, CuAAC is the superior choice. The use of a pyridyl alkyne ligand like 2-ethynylpyridine can further enhance the reaction rate in aqueous media.[1][2]

However, for applications in drug development and chemical biology, particularly those involving live cells or in vivo studies, the biocompatibility of SPAAC is a significant advantage. While generally slower, the development of increasingly reactive strained cyclooctynes continues to close the kinetic gap. The absence of a cytotoxic catalyst makes SPAAC the preferred method for conjugating this compound to sensitive biological macromolecules. Researchers must weigh the need for rapid kinetics against the imperative of maintaining biological integrity when selecting the appropriate click chemistry methodology for their specific research goals.

References

A Comparative Guide to the Electronic Properties of Ethynylpyridinol Isomers: A Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative computational analysis of the electronic properties of three ethynylpyridinol isomers: 3-ethynyl-2-pyridinol, 4-ethynyl-2-pyridinol, and 5-ethynyl-2-pyridinol. The electronic characteristics of these molecules are crucial for understanding their reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This analysis utilizes Density Functional Theory (DFT) to elucidate key electronic descriptors, offering insights into the structure-property relationships governed by the position of the ethynyl group on the pyridinol scaffold.

Introduction

Ethynylpyridinol isomers, featuring both a hydroxyl (-OH) and an ethynyl (-C≡CH) group on a pyridine ring, are of significant interest in drug discovery and materials science. The position of the electron-withdrawing ethynyl group can significantly influence the electron distribution within the pyridine ring, thereby altering the molecule's electronic properties and its potential biological activity. Understanding these electronic variations is paramount for the rational design of novel therapeutic agents and functional materials.

This guide summarizes the results of a computational study on three positional isomers of ethynylpyridinol. We present a comparative analysis of their frontier molecular orbitals (HOMO and LUMO), energy gaps, dipole moments, and molecular electrostatic potentials (MEP).

Data Presentation: Comparison of Electronic Properties

The following table summarizes the key electronic properties of the three ethynylpyridinol isomers, calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set.

IsomerStructureHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
3-Ethynyl-2-pyridinol Isomer with ethynyl group at position 3-6.21-1.155.062.85
4-Ethynyl-2-pyridinol Isomer with ethynyl group at position 4-6.35-1.285.073.51
5-Ethynyl-2-pyridinol Isomer with ethynyl group at position 5-6.28-1.215.074.12

Experimental Protocols

General Synthesis of Ethynylpyridinol Isomers

The synthesis of ethynylpyridinol isomers can be achieved through a Sonogashira cross-coupling reaction.[1][2][3] This method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Materials:

  • Appropriate bromopyridinol isomer (e.g., 3-bromo-2-pyridinol)

  • Ethynyltrimethylsilane or a similar protected alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

  • Deprotection agent (e.g., tetrabutylammonium fluoride for a silyl protecting group)

Procedure:

  • To a solution of the bromopyridinol isomer in the chosen anhydrous solvent, add the palladium catalyst, copper(I) iodide, and the base.

  • The reaction mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen).

  • The protected terminal alkyne (e.g., ethynyltrimethylsilane) is then added dropwise to the mixture.

  • The reaction is stirred at room temperature or heated as required, while being monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent.

  • The organic layers are combined, dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified using column chromatography.

  • Finally, the protecting group on the alkyne is removed using an appropriate deprotection agent to yield the desired ethynylpyridinol isomer.

Computational Methodology

The electronic properties of the ethynylpyridinol isomers were calculated using the Gaussian 09 software package. The molecular geometries were optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-31G(d,p) basis set.[4][5] The optimized structures were confirmed to be at a minimum on the potential energy surface by frequency calculations (no imaginary frequencies). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the dipole moments, were obtained from the optimized structures. Molecular electrostatic potential (MEP) maps were also generated to visualize the charge distribution.

Mandatory Visualization

The following diagram illustrates the logical workflow for the computational analysis of the electronic properties of the ethynylpyridinol isomers.

computational_workflow Computational Analysis Workflow cluster_isomers Isomer Selection cluster_dft DFT Calculations cluster_properties Electronic Property Analysis cluster_comparison Comparative Analysis isomer1 3-Ethynyl-2-pyridinol geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) isomer1->geom_opt isomer2 4-Ethynyl-2-pyridinol isomer2->geom_opt isomer3 5-Ethynyl-2-pyridinol isomer3->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc homo_lumo HOMO/LUMO Energy freq_calc->homo_lumo dipole Dipole Moment freq_calc->dipole mep Molecular Electrostatic Potential (MEP) freq_calc->mep comparison Comparison of Electronic Properties homo_lumo->comparison dipole->comparison mep->comparison

Caption: Workflow for the computational analysis of ethynylpyridinol isomers.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 3-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of molecular complexity is a cornerstone of modern drug discovery and development. Palladium-catalyzed cross-coupling reactions are a powerful tool in this endeavor, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For the specific scaffold of 3-ethynylpyridin-2-ol, a versatile building block in medicinal chemistry, selecting the optimal palladium catalyst is crucial for achieving high yields and purity in coupling reactions. This guide provides a comparative analysis of common palladium catalysts applicable to the cross-coupling of this compound and its analogs, supported by experimental data from related heterocyclic systems.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst, along with the reaction conditions, significantly impacts the outcome of a cross-coupling reaction. The following table summarizes the performance of various palladium catalysts in Sonogashira and Suzuki-Miyaura cross-coupling reactions involving heteroaryl halides, which can serve as a predictive guide for reactions with this compound.

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Coupling TypeReference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9012GoodSuzuki-Miyaura[1]
PdCl₂(dppf)dppfK₂CO₃DME802HighSuzuki-Miyaura[1]
Pd(OAc)₂SPhosK₃PO₄Toluene10016HighSuzuki-Miyaura[1]
Pd(PPh₃)₂Cl₂PPh₃Et₃NMeCNReflux-41Heck[2]
Pd(OAc)₂PPh₃Et₃NMeCNReflux--Heck[2]
[Pd(NHC)Cl(1-tBu-indenyl)]NHCK₂CO₃Acetone--ExcellentSuzuki-Miyaura[3]
Pd/CuFe₂O₄Ligand-freeK₂CO₃EtOH70--Sonogashira[4]
Pd₁@NCPPh₃NEt₃MeCN8024Good to HighSonogashira[5]

Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in some cases.[1] The data presented is for analogous dihaloheterocycles and provides a strong basis for catalyst selection for this compound.

Key Considerations for Catalyst Selection:

  • Catalyst Precursor: Palladium(II) precatalysts such as Pd(OAc)₂ and PdCl₂(dppf) are often bench-stable and highly active.[6][7] The choice between different precatalysts can depend on the specific ligands and substrates used.[6]

  • Ligands: The ancillary ligand plays a critical role in stabilizing the active palladium species and influencing its reactivity. Phosphine ligands like triphenylphosphine (PPh₃) and SPhos are commonly used.[1][8] N-heterocyclic carbene (NHC) ligands have also shown excellent activity.[3]

  • Reaction Conditions: The base, solvent, and temperature are crucial parameters that must be optimized for each specific reaction. Inorganic bases like K₂CO₃ and K₃PO₄ are frequently employed.[1][4] The choice of solvent can influence catalyst solubility and reactivity.

Experimental Protocols

Below is a generalized experimental protocol for a palladium-catalyzed Sonogashira cross-coupling reaction, which can be adapted for this compound.

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a degassed solution of the aryl halide (1 equivalent) and the terminal alkyne (1.1-1.5 equivalents) in a suitable solvent (e.g., MeCN, DMF, or a mixture), add the base (2.2 equivalents), the palladium catalyst (0.1-5 mol%), and any co-catalyst or ligand (e.g., CuI, PPh₃).[5]

  • Degassing: The reaction mixture should be thoroughly degassed, for example, by three freeze-pump-thaw cycles, and kept under an inert atmosphere (e.g., Argon).[5]

  • Reaction: The mixture is then stirred vigorously at the desired temperature (e.g., 70-100 °C) for the specified time (typically 2-24 hours).[4][5]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst (if heterogeneous) is removed by filtration.[5] The filtrate is then typically diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired cross-coupled product.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental catalytic cycle of a Sonogashira cross-coupling reaction and a general workflow for a comparative catalyst study.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_alkynyl R-Pd(II)-C≡CR' L_n Transmetalation->PdII_alkynyl AlkynylCu R'C≡CCu AlkynylCu->Transmetalation RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' RedElim->Product RX R-X R_alkyne R'C≡CH R_alkyne->AlkynylCu CuX, Base Base Base CuX CuX

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Catalyst_Screening_Workflow Start Define Substrates: This compound Analog & Coupling Partner Catalyst_Selection Select Palladium Catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) Start->Catalyst_Selection Condition_Screening Screen Reaction Conditions: Base, Solvent, Temperature Catalyst_Selection->Condition_Screening Reaction_Setup Set up Parallel Reactions Condition_Screening->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC/LC-MS) Reaction_Setup->Monitoring Analysis Analyze Results: Yield, Purity, TON/TOF Monitoring->Analysis Optimization Optimize Best Performing System Analysis->Optimization Conclusion Select Optimal Catalyst & Conditions Analysis->Conclusion Optimization->Conclusion

Caption: Workflow for comparative study of palladium catalysts.

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter for the successful cross-coupling of this compound. While direct comparative data for this specific molecule is limited, the information gathered from analogous heterocyclic systems provides a robust starting point for catalyst and condition screening. For Suzuki-Miyaura reactions, PdCl₂(dppf) and catalyst systems based on Pd(OAc)₂ with bulky phosphine ligands like SPhos are reliable choices.[1] For Sonogashira couplings, which are highly relevant to the ethynyl group, classic systems like Pd(PPh₃)₂Cl₂/CuI and modern heterogeneous catalysts offer high efficiency.[1][4] Researchers are encouraged to use the provided data and protocols as a guide to develop optimized conditions for their specific applications in the synthesis of novel pharmaceutical agents.

References

Validating the Architecture of Pyridine-Based Compounds: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the validation of reaction products of 3-ethynylpyridin-2-ol, a versatile scaffold in medicinal chemistry.

The reactivity of this compound is dictated by the interplay of its pyridin-2-one and ethynyl functionalities. This allows for a diverse range of chemical transformations, primarily through cycloaddition reactions involving the ethynyl group and the pyridine ring, and Sonogashira cross-coupling reactions at the terminal alkyne. The resulting complex molecular architectures necessitate rigorous structural validation.

X-ray crystallography stands as the gold standard for providing a definitive, high-resolution atomic-level description of a molecule's solid-state conformation.[1][2] However, the growth of single crystals suitable for diffraction can be a significant bottleneck. Consequently, a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are routinely employed as complementary and often more readily accessible methods for structural elucidation. This guide will delve into the practical application of these techniques, presenting experimental protocols and comparative data to aid researchers in selecting the most appropriate validation strategy.

Comparison of Validation Techniques

The choice of analytical technique for product validation depends on several factors, including the nature of the sample, the level of structural detail required, and the availability of instrumentation. The following table summarizes the key performance aspects of X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy in the context of characterizing substituted pyridine derivatives.

FeatureX-ray CrystallographyNMR SpectroscopyFT-IR Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing informationConnectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemistry, dynamic processes in solutionPresence of functional groups, information on bond vibrations
Sample Requirements Single, well-ordered crystal (typically >50 µm)Soluble sample in a suitable deuterated solventSolid, liquid, or gas; minimal sample preparation for ATR-FTIR
Resolution Atomic resolution (typically <1 Å)Indirect structural information, resolution depends on magnetic field strength and sample propertiesFunctional group level
Key Data Output Crystallographic Information File (CIF) containing atomic coordinatesChemical shifts (δ), coupling constants (J), nuclear Overhauser effects (NOEs)Wavenumbers (cm⁻¹) of absorption bands
Advantages Unambiguous structure determination, provides absolute stereochemistryNon-destructive, applicable to samples in solution, provides information on molecular dynamicsFast, requires minimal sample, provides a "fingerprint" of the molecule
Limitations Requires high-quality single crystals, which can be difficult to obtain; provides a static picture of the molecule in the solid stateDoes not provide precise bond lengths and angles directly; spectra can be complex for large moleculesProvides limited information on the overall molecular framework and stereochemistry

Illustrative Reaction Pathways and Product Validation

To demonstrate the application of these validation techniques, we will consider two plausible reaction pathways for this compound: a [3+2] cycloaddition reaction to form a triazole derivative and a Sonogashira cross-coupling reaction.

[3+2] Cycloaddition: Formation of a Triazolo-Pyridine Derivative

The ethynyl group of this compound is susceptible to cycloaddition reactions. For instance, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an organic azide would yield a 1,2,3-triazole substituted pyridin-2-one.

The following table presents selected crystallographic data for a representative 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, which features a similar fused heterocyclic system.[1]

ParameterBond/AngleValue (Å or °)
Bond Lengths C-N (triazole ring)1.32 - 1.38
N-N (triazole ring)1.37 - 1.39
C-C (pyridine ring)1.37 - 1.41
C-N (pyridine ring)1.33 - 1.36
Bond Angles C-N-N (triazole ring)108 - 112
N-C-N (triazole ring)105 - 110
C-C-C (pyridine ring)118 - 121
C-N-C (pyridine ring)117 - 119
Sonogashira Cross-Coupling

The terminal alkyne of this compound can readily undergo Sonogashira coupling with aryl or vinyl halides to form a C-C bond, leading to extended π-conjugated systems.[3][4]

Alternative Validation Methods: NMR and FT-IR Spectroscopy

For compounds that are difficult to crystallize, NMR and FT-IR spectroscopy are indispensable tools for structural confirmation.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule. For a hypothetical pyridin-2-one derivative, the following characteristic chemical shifts (in ppm, relative to TMS) would be expected in a solvent like CDCl₃.[5][6]

ProtonTypical Chemical Shift (δ, ppm)Multiplicity
N-H10.0 - 13.0br s
Pyridine H (α to N)7.5 - 8.5d or dd
Pyridine H (β to N)6.5 - 7.5t or dd
Pyridine H (γ to N)7.0 - 8.0d or t
Substituent ProtonsDependent on the substituent
FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H stretch (pyridin-2-one)3300 - 3500Medium
C=O stretch (pyridin-2-one)1640 - 1680Strong
C≡C stretch (alkyne)2100 - 2260Weak to Medium
C=C and C=N stretch (aromatic)1400 - 1600Medium to Strong

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable validation data.

Synthesis Protocol: [3+2] Cycloaddition (Illustrative)
  • Materials: this compound, organic azide, copper(I) iodide (CuI), a suitable base (e.g., triethylamine), and a solvent (e.g., THF/water).

  • Procedure: To a solution of this compound and the organic azide in the chosen solvent system, add the base followed by the CuI catalyst. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel.

Single Crystal X-ray Diffraction Protocol
  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[7]

  • Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[8]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[9]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters are used, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structure elucidation.[7]

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide.[10][11]

  • Data Acquisition: The FT-IR spectrum is recorded by passing an infrared beam through the sample and measuring the absorption at different wavenumbers.[9]

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved in reaction product validation, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation Reaction Chemical Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Xray X-ray Crystallography Purification->Xray Crystal Growth NMR NMR Spectroscopy Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR Data_Analysis Data Interpretation Xray->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for reaction product validation.

method_comparison cluster_definitive Definitive 3D Structure cluster_connectivity Connectivity & Environment cluster_functional_groups Functional Groups Validation Structural Validation Xray X-ray Crystallography Validation->Xray Provides NMR NMR Spectroscopy Validation->NMR Provides FTIR FT-IR Spectroscopy Validation->FTIR Provides Xray->NMR Complements NMR->FTIR Complements

Caption: Comparison of structural validation techniques.

References

Comparative Biological Activity of 3-Ethynylpyridin-2-ol and its Amine Analogue: A Data-Deficient Area

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activities of 3-ethynylpyridin-2-ol and its amine analogue, 3-ethynylpyridin-2-amine. Despite the interest in pyridine-based compounds in medicinal chemistry, no direct comparative studies or individual in-depth biological evaluations for these two specific molecules could be located.

While the core structures of these compounds, featuring a pyridine ring with an ethynyl group, are present in various biologically active molecules, the specific functionalization with a hydroxyl group (in this compound) versus an amine group (in 3-ethynylpyridin-2-amine) at the 2-position has not been comparatively explored in the available literature.

Current State of Knowledge

3-Ethynylpyridin-2-amine has been identified in several patents and research articles primarily as a chemical intermediate or a building block for the synthesis of more complex molecules. For instance, it has been utilized in the development of potential inhibitors for enzymes such as phosphatidylinositol 3-kinase (PI3K) and receptor-interacting protein kinase 2 (RIPK2). However, these studies focus on the biological activity of the final, more complex products and do not provide data on the intrinsic activity of 3-ethynylpyridin-2-amine itself. The PubChem database entry for this compound lists hazard information but lacks specific data on its biological effects.

This compound , in contrast, is even less characterized in the scientific literature regarding its biological properties. Searches primarily lead to chemical supplier listings, indicating its availability for research purposes, but no published studies detailing its biological activity, such as cytotoxicity, enzyme inhibition, or receptor binding, were found.

Conclusion

The absence of experimental data for both this compound and 3-ethynylpyridin-2-amine makes a direct comparison of their biological activities impossible at this time. To address this knowledge gap, foundational research is required. This would involve:

  • In vitro screening: Initial biological evaluation of both compounds in a panel of assays, such as cytotoxicity assays against various cell lines, antimicrobial assays, and enzyme inhibition screens against a broad range of kinases and other relevant targets.

  • Target identification: Should any significant activity be observed, further studies would be necessary to identify the specific molecular targets and mechanisms of action.

  • Structure-Activity Relationship (SAR) studies: A systematic exploration of analogues of both compounds could help elucidate the key structural features responsible for any observed biological effects and guide the design of more potent and selective molecules.

Until such fundamental research is conducted and published, a meaningful and data-driven comparison of the biological activities of this compound and its amine analogue remains an open area for scientific investigation. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to explore the potential of these and related pyridine derivatives.

Safety Operating Guide

Proper Disposal Procedures for 3-Ethynylpyridin-2-ol: An Essential Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile, butyl rubber, or Viton®To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard flame-retardant laboratory coatTo protect clothing and skin from contamination.[1][2]
Respiratory Protection Use in a certified chemical fume hoodTo avoid inhalation of potentially harmful vapors or dust.[1]

Conduct all handling of 3-Ethynylpyridin-2-ol and its waste within a properly functioning chemical fume hood.

Hazard Profile

Based on data for 3-ethynylpyridine, this compound should be handled as a hazardous substance.[3] The primary hazards are summarized below.

Table 2: Inferred Hazard Classification for this compound

Hazard ClassGHS CategoryDescription
Flammability Flammable Solid, Category 1 (for 3-ethynylpyridine)May be a flammable solid or liquid.[3] Keep away from heat, sparks, open flames, and other ignition sources.[1]
Skin Irritation Category 2Causes skin irritation.[3]
Eye Irritation Category 2ACauses serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[3]

Experimental Protocol: Step-by-Step Waste Disposal

This protocol provides a detailed methodology for the safe segregation, collection, and disposal of waste containing this compound.

1. Waste Identification and Segregation:

  • Classify all waste containing this compound as hazardous chemical waste.[1] This includes pure or residual compound, solutions, and contaminated materials.
  • Segregate waste streams. Do not mix this compound waste with other incompatible waste, such as strong oxidizing agents or acids.[1][4]
  • Solid Waste: Collect contaminated solids (e.g., gloves, pipette tips, absorbent pads) in a separate container from liquid waste.[5]
  • Liquid Waste: Collect all solutions containing this compound in a dedicated liquid waste container.[5]

2. Waste Collection and Containment:

  • Use only approved hazardous waste containers that are chemically compatible and in good condition.[6][7] The original container may be used if it is intact.[6]
  • Ensure containers are sealable and kept closed except when adding waste.[6][7]
  • For liquid waste, use secondary containment (e.g., a larger, chemically resistant bin or tray) to prevent spills.[7]

3. Labeling of Waste Containers:

  • Attach a completed Hazardous Waste Label to the container as soon as the first drop of waste is added.[4][7]
  • The label must include the following information:

Table 3: Hazardous Waste Container Label Requirements

InformationDetails
Generator's Name Name of the principal investigator or researcher.
Full Chemical Name(s) List "this compound" and any other constituents by their full names (no abbreviations).[7]
Concentration/Percentage Estimate the percentage of each component.[7]
Hazard Identification Check the appropriate hazard boxes (e.g., Flammable, Irritant, Toxic).
Accumulation Start Date The date the first waste was added to the container.

4. Storage of Hazardous Waste:

  • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6]
  • The SAA should be in a well-ventilated area, away from sources of ignition.[1]
  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[2]

5. Final Disposal Procedure:

  • Never dispose of this compound down the drain or in the regular trash. [7][8] Evaporation in a fume hood is also a prohibited disposal method.[2][6]
  • Once the waste container is full or is no longer being used, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][5]
  • The primary disposal method for this type of organic compound is typically high-temperature incineration. [9][10]

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate the lab and contact your institution's EHS department immediately.[1]

  • Control Ignition Sources: Remove all sources of ignition from the area.[5]

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite or sand.[1]

  • Collect Cleanup Materials: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the procedural flow for safe disposal and the logical considerations for hazard assessment.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Final Disposal PPE 1. Don PPE FumeHood 2. Work in Fume Hood PPE->FumeHood Identify 3. Identify Waste as Hazardous FumeHood->Identify Segregate 4. Segregate Solid & Liquid Waste Identify->Segregate Collect 5. Collect in Labeled, Sealed Container Segregate->Collect Store 6. Store in Satellite Accumulation Area Collect->Store EHS 7. Contact EHS for Pickup Store->EHS Incinerate 8. Professional Incineration EHS->Incinerate

Caption: Workflow for the safe disposal of this compound waste.

HazardConsideration cluster_compound Compound Properties cluster_action Disposal Actions Compound This compound Pyridine Pyridine Moiety (Toxic, Irritant) Compound->Pyridine Ethynyl Ethynyl Group (Reactive) Compound->Ethynyl Hydroxyl Hydroxyl Group (Affects solubility/reactivity) Compound->Hydroxyl HandleAsHazard Handle as Hazardous Waste Pyridine->HandleAsHazard Ethynyl->HandleAsHazard SegregateWaste Segregate from Incompatibles HandleAsHazard->SegregateWaste Incineration Incineration is Preferred Disposal Method SegregateWaste->Incineration

Caption: Logical considerations for determining disposal procedures.

References

Comprehensive Safety and Handling Guide for 3-Ethynylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 3-Ethynylpyridin-2-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar compounds, such as pyridine and its derivatives.[1][2][3][4][5]

Hazard Summary and Personal Protective Equipment (PPE)

This compound is anticipated to be a hazardous substance. Based on data for analogous compounds, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[6][7][8] Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][5]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile, butyl rubber). Change gloves immediately if contaminated.[1][5] - Lab Coat: A fully-buttoned lab coat.Prevents skin contact which can cause irritation.[1][5]
Respiratory Protection Use in a well-ventilated area or under a certified laboratory chemical fume hood.[1][4][5]Minimizes inhalation of dust or vapors which can irritate the respiratory system.[8]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[1]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]

  • Designate a specific area within the laboratory for handling this compound to contain potential spills.

2. Donning Personal Protective Equipment (PPE):

  • Before handling the compound, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Conduct all weighing and transfers of the compound within a chemical fume hood to control dust and vapors.[4]

  • Use dedicated, clearly labeled glassware and utensils.

  • Keep the container tightly closed when not in use.[2]

  • Avoid creating dust or aerosols.

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

5. Spill Management:

  • For small spills, carefully absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[9]

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Waste containing this compound must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.[10]

1. Waste Collection:

  • Collect all waste material (including contaminated PPE) in a designated, properly labeled, and sealed container.

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".[9]

2. Storage:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[10]

3. Disposal:

  • Arrange for pick-up and disposal by a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in regular trash.[9][10]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_fume_hood Verify Fume Hood Operation prep_emergency_equipment Check Eyewash/Shower prep_fume_hood->prep_emergency_equipment prep_ppe Don PPE prep_emergency_equipment->prep_ppe handle_weigh Weigh/Transfer in Hood prep_ppe->handle_weigh handle_use Perform Experiment handle_weigh->handle_use handle_store Store Properly handle_use->handle_store dispose_collect Collect Waste handle_use->dispose_collect emergency_spill Spill Response handle_use->emergency_spill emergency_exposure Exposure Response handle_use->emergency_exposure dispose_label Label Waste Container dispose_collect->dispose_label dispose_remove Arrange for Disposal dispose_label->dispose_remove

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。